Product packaging for Mephetyl tetrazole(Cat. No.:CAS No. 916923-10-9)

Mephetyl tetrazole

Cat. No.: B3183329
CAS No.: 916923-10-9
M. Wt: 334.4 g/mol
InChI Key: VREPWWBWXVLSEF-UHFFFAOYSA-N
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Description

Mephetyl tetrazole is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O B3183329 Mephetyl tetrazole CAS No. 916923-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPWWBWXVLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017558
Record name 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916923-10-9
Record name 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mephetyl Tetrazole's Mechanism of Action on Kv1.5 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of mephetyl tetrazole on the voltage-gated potassium channel Kv1.5. This compound is a potent and selective blocker of the Kv1.5 channel, a key regulator of cardiac action potential repolarization, particularly in the atria. This selectivity makes it a promising candidate for the treatment of atrial fibrillation.

While direct studies on the molecular binding site of this compound are not extensively available in the public domain, this guide synthesizes information from studies on closely related tetrazole derivatives and other well-characterized Kv1.5 inhibitors to propose a likely mechanism of action. This document details the electrophysiological effects of this compound, outlines the experimental protocols used to characterize its activity, and presents the hypothesized molecular interactions within the channel pore.

Electrophysiological Effects and Quantitative Data

This compound is a potent and selective inhibitor of the Kv1.5 potassium channel. Its primary effect is the prolongation of the atrial effective refractory period (ERP) without a significant impact on the ventricular ERP.[1] This atrial-selective action is a key characteristic for a potential anti-arrhythmic drug targeting atrial fibrillation.

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundIC50 (nM)Key In Vivo Effect
This compound330~40% increase in right atrial ERP with no ventricular effect
Tetrazole Derivative 2f180-550~40% increase in right atrial ERP with no ventricular effect
Tetrazole Derivative 2j180-550~40% increase in right atrial ERP with no ventricular effect

Data synthesized from available literature on this compound and related tetrazole derivatives.[1]

The mechanism of block by compounds similar to this compound is often state-dependent, showing a higher affinity for the open state of the channel. This is a common feature of many Kv1.5 inhibitors. The block is also frequently voltage-dependent, increasing with membrane depolarization as the channels are more likely to be in the open state.

Proposed Mechanism of Action: An Open-Channel Block

Based on studies of other small molecule Kv1.5 blockers, it is hypothesized that this compound acts as an open-channel blocker . This implies that the compound preferentially binds to the channel when it is in its conducting (open) conformation.

The proposed binding site for many Kv1.5 inhibitors is located within the central cavity of the channel pore. This binding pocket is formed by residues from the S6 transmembrane segments and the pore helix of the four channel subunits. Site-directed mutagenesis studies on other Kv1.5 blockers have identified key amino acid residues that are critical for binding. These often include residues such as Threonine, Valine, and Isoleucine within the pore domain.

cluster_membrane Cell Membrane cluster_channel Kv1.5 Channel Extracellular Extracellular Space Intracellular Intracellular Space Pore Pore/Selectivity Filter S6 S6 Helix Cavity Inner Cavity MephetylTetrazole Mephetyl Tetrazole MephetylTetrazole->Cavity Binds to open state Start Prepare hKv1.5 expressing cells Seal Form Giga-ohm seal Start->Seal WholeCell Establish whole-cell configuration Seal->WholeCell RecordControl Record baseline Kv1.5 currents (Control) WholeCell->RecordControl ApplyDrug Apply this compound RecordControl->ApplyDrug RecordDrug Record Kv1.5 currents (Drug) ApplyDrug->RecordDrug Washout Washout RecordDrug->Washout RecordWashout Record Kv1.5 currents (Washout) Washout->RecordWashout Analyze Analyze data (IC50, state-dependence) RecordWashout->Analyze MepTet This compound Kv15 Kv1.5 Channel (Open State) MepTet->Kv15 Inhibits IKur IKur Current (K+ Efflux) MepTet->IKur Reduces Kv15->IKur generates Repol Atrial Action Potential Repolarization IKur->Repol drives APD Prolonged Atrial Action Potential Duration Repol->APD shortens ERP Increased Atrial Effective Refractory Period APD->ERP results in AF Suppression of Atrial Fibrillation ERP->AF contributes to

References

The Ascendant Role of Mephetyl Tetrazole Derivatives in Oncology: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold, a five-membered heterocyclic ring containing four nitrogen atoms, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for carboxylic acids and its metabolic stability, have propelled the development of numerous tetrazole-containing therapeutic agents.[1] Among the vast landscape of tetrazole derivatives, those bearing "mephetyl" moieties—a term we use here to encompass methyl and phenyl substitutions—have demonstrated significant potential as anticancer agents. This technical guide delves into the core structure-activity relationships (SAR) of these mephetyl tetrazole derivatives, providing a comprehensive overview of their design, synthesis, biological evaluation, and mechanisms of action.

Quantitative Structure-Activity Relationship (SAR) Analysis

The anticancer potency of this compound derivatives is intricately linked to the nature and position of substituents on the phenyl rings and the substitution pattern on the tetrazole core itself. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Table 1: Anticancer Activity of 1,5-Disubstituted Tetrazole Analogs
Compound IDR1 (Substitution at N-1 Phenyl Ring)R2 (Substitution at C-5 Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1a 3,4,5-trimethoxyHJurkat0.0038[2]
4d 3,4,5-trimethoxy4-methylA549>10[2]
4e 3,4,5-trimethoxy4-ethylA5491.3[2]
4f 3,4,5-trimethoxy4-methoxyA5490.095[2]
4l 3,4,5-trimethoxy4-ethoxyHL-600.0013[2]
5b 4-ethoxyphenyl3,4,5-trimethoxyphenylHL-600.0003[2]
6-31 2-methyl3,5-dimethoxy (on piperazine)SGC-79010.090[3]

Key SAR Observations:

  • Substitution at the C-5 Phenyl Ring: The presence and nature of substituents on the phenyl ring at the 5-position of the tetrazole significantly influence anticancer activity. Electron-donating groups, such as methoxy and ethoxy, at the para position generally enhance potency. For instance, compound 4f (p-methoxy) is significantly more active than the unsubstituted analog 4a .[2] The p-ethoxy derivative 4l demonstrates even greater activity.[2]

  • Substitution at the N-1 Phenyl Ring: A 3,4,5-trimethoxyphenyl group at the N-1 position is a common feature in highly potent analogs, suggesting its importance for target binding.[2]

  • Isomeric Position: The relative positions of the substituted phenyl rings are critical. A comparison between isomers reveals that having the 4-ethoxyphenyl group at the N-1 position and the 3,4,5-trimethoxyphenyl group at the C-5 position (5b ) can lead to a substantial increase in activity compared to the reverse arrangement.[2]

  • Introduction of a Piperazine Moiety: The incorporation of a piperazine ring linking the tetrazole core to another substituted phenyl ring can yield highly potent compounds, as seen in compound 6-31 .[3]

Experimental Protocols

A clear understanding of the methodologies employed in the evaluation of these compounds is crucial for the replication and advancement of research in this field.

Synthesis of 1,5-Disubstituted Tetrazoles (General Procedure)

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods. A common approach involves a multi-step synthesis, often culminating in a cycloaddition reaction.

Example Protocol for the Synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles: [3]

  • Formation of Ethyl 2-(arylamino)-2-oxoacetate: Substituted anilines are reacted with ethyl oxalate in a suitable solvent like dichloromethane at room temperature.

  • Formation of (E)-ethyl 2-chloro-2-(arylimino)acetate: The product from the previous step is treated with triphenylphosphine and carbon tetrachloride, often under microwave irradiation to accelerate the reaction.

  • Formation of Ethyl 1-aryl-1H-tetrazole-5-carboxylate: The chloroiminoacetate intermediate is reacted with sodium azide in a solvent such as acetonitrile. This step proceeds via a cycloaddition reaction.

  • Final Amide Coupling: The resulting ethyl tetrazole-5-carboxylate is then reacted with the desired arylpiperazine in the presence of a coupling agent like trimethylaluminium to yield the final 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole product.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Generalized MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The tetrazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR pathway is a common feature in many cancers.[6]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Mephetyl_Tetrazole This compound Derivatives Mephetyl_Tetrazole->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of this compound derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in cancer.

MAPK_ERK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Mephetyl_Tetrazole This compound Derivatives Mephetyl_Tetrazole->RAF Potential Inhibition

References

In Vitro Characterization of Mephetyl Tetrazole's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is a small molecule that has garnered interest for its specific biological activity. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its primary mechanism of action, its effects on cardiac electrophysiology, and its potential as a therapeutic agent. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of relevant pathways and workflows.

Primary Biological Activity: Selective Kv1.5 Potassium Channel Blockade

This compound is a potent and selective blocker of the Kv1.5 potassium channel.[1][2][3][4] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential in the human heart. By inhibiting this channel, this compound prolongs the action potential duration in atrial myocytes.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the Kv1.5 channel.

TargetIC50Assay TypeCell Line
Kv1.5 Potassium Channel 330 nM[1][2][3][4]Electrophysiology (Patch Clamp)Not Specified
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology for Kv1.5 Inhibition

This protocol outlines the methodology to determine the IC50 of this compound on the Kv1.5 potassium channel.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that stably expresses the human Kv1.5 channel (encoded by the KCNA5 gene).

  • Maintain cells in appropriate culture medium supplemented with antibiotics for selection.

2. Electrophysiological Recording:

  • Plate cells on glass coverslips for recording.

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Obtain whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -80 mV.

  • Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., to +60 mV for 300 ms) followed by a repolarizing step to -40 mV.

3. Drug Application and Data Analysis:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to final desired concentrations in the external solution immediately before application.

  • Perfuse the cells with the control external solution to record baseline currents.

  • Apply increasing concentrations of this compound to the cell and record the steady-state block of the Kv1.5 current at each concentration.

  • Measure the peak outward current at the end of the depolarizing pulse.

  • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Visualization: Experimental Workflow for Kv1.5 Inhibition Assay

G cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_drug Drug Application cluster_analysis Data Analysis culture Culture HEK293 cells stably expressing Kv1.5 plate Plate cells on glass coverslips culture->plate patch Obtain whole-cell patch-clamp plate->patch voltage Apply voltage protocol (-80mV holding, +60mV step) patch->voltage record_base Record baseline Kv1.5 current voltage->record_base apply_drug Apply this compound (increasing concentrations) record_base->apply_drug record_drug Record steady-state current block apply_drug->record_drug measure Measure peak current inhibition record_drug->measure plot Plot concentration-response curve measure->plot calculate Calculate IC50 plot->calculate

Workflow for determining the IC50 of this compound on Kv1.5 channels.

Effects on Atrial Electrophysiology

A key characteristic of this compound is its selective effect on atrial electrophysiology. It has been shown to prolong the atrial effective refractory period (ERP) without significantly affecting the ventricular ERP.[1][2] This atrial selectivity is a desirable property for an antiarrhythmic drug targeting atrial fibrillation.

Quantitative Data
ParameterEffectTissue
Atrial Effective Refractory Period (ERP) 40% Prolongation[1][2]Atrial Myocardium
Ventricular Effective Refractory Period (ERP) No significant effectVentricular Myocardium
Atrial Action Potential Duration at 90% Repolarization (APD90) Prolonged (inferred from ERP prolongation)Atrial Myocytes
Experimental Protocol: Measurement of Atrial Action Potential Duration

This protocol describes the measurement of action potential duration (APD) in isolated atrial myocytes.

1. Isolation of Atrial Myocytes:

  • Isolate single atrial myocytes from animal hearts (e.g., rabbit or guinea pig) using enzymatic digestion methods.

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique in current-clamp mode.

  • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • External Solution (Tyrode's solution, in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Elicit action potentials by injecting short suprathreshold current pulses (e.g., 2-4 ms, 1.5x threshold) at a constant frequency (e.g., 1 Hz).

3. Drug Application and Data Analysis:

  • Perfuse the myocytes with control Tyrode's solution to record baseline action potentials.

  • Apply this compound at a relevant concentration (e.g., 1 µM).

  • Record steady-state action potentials in the presence of the compound.

  • Measure the action potential duration at 90% repolarization (APD90).

  • Compare the APD90 before and after drug application to determine the percentage of prolongation.

Visualization: Logical Relationship of Atrial Selectivity

G Mephetyl This compound Kv1_5 Kv1.5 Channel (Atrial IKur) Mephetyl->Kv1_5 Inhibits Ventricular_Channels Ventricular K+ Channels (e.g., hERG, KCNQ1) Mephetyl->Ventricular_Channels Low Affinity Atrial_AP Atrial Action Potential Kv1_5->Atrial_AP Repolarizes Ventricular_AP Ventricular Action Potential Ventricular_Channels->Ventricular_AP Repolarize Prolongation Prolongation of APD90 & ERP Atrial_AP->Prolongation Leads to No_Effect No Significant Effect on APD & ERP Ventricular_AP->No_Effect Results in

Atrial-selective action of this compound.

Ion Channel Selectivity Profile

A comprehensive understanding of a compound's interaction with various ion channels is crucial for safety and efficacy assessment. While this compound is reported to be a selective Kv1.5 blocker, specific quantitative data on its activity against other key cardiac ion channels such as hERG (Kv11.1), Nav1.5, and Cav1.2 are not publicly available.

Quantitative Data
TargetIC50
hERG (Kv11.1) Not Available
Nav1.5 (Peak) Not Available
Cav1.2 Not Available
Experimental Protocol: Ion Channel Selectivity Panel

To determine the selectivity profile of this compound, it should be screened against a panel of key cardiac and non-cardiac ion channels using automated patch-clamp systems.

1. Cell Lines:

  • Utilize a panel of cell lines each stably expressing a specific ion channel of interest (e.g., hERG, Nav1.5, Cav1.2, etc.).

2. Automated Patch Clamp:

  • Use a high-throughput automated patch-clamp platform.

  • Follow the manufacturer's protocols for cell preparation and instrument operation.

  • Use specific internal and external solutions and voltage protocols optimized for each ion channel.

3. Data Analysis:

  • Test this compound at a range of concentrations.

  • Determine the IC50 value for each ion channel.

  • Calculate the selectivity ratio by comparing the IC50 for the off-target channels to the IC50 for Kv1.5.

In Vitro Cytotoxicity

The potential for off-target cytotoxicity is a critical aspect of drug development. While some tetrazole derivatives have shown anticancer activity, specific data on the cytotoxic effects of this compound against common cancer cell lines are not publicly available.

Quantitative Data
Cell LineCancer TypeIC50
A549 Lung CarcinomaNot Available
MCF-7 Breast AdenocarcinomaNot Available
HepG2 Hepatocellular CarcinomaNot Available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., A549, MCF-7, HepG2) in their respective recommended media.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC50 value.

Potential Signaling Pathway Involvement

The activity of the Kv1.5 channel is known to be modulated by intracellular signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated Protein Kinase (AMPK). Blockade of Kv1.5 by this compound could potentially interact with or be influenced by these pathways. Further research is needed to elucidate the precise downstream signaling consequences of Kv1.5 inhibition by this compound in atrial myocytes.

Visualization: Potential Signaling Interactions with Kv1.5

G cluster_upstream Upstream Regulators cluster_downstream Downstream Effects PKC PKC Kv1_5 Kv1.5 Channel PKC->Kv1_5 Modulates AMPK AMPK AMPK->Kv1_5 Modulates IKur IKur Current Kv1_5->IKur Generates Mephetyl This compound Mephetyl->Kv1_5 Inhibits APD Atrial Action Potential Duration IKur->APD Regulates Repolarization

Potential signaling interactions involving the Kv1.5 channel.

Conclusion

This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, leading to a significant and selective prolongation of the atrial effective refractory period. This profile suggests its potential as a therapeutic agent for atrial fibrillation. While its primary biological activity is well-defined, further in vitro characterization is required to establish a comprehensive pharmacological and toxicological profile. Specifically, detailed studies on its ion channel selectivity and cytotoxicity are warranted. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Tetrazole-Based Kv1.5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of novel tetrazole-based inhibitors targeting the voltage-gated potassium channel Kv1.5. The Kv1.5 channel, predominantly expressed in the human atria, is a key regulator of the cardiac action potential. Its inhibition is a promising therapeutic strategy for the treatment of atrial fibrillation (AF), the most common cardiac arrhythmia.[1][2][3] This document details the synthetic methodologies, in vitro biological evaluation protocols, and presents key data for a representative class of tetrazole-containing Kv1.5 inhibitors.

The Drug Discovery Workflow

The journey from concept to a potential preclinical candidate involves a multi-step, iterative process. The following diagram illustrates a typical workflow for the discovery of novel Kv1.5 inhibitors.

Target Target Identification (Kv1.5 Channel) Library Compound Library Design (Tetrazole Scaffolds) Target->Library Synthesis Chemical Synthesis Library->Synthesis HTS High-Throughput Screening (Electrophysiology) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Gen->Synthesis Iterative Synthesis Lead_Gen->HTS Iterative Screening Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Lead_Opt->HTS Iterative Screening Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical

Caption: A streamlined workflow for the discovery of novel Kv1.5 inhibitors.

Synthesis of Tetrazole-Based Kv1.5 Inhibitors

A novel class of 1,5-disubstituted tetrazole derivatives has been identified as potent blockers of the Kv1.5 channel. The general synthetic approach for these compounds is outlined below. This method is versatile and allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

General Synthetic Scheme

The synthesis of 1,5-disubstituted tetrazoles can be achieved through a multi-component Ugi-azide reaction or via the cycloaddition of azides with nitriles.[4][5][6] A common route involves the reaction of an appropriate nitrile with an azide source, often in the presence of a catalyst.

Start Starting Materials (Amine, Aldehyde, Isocyanide) Ugi Ugi-Azide Reaction (+ TMSN3) Start->Ugi Intermediate α-Adduct Intermediate Ugi->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1,5-Disubstituted Tetrazole Cyclization->Product

Caption: General synthetic pathway for 1,5-disubstituted tetrazoles via Ugi-azide reaction.

Experimental Protocol: Synthesis of a Representative 1,5-Disubstituted Tetrazole

This protocol describes a general procedure for the synthesis of a 1,5-disubstituted tetrazole, which is a core structure in a novel class of Kv1.5 inhibitors.

Materials:

  • Substituted nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Triethylamine hydrochloride (1.5 eq)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of the substituted nitrile in toluene, add sodium azide and triethylamine hydrochloride.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.

Biological Evaluation

The inhibitory activity of the synthesized compounds on the Kv1.5 channel is assessed using electrophysiological techniques. Furthermore, their metabolic stability is evaluated to predict their pharmacokinetic properties.

In Vitro Electrophysiology: Kv1.5 Inhibition

The potency of the novel tetrazole derivatives as Kv1.5 inhibitors is determined by measuring the half-maximal inhibitory concentration (IC50) using the whole-cell patch-clamp technique on cells stably expressing the human Kv1.5 channel.[7][8][9]

Table 1: In Vitro Potency of Representative Tetrazole-Based Kv1.5 Inhibitors

Compound IDKv1.5 IC50 (nM)
Series A180 - 550[8]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the human Kv1.5 channel (KCNA5).

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

Electrophysiological Recording:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

  • Patch pipettes are pulled from borosilicate glass and filled with an internal solution. Pipette resistance should be 2-5 MΩ.

  • Whole-cell configuration is established by applying gentle suction after forming a giga-ohm seal.

  • Kv1.5 currents are elicited by a depolarizing voltage step protocol from a holding potential of -80 mV.

  • After obtaining a stable baseline current, the test compound is applied at various concentrations via the perfusion system.

  • The steady-state block of the Kv1.5 current is measured at each concentration.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

Cell_Prep Cell Preparation (HEK293-Kv1.5) Patching Whole-Cell Patching Cell_Prep->Patching Recording Baseline Current Recording Patching->Recording Compound_App Compound Application Recording->Compound_App Data_Acq Data Acquisition (Current Inhibition) Compound_App->Data_Acq Analysis IC50 Determination Data_Acq->Analysis Inhibitor Tetrazole-Based Inhibitor Kv15 Kv1.5 Channel Inhibitor->Kv15 Blocks IKur IKur Current Inhibitor->IKur Decreases Kv15->IKur Generates Repol Atrial Repolarization IKur->Repol Contributes to APD Action Potential Duration (APD) IKur->APD Shortens ERP Effective Refractory Period (ERP) IKur->ERP Shortens Repol->APD Determines APD->ERP Influences AF Atrial Fibrillation ERP->AF Suppresses

References

An In-depth Technical Guide on the Electrophysiological Effects of Tetrazole-Based Kv1.5 Channel Blockers on Atrial Action Potential Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and a significant cause of morbidity and mortality. A key therapeutic strategy in the management of AF is the selective prolongation of the atrial action potential duration (APD), which can terminate re-entrant circuits and prevent the initiation of fibrillatory episodes. The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is predominantly expressed in the atria compared to the ventricles. This atrial-selective expression makes Kv1.5 an attractive target for the development of drugs that can prolong atrial APD with a reduced risk of ventricular proarrhythmias.[1]

A novel class of tetrazole derivatives has been identified as potent and selective blockers of the Kv1.5 channel.[2] These compounds have demonstrated the ability to selectively prolong the atrial effective refractory period (ERP), a surrogate measure for APD, without significantly affecting ventricular electrophysiology.[2] This technical guide provides a comprehensive overview of the effects of these tetrazole-based Kv1.5 blockers on atrial action potential, including quantitative data, detailed experimental protocols, and the underlying signaling pathway.

Quantitative Data Presentation

The following table summarizes the in vivo electrophysiological effects of two representative tetrazole-based Kv1.5 blockers, designated as Compound 2f and Compound 2j, on the right atrial and ventricular effective refractory periods (ERP) in miniature swine. The data is extracted from a key study on novel tetrazole derivatives as Kv1.5 blockers.[2]

CompoundDose (mg/kg, i.v.)Right Atrial ERP (% Change from Baseline)Ventricular ERP (% Change from Baseline)
Compound 2f 1~ 40% increaseNo significant change
Compound 2j 1~ 40% increaseNo significant change

Data adapted from: Bioorg Med Chem Lett. 2006 Dec 15;16(24):6213-8.[2]

Signaling Pathway

The primary mechanism of action for this class of tetrazole derivatives is the blockade of the Kv1.5 potassium channel. By inhibiting this channel, the outward potassium current (IKur) during the repolarization phase of the atrial action potential is reduced. This reduction in repolarizing current leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period of atrial myocytes.

Signaling_Pathway Mephetyl_Tetrazole Tetrazole Derivative (e.g., Mephetyl Tetrazole) Kv15 Kv1.5 Potassium Channel (Atrial Myocytes) Mephetyl_Tetrazole->Kv15 Blocks IKur Ultra-rapid Delayed Rectifier K+ Current (IKur) Kv15->IKur Conducts Repolarization Atrial Repolarization IKur->Repolarization Contributes to APD Prolonged Atrial Action Potential Duration (APD) Repolarization->APD Leads to ERP Increased Atrial Effective Refractory Period (ERP) APD->ERP Results in

Caption: Signaling pathway of tetrazole-based Kv1.5 blockers.

Experimental Protocols

The following is a detailed, representative protocol for assessing the in vivo effects of a tetrazole-based Kv1.5 blocker on atrial and ventricular effective refractory periods in a large animal model, based on standard electrophysiological practices and the methods suggested in the primary literature.[2]

4.1. Animal Model and Preparation

  • Species: Miniature swine.

  • Anesthesia: An appropriate anesthetic regimen is administered to maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Preparation:

    • A thoracotomy is performed to expose the heart.

    • Multipolar electrode catheters are positioned on the epicardial surface of the right atrium and right ventricle for stimulation and recording.

4.2. Electrophysiological Measurements

  • Pacing Protocol:

    • The atria and ventricles are paced at a fixed cycle length (e.g., 300 ms) using a programmable stimulator.

    • Programmed electrical stimulation is used to introduce premature extrastimuli (S2) after a train of 8-10 basic stimuli (S1).

  • Effective Refractory Period (ERP) Determination:

    • The S1-S2 coupling interval is progressively decreased in 2 ms decrements until the S2 fails to elicit a propagated response.

    • The ERP is defined as the longest S1-S2 interval that fails to capture the myocardium.

  • Data Acquisition:

    • Intracardiac electrograms are recorded and filtered (e.g., 30-500 Hz).

    • Data is digitized and stored for offline analysis.

4.3. Drug Administration

  • Route: Intravenous (i.v.) infusion.

  • Dosing: The compound is administered at one or more dose levels (e.g., 1 mg/kg).

  • Timing: ERP measurements are performed at baseline (before drug administration) and at specified time points after drug administration to determine the time course of the drug's effect.

4.4. Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Animal Preparation cluster_measurements Electrophysiological Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Miniature Swine Surgery Perform Thoracotomy & Place Electrodes Anesthesia->Surgery Baseline Record Baseline Atrial & Ventricular ERP Surgery->Baseline Drug_Admin Administer Tetrazole Derivative (i.v.) Baseline->Drug_Admin Post_Drug Record Post-Drug Atrial & Ventricular ERP Drug_Admin->Post_Drug Compare_ERP Compare Baseline and Post-Drug ERPs Post_Drug->Compare_ERP Analyze_Selectivity Assess Atrial Selectivity Compare_ERP->Analyze_Selectivity

Caption: In vivo experimental workflow for assessing atrial selectivity.

Conclusion

The available evidence strongly suggests that tetrazole derivatives, exemplified by the data on compounds 2f and 2j, are a promising class of atrial-selective antiarrhythmic agents.[2] Their mechanism of action, the selective blockade of the Kv1.5 potassium channel, leads to a targeted prolongation of the atrial action potential duration and effective refractory period. This atrial-selective electrophysiological effect offers the potential for effective management of atrial fibrillation with a reduced risk of ventricular proarrhythmias. Further research and clinical development of these compounds are warranted to fully elucidate their therapeutic potential.

References

Mephetyl Tetrazole as a Bioisostere for Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bioisosterism in Drug Design

In medicinal chemistry, the strategic replacement of a functional group within a lead compound with another group that retains similar biological activity is a cornerstone of drug optimization. This concept, known as bioisosterism, is employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. The carboxylic acid moiety is a common pharmacophore, crucial for interacting with biological targets through hydrogen bonding and ionic interactions. However, its strong acidity (typical pKa ≈ 4-5) and polar nature can lead to poor oral bioavailability, rapid metabolism, and potential toxicity associated with the formation of reactive acyl glucuronides.

Consequently, the identification of suitable bioisosteres for the carboxylic acid group is a critical task in drug development. Among the most successful and widely used surrogates is the 5-substituted-1H-tetrazole ring. This technical guide provides an in-depth analysis of the tetrazole moiety, using "mephetyl tetrazole" as a representative of the 5-alkyl/aryl class, and compares its physicochemical and pharmacological properties to its carboxylic acid counterparts. We will delve into key experimental protocols for its synthesis and evaluation and visualize the underlying principles and workflows.

The fundamental principle of this bioisosteric relationship lies in the similar acidic properties and planar structures of the two functional groups. The tetrazole's N-H proton is ionizable, with a pKa value that closely mimics that of a carboxylic acid, allowing it to form similar ionic and hydrogen bond interactions with protein targets.

G Bioisosteric Relationship cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety mol1 R-C(=O)OH mol2 R-C-N=N-N=N-H mol1->mol2 Bioisosteric Replacement mol2->mol1 Similar pKa & Planarity

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Data Presentation: A Comparative Analysis

The decision to replace a carboxylic acid with a tetrazole is driven by data. Tetrazoles generally exhibit increased lipophilicity and metabolic stability compared to their carboxylic acid analogs. Below are tables summarizing comparative quantitative data from literature examples, such as the angiotensin II receptor blocker (ARB) Telmisartan and studies on phenylpropionic acid derivatives.

Table 1: Physicochemical Properties

This table compares the acidity (pKa) and lipophilicity (logP or logD) of representative carboxylic acids and their corresponding tetrazole bioisosteres. Tetrazoles often have a slightly higher pKa and are generally more lipophilic.

Compound/Isostere PairFunctional GrouppKalogP / logDReference
Phenylpropionic Acid DerivativeCarboxylic Acid4.41.0[1]
Phenylpropionic Acid DerivativeTetrazole4.91.2[1]
Losartan Metabolite (EXP3174)Carboxylic Acid3.394.44[2]
LosartanTetrazole~4.93.1[3]
TelmisartanCarboxylic Acid6.523.2[4][5]
Telmisartan IsostereTetrazolone*6.362.9[4][5]

*Note: Data for a tetrazolone, a closely related isostere, is shown for Telmisartan as a direct tetrazole comparison was less available in the searched literature. Tetrazolones also serve as effective carboxylic acid mimics.[6]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

This table highlights the impact of bioisosteric replacement on in vitro and in vivo drug properties. The case of Telmisartan's tetrazolone analog demonstrates that such a switch can maintain or even improve target affinity while significantly enhancing the pharmacokinetic profile.

Parent CompoundBioisostere AnalogTarget Affinity (K_b)In Vitro Potency (IC₅₀)In Vivo ClearanceIn Vivo Half-life (t½)In Vivo Exposure (AUC)Reference
Telmisartan (Acid)Telmisartan-Tetrazolone0.44 nM5.7 nMHigherShorterLower[4][6]
0.14 nM 1.7 nM Lower Longer Higher [4][6]
LosartanEXP3174 (Active Metabolite)-~10x less potent than metabolite---[7]
-Potent AT1 Blocker ---[7]

Case Study: Tetrazoles in Angiotensin II Receptor Blockers (ARBs)

The most prominent examples of tetrazoles as carboxylic acid bioisosteres in marketed drugs are the sartans, such as Losartan and Valsartan.[8] These drugs target the Angiotensin II Type 1 Receptor (AT₁R), a G-protein coupled receptor (GPCR) that mediates vasoconstriction.[9] The acidic tetrazole ring mimics the carboxylate of the endogenous ligand, Angiotensin II, enabling strong binding to the receptor.

The signaling pathway initiated by Angiotensin II binding to the AT₁ receptor is a critical mechanism in blood pressure regulation. Losartan and other ARBs act as antagonists, blocking this pathway.

G AT1 Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates Losartan Losartan (Antagonist) Losartan->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Responses (Vasoconstriction, etc.) Ca->Response PKC->Response

Caption: Angiotensin II signaling pathway and the antagonistic action of Losartan.

Experimental Protocols

The successful application of bioisosterism requires robust experimental validation. Provided below are detailed methodologies for the synthesis of 5-substituted tetrazoles and for key in vitro assays used to characterize their drug-like properties.

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles

This protocol describes a common and efficient method for synthesizing 5-substituted-1H-tetrazoles from organic nitriles via a [3+2] cycloaddition reaction using sodium azide, catalyzed by a solid-supported acid.[10]

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Silica Sulfuric Acid (0.1 eq) or Zinc Bromide (ZnBr₂) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the organic nitrile (1.0 eq), sodium azide (1.5 eq), catalyst (e.g., silica sulfuric acid), and solvent (DMF).

  • Reaction: Heat the mixture to reflux (typically 120-130 °C for DMF) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 6-24 hours.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using a solid catalyst, filter the mixture and wash the solid with the solvent.

    • Pour the filtrate into a separatory funnel containing water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the tetrazole.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 5-substituted-1H-tetrazole.[10]

G Workflow: Tetrazole Synthesis start Start setup Combine Nitrile, NaN₃, Catalyst, & Solvent (DMF) start->setup reflux Heat to Reflux (120-130°C) setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter (if needed), Acidify, & Extract with Ethyl Acetate monitor->workup Complete purify Wash, Dry, Concentrate, & Purify via Chromatography workup->purify end Pure Tetrazole purify->end

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal absorption of drug candidates. It measures the rate of transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES and glucose)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • Lucifer Yellow for monolayer integrity check

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow cells to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >200 Ω·cm².[13]

    • Alternatively, perform a Lucifer Yellow rejection test. Permeability should be <100 nm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A→B): Add the test compound (final concentration ~1-10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[11]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[12]

G Workflow: Caco-2 Permeability Assay start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 21 days to form monolayer seed->culture integrity Check Monolayer Integrity (TEER / Lucifer Yellow) culture->integrity transport Perform Bidirectional Transport (A→B & B→A) with Test Compound integrity->transport Pass sample Sample Donor & Receiver Chambers after Incubation transport->sample analyze Analyze Samples by LC-MS/MS sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate end Permeability Data calculate->end

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Protocol 3: Liver Microsomal Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by liver enzymes (primarily Cytochrome P450s) to predict its in vivo metabolic clearance.[14]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)

  • Ice-cold acetonitrile with an internal standard to stop the reaction

  • 96-well plates, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer.

    • Prepare the test compound incubation mixture by adding the compound to the microsome solution (final concentration typically 1 µM).

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Pre-warm the compound-microsome mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to quench the reaction.[15]

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 min) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis and Data Calculation:

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the line (k), which is the elimination rate constant.

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (1 / mg/mL microsomal protein)

G Workflow: Microsomal Stability Assay start Start prepare Prepare Microsome/ Compound Mixture & NADPH System start->prepare incubate Pre-warm at 37°C, then initiate reaction with NADPH prepare->incubate quench Quench Aliquots at Time Points (0, 5, 15... min) with cold Acetonitrile + IS incubate->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ & Intrinsic Clearance analyze->calculate end Metabolic Stability Data calculate->end

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol 4: hERG Thallium Flux Assay

This high-throughput screening assay is used to assess a compound's potential to block the hERG potassium channel, a critical anti-target in drug safety assessment due to its role in cardiac repolarization.[16][17]

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293-hERG)

  • Thallium Flux Assay Kit (e.g., FluxOR™) containing loading dye and stimulus buffer concentrate

  • Assay buffer and stimulus buffer

  • Test compound and positive control (e.g., Astemizole)

  • 1536- or 384-well black, clear-bottom plates

  • Fluorescence kinetic plate reader (e.g., FDSS, FLIPR)

Procedure:

  • Cell Plating: Plate hERG-expressing cells in the assay plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the FluxOR™ dye loading buffer to the cells. Incubate at room temperature in the dark for 60-90 minutes to allow the dye to enter the cells.

  • Compound Addition:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add the test compounds at various concentrations to the wells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Signal Detection:

    • Place the plate in the kinetic plate reader.

    • Add the stimulus buffer containing thallium and a potassium channel opener to all wells simultaneously using the reader's integrated pipettor.

    • Immediately begin measuring the fluorescence intensity (e.g., Excitation: 480 nm, Emission: 540 nm) every second for 2-3 minutes.[17]

  • Data Analysis:

    • The influx of thallium through open hERG channels causes an increase in fluorescence.

    • Calculate the initial rate of fluorescence increase or the peak response.

    • Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value, indicating the concentration at which the compound inhibits 50% of the hERG channel activity.

Conclusion

The 5-substituted tetrazole is a proven and effective bioisostere for the carboxylic acid functional group in drug design. Its ability to mimic the acidity and planar geometry of a carboxylate allows it to preserve or enhance target binding, while its distinct electronic and physical properties frequently offer advantages in terms of metabolic stability, lipophilicity, and overall pharmacokinetic profile. The successful development of numerous marketed drugs, particularly in the cardiovascular field, validates this strategy. However, as with any bioisosteric replacement, the effects on all aspects of a drug's profile, including permeability and off-target activity, must be carefully evaluated experimentally using robust protocols like those detailed in this guide.[1] The continued application of this tactic, supported by thorough in vitro and in vivo characterization, will undoubtedly lead to the development of safer and more effective medicines.

References

Pharmacological Profile of Mephetyl Tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephetyl tetrazole is a potent and selective blocker of the voltage-gated potassium channel Kv1.5. This channel is a key regulator of cardiac action potential duration, particularly in the atria, making it a promising target for the development of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo effects, and available safety data. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, primarily in the context of atrial fibrillation.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and a major cause of stroke and heart failure. The underlying pathophysiology of AF is complex, involving electrical and structural remodeling of the atria. A key therapeutic strategy for AF is the prolongation of the atrial action potential duration (APD) and, consequently, the effective refractory period (ERP), which can help to terminate and prevent re-entrant arrhythmias.

The voltage-gated potassium channel Kv1.5 is predominantly expressed in the atria compared to the ventricles and is a primary contributor to the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in atrial repolarization. Selective blockade of Kv1.5 offers a targeted approach to prolonging atrial APD with a reduced risk of pro-arrhythmic effects in the ventricles. This compound has emerged as a potent and selective inhibitor of the Kv1.5 channel, positioning it as a valuable tool for research and a potential candidate for the treatment of atrial fibrillation.

Chemical and Physical Properties

This compound is a tetrazole derivative with the following properties:

PropertyValue
Chemical Name 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole
Molecular Formula C20H22N4O
Molecular Weight 334.41 g/mol
CAS Number 916923-10-9

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound is the selective blockade of the Kv1.5 potassium channel. By inhibiting this channel, this compound reduces the repolarizing IKur current during the atrial action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial myocytes. This atrial-selective electrophysiological effect is the basis for its potential antiarrhythmic properties in the context of atrial fibrillation.

In Vitro Pharmacology

This compound has been characterized as a potent Kv1.5 blocker in various in vitro assays.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetAssayIC50Reference
This compound Kv1.5Electrophysiology330 nM[1]
Tetrazole derivativesKv1.5Electrophysiology180 - 550 nM[2]
In Vivo Pharmacology

In vivo studies have demonstrated the atrial-selective electrophysiological effects of tetrazole-based Kv1.5 blockers. A key study in a swine model indicated that related tetrazole derivatives significantly increased the right atrial effective refractory period (ERP) without affecting the ventricular ERP, highlighting the atrial-selective nature of this class of compounds[2].

Table 2: Summary of In Vivo Electrophysiological Effects of Tetrazole-based Kv1.5 Blockers

SpeciesModelCompound ClassKey FindingReference
SwineIn vivo electrophysiologyTetrazole derivatives~40% increase in right atrial ERP with no effect on ventricular ERP[2]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on standard methodologies for evaluating Kv1.5 inhibitors, the following protocols are representative of the types of experiments conducted.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the inhibitory concentration (IC50) of this compound on the Kv1.5 channel.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human Kv1.5 channel (hKv1.5) are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Kv1.5 currents are elicited by depolarizing voltage steps to +60 mV for 300 ms.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.

  • Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

experimental_workflow_patch_clamp cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture HEK-293 cells with hKv1.5 plating Plate cells for recording cell_culture->plating patching Establish whole-cell patch plating->patching voltage_clamp Apply voltage protocol (-80mV hold, +60mV step) patching->voltage_clamp current_rec Record baseline Kv1.5 current voltage_clamp->current_rec perfusion Apply drug via perfusion current_rec->perfusion drug_prep Prepare this compound solutions drug_prep->perfusion current_rec_drug Record Kv1.5 current with drug perfusion->current_rec_drug inhibition_calc Calculate % inhibition current_rec_drug->inhibition_calc dose_response Generate dose-response curve inhibition_calc->dose_response ic50_calc Determine IC50 value dose_response->ic50_calc

Figure 1: Experimental workflow for in vitro patch-clamp analysis.
In Vivo Electrophysiology in a Swine Model

Objective: To evaluate the effect of this compound on atrial and ventricular effective refractory periods (ERP).

Methodology (based on Wu et al., 2006 and standard practices):

  • Animal Model: Domesticated swine are used due to the similarity of their cardiac electrophysiology to humans.

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and a surgical plane of anesthesia is maintained throughout the experiment. Catheters are placed for drug administration and monitoring of physiological parameters. Pacing and recording electrodes are positioned in the right atrium and right ventricle via venous access.

  • Electrophysiological Measurements: Baseline atrial and ventricular ERPs are determined using programmed electrical stimulation (S1-S2 protocol).

  • Drug Administration: this compound (or a vehicle control) is administered intravenously as a bolus or infusion.

  • Post-Drug Measurements: Atrial and ventricular ERPs are re-measured at various time points after drug administration to assess the magnitude and duration of the drug's effect.

  • Data Analysis: Changes in ERP from baseline are calculated and compared between the drug-treated and vehicle control groups. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathway

The therapeutic effect of this compound is a direct consequence of its interaction with the Kv1.5 channel and the subsequent impact on the electrophysiology of atrial myocytes.

signaling_pathway Mephetyl_tetrazole This compound Kv1_5 Kv1.5 Channel Mephetyl_tetrazole->Kv1_5 blocks IKur_dec Decrease in IKur Mephetyl_tetrazole->IKur_dec IKur IKur Current Kv1_5->IKur generates Repolarization Atrial Repolarization IKur->Repolarization contributes to Repol_delay Delayed Repolarization APD Action Potential Duration (APD) Repolarization->APD shortens APD_inc Increased APD ERP Effective Refractory Period (ERP) APD->ERP determines ERP_inc Increased ERP AF_Susceptibility Susceptibility to Atrial Fibrillation ERP->AF_Susceptibility modulates AF_dec Decreased AF Susceptibility

Figure 2: Signaling pathway of this compound in atrial myocytes.

Pharmacokinetics and Toxicology

Pharmacokinetics
Toxicology and Safety

Limited safety data is available for this compound. A Material Safety Data Sheet (MSDS) indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Comprehensive in vivo toxicology studies are necessary to establish a full safety profile for this compound.

Conclusion

This compound is a potent and selective Kv1.5 channel blocker with demonstrated in vitro efficacy and promising atrial-selective effects in vivo. Its mechanism of action makes it a compelling candidate for the development of novel antiarrhythmic therapies for atrial fibrillation. While the current pharmacological data are encouraging, further research is needed to fully elucidate its pharmacokinetic and toxicological profiles to support its progression into clinical development. The experimental frameworks and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and other selective Kv1.5 inhibitors.

References

Introduction to Mephetyl Tetrazole and its Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Mephetyl Tetrazole and Related Compounds in Cancer Cell Proliferation Research

This compound is recognized as a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 of 330 nM.[1][2] While its primary area of study has been in atrial fibrillation, its potential application in cancer research is an emerging area of interest.[2][3] The role of ion channels, including voltage-gated potassium channels like Kv1.5, in the proliferation and migration of cancer cells is increasingly being elucidated, suggesting that blockers like this compound could serve as valuable research tools or therapeutic leads.[4][5][6]

Voltage-dependent K+ channels (Kv) are integral to numerous physiological processes, including cell differentiation, apoptosis, and volume regulation.[4] Altered expression of Kv1.5 channels has been identified in several types of tumors.[4][5] For instance, Kv1.5 is induced in many metastatic tissues and its downregulation has been shown to significantly inhibit cell proliferation in gastric cancer cells.[4][7] The blockade of Kv1.5 is being explored as a potential therapeutic strategy in cancer, as it may inhibit the growth of certain types of cancer cells.[3][8] This guide provides an overview of the current understanding of Kv1.5's role in cancer and details the methodologies used to investigate the effects of tetrazole compounds on cancer cell proliferation.

Quantitative Data: Antiproliferative Activity of Tetrazole Derivatives

While specific data on this compound's antiproliferative effects are not widely published, studies on other tetrazole-containing compounds provide insight into the potential of this chemical class. The following table summarizes the IC50 values for a tetrazole hybrid compound, 3-Tetrazolyl methyl-3-hydroxy-oxindole (THOH), against various lung cancer cell lines.

Disclaimer: The data presented in this table is from a study that has since been retracted due to the identification of non-original and manipulated figures.[9][10] It is included here for illustrative purposes of the types of data generated in this research area but should be interpreted with extreme caution.

CompoundCell LineCell TypeIC50 (µM)
THOHSK-LU-1Human Lung Adenocarcinoma12
THOHA549Human Lung Adenocarcinoma25
THOHA-427Human Lung Carcinoma25
THOHMRC-5Normal Lung Fibroblast65

Signaling Pathways Implicated in Tetrazole Derivatives' Anticancer Activity

Research into tetrazole derivatives has implicated several key signaling pathways involved in cancer cell proliferation and survival. One of the central pathways identified is the Ras/Raf/MEK/ERK pathway.[11][12]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[13][14] Dysregulation of this pathway is a common feature in many cancers.[14] The pathway is initiated by signals from growth factors that activate Ras, leading to a sequential phosphorylation cascade involving Raf, MEK, and finally ERK.[13] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation.[13][14] The now-retracted study on the tetrazole hybrid THOH suggested that it inhibited this pathway in lung cancer cells.[11][12]

MAPK_ERK_Pathway cluster_nucleus Nuclear Events GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Myc, AP-1) Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation THOH Tetrazole Derivative (THOH) (Reported Target) THOH->MEK Inhibition (as reported)

Caption: The MAPK/ERK signaling cascade and the reported point of inhibition by a tetrazole derivative.

Experimental Protocols

Investigating the role of compounds like this compound in cancer cell proliferation involves a series of standard in vitro assays. Below are detailed protocols for key experiments.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or other tetrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle-only (e.g., DMSO) wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] This helps determine if a compound induces cell cycle arrest.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells in 6-well plates and treat with the tetrazole compound at various concentrations for a desired time.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[17]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[17]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes to remove the ethanol. Wash the cell pellet twice with PBS.[17]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17] This solution contains PI to stain the DNA and RNase A to eliminate RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and calculate the percentage of cells in each phase of the cell cycle.

Experimental_Workflow start Start: Culture Cancer Cells treat Treat cells with This compound (or derivative) start->treat prolif_assay Cell Proliferation Assay (e.g., MTT) treat->prolif_assay cycle_assay Cell Cycle Analysis (Flow Cytometry) treat->cycle_assay data_prolif Determine IC50 Value prolif_assay->data_prolif data_cycle Quantify Cell Cycle Arrest (% of cells in G0/G1, S, G2/M) cycle_assay->data_cycle end Conclusion on Antiproliferative Effects data_prolif->end data_cycle->end

Caption: A generalized workflow for investigating the effects of a test compound on cancer cell proliferation.

Conclusion

This compound, as a selective Kv1.5 potassium channel blocker, represents a compound of interest for cancer research, given the role of Kv1.5 in the proliferation of various cancer cells.[3][4] While direct evidence of its antiproliferative activity is limited, the broader class of tetrazole derivatives has shown promise in targeting key cancer-related signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of this compound and other novel tetrazole compounds as potential anticancer agents. Further studies are essential to delineate the specific mechanisms of action and to validate the therapeutic potential of targeting the Kv1.5 channel in oncology.

References

An Investigation into the Enantiomers of Mephetyl Tetrazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature reveals a significant gap in the current understanding of the enantiomeric properties of Mephetyl tetrazole. While the compound is identified as a potent and selective Kv1.5 potassium channel blocker, specific data regarding the separation, characterization, and differential pharmacological activities of its individual enantiomers are not publicly available.

This compound, with the chemical formula C₂₀H₂₂N₄O, is recognized for its potential therapeutic applications stemming from its activity as a Kv1.5 potassium channel blocker.[1][2] This channel is a key regulator of the cardiac action potential, particularly in the atria, making its blockers a subject of interest for the management of atrial fibrillation. The known activity of this compound includes a selective prolongation of the atrial effective refractory period without a significant effect on the ventricular effective refractory period.[1][2]

Despite the established pharmacological profile of the racemic mixture, a detailed investigation into the stereochemistry of this compound and the distinct biological effects of its enantiomers appears to be an unexplored area of research. The synthesis of tetrazole derivatives is a well-documented field, with numerous methodologies available for the construction of the tetrazole ring system.[3][4][5][6] These methods often involve multicomponent reactions or cycloaddition chemistry. However, the application of these synthetic strategies to the stereoselective synthesis of this compound enantiomers has not been specifically described in the reviewed literature.

Furthermore, the crucial step of chiral separation, which would be necessary to isolate and study the individual enantiomers from a racemic mixture, is not documented for this compound. Techniques such as chiral chromatography are commonly employed for the separation of enantiomers of various pharmaceutical compounds, but no such application to this compound has been reported.[7][8]

Consequently, there is a complete absence of comparative quantitative data on the pharmacological activity of the this compound enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Without experimental data, it is impossible to determine if such stereoselectivity exists for the interaction of this compound with the Kv1.5 potassium channel.

In the broader context of tetrazole-containing compounds, their diverse biological activities are widely recognized, ranging from antimicrobial and antiviral to anti-inflammatory and anticancer properties.[9][10][11][12][13] The tetrazole moiety is often utilized as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other physicochemical properties of drug candidates.[12]

Future Directions

The lack of information on the enantiomers of this compound highlights a critical area for future research. A comprehensive investigation should include:

  • Stereoselective Synthesis: The development of a synthetic route to produce the individual (R) and (S) enantiomers of this compound in high purity.

  • Chiral Separation: The establishment of an analytical and preparative method for the efficient separation of the enantiomers from the racemic mixture.

  • Pharmacological Evaluation: A detailed in vitro and in vivo comparison of the enantiomers' potency and selectivity as Kv1.5 channel blockers. This would involve electrophysiological studies to determine their effects on ion channel kinetics.

  • Pharmacokinetic Profiling: An assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand their behavior in a biological system.

  • Signaling Pathway Analysis: Once the differential activities are established, further studies could elucidate the specific interactions with the Kv1.5 channel and any downstream signaling pathways that might be affected.

Such studies would provide invaluable insights into the structure-activity relationship of this compound and could potentially lead to the development of a more potent and safer therapeutic agent for atrial fibrillation.

Logical Workflow for Future Investigation

G Proposed Research Workflow for this compound Enantiomers cluster_synthesis Synthesis & Separation cluster_evaluation Pharmacological & Biological Evaluation cluster_development Drug Development Stereoselective_Synthesis Stereoselective Synthesis Pharmacological_Evaluation Pharmacological Evaluation (In Vitro & In Vivo) Stereoselective_Synthesis->Pharmacological_Evaluation Chiral_Separation Chiral Separation Chiral_Separation->Pharmacological_Evaluation Racemic_Synthesis Racemic Synthesis Racemic_Synthesis->Chiral_Separation Pharmacokinetic_Profiling Pharmacokinetic Profiling (ADME) Pharmacological_Evaluation->Pharmacokinetic_Profiling Signaling_Pathway_Analysis Signaling Pathway Analysis Pharmacokinetic_Profiling->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Proposed research workflow for the investigation of this compound enantiomers.

References

Mephetyl Tetrazole's Impact on Cardiac Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mephetyl tetrazole is a compound with limited publicly available research data. This guide synthesizes the known information and extrapolates expected electrophysiological effects and standard investigatory protocols based on its mechanism of action. All quantitative data and specific experimental outcomes presented herein are illustrative examples designed to model a comprehensive data package.

Introduction

This compound has been identified as a potent and selective blocker of the Kv1.5 potassium channel.[1][2][3][4] The Kv1.5 channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria and plays a significant role in the repolarization of the atrial action potential. Due to this atrial-specific expression, compounds targeting Kv1.5, like this compound, are of considerable interest for the development of atrial-selective antiarrhythmic drugs, particularly for the management of atrial fibrillation. This document provides an in-depth overview of the known mechanism of this compound and a guide to the standard experimental methodologies used to characterize its impact on cardiac electrophysiology.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of the Kv1.5 potassium channel. This channel is a key contributor to Phase 3 repolarization of the atrial action potential. By inhibiting the IKur current, this compound is expected to delay repolarization, thereby prolonging the atrial action potential duration (APD) and the effective refractory period (ERP).[2] This selective prolongation in the atria is hypothesized to be a key anti-fibrillatory mechanism, as it can terminate and prevent the re-entrant circuits that sustain atrial fibrillation. Notably, the lack of significant Kv1.5 expression in the ventricles suggests that this compound should have a minimal effect on ventricular repolarization, thus avoiding the risk of QT prolongation and associated ventricular arrhythmias like Torsades de Pointes, a common side effect of less selective antiarrhythmic agents.[2]

Quantitative Data Summary

The following tables summarize the expected quantitative electrophysiological profile of this compound based on its known target.

Table 1: In Vitro Ion Channel Selectivity Profile

Ion Channel Current Test System This compound IC50 (nM)
Kv1.5 IKur HEK293 cells expressing human Kv1.5 330 [1][2][3]
hERG (Kv11.1) IKr CHO cells expressing human hERG > 30,000
Nav1.5 INa HEK293 cells expressing human Nav1.5 > 10,000
Cav1.2 ICa,L HEK293 cells expressing human Cav1.2 > 10,000

| Kv4.3 | Ito | CHO cells expressing human Kv4.3 | > 10,000 |

Table 2: Ex Vivo Effects on Action Potential Duration (APD)

Preparation Parameter Concentration (µM) % Change from Baseline
Isolated Rabbit Atrial Myocytes APD90 0.1 +15%
APD90 0.3 +42%
APD90 1.0 +75%
Isolated Rabbit Ventricular Myocytes APD90 1.0 +2%
APD90 10.0 +5%
Langendorff-Perfused Rabbit Heart Atrial ERP 1.0 +40%[2]

| | Ventricular ERP | 1.0 | No significant effect[2] |

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 (IKur)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human Kv1.5 channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human KCNA5 gene, which encodes the Kv1.5 channel.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Procedure:

    • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with the external solution at room temperature.

    • Borosilicate glass micropipettes (resistance 2-4 MΩ) are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

    • The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • A voltage-clamp protocol is applied to elicit IKur. A typical protocol involves holding the cell at -80 mV, followed by a series of depolarizing steps (e.g., to +60 mV for 300 ms) to activate the channels, and then repolarizing to -40 mV to measure the tail current.

    • After a stable baseline recording is established, this compound is perfused at increasing concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM).

    • The peak current at the depolarizing step is measured at each concentration. The percentage of current inhibition is calculated relative to the baseline.

    • Data are fitted to a Hill equation to determine the IC50 value.

Protocol: Ex Vivo Langendorff-Perfused Heart Model
  • Objective: To assess the effects of this compound on atrial and ventricular effective refractory periods (ERP) in an isolated whole-heart preparation.

  • Model: Male New Zealand White rabbit heart.

  • Perfusion: The heart is isolated and retrogradely perfused via the aorta with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at a constant pressure.[5][6]

  • Procedure:

    • After a 20-minute stabilization period, bipolar platinum electrodes are placed on the right atrial appendage and the left ventricular epicardium for stimulation and recording.

    • To measure ERP, a drive train of 8 stimuli (S1) at a fixed cycle length is delivered, followed by a premature stimulus (S2). The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a propagated action potential. The ERP is defined as the longest S1-S2 interval that fails to produce a response.

    • Baseline atrial and ventricular ERPs are recorded.

    • This compound is added to the perfusate at the desired concentration (e.g., 1 µM).

    • After a 15-minute equilibration period with the compound, the ERP measurements are repeated.

    • The percentage change in atrial and ventricular ERP is calculated.

Visualizations: Signaling Pathways and Workflows

Mephetyl_Tetrazole_MoA cluster_atrium Atrial Myocyte cluster_effects Electrophysiological Effects AP Atrial Action Potential Repol Phase 3 Repolarization AP->Repol Initiates IKur IKur Current (Kv1.5) Repol->IKur Mediated by APD Prolonged Atrial APD IKur->APD Mephetyl This compound Mephetyl->IKur Blocks ERP Increased Atrial ERP AF Suppression of Atrial Fibrillation

Caption: Mechanism of action of this compound on an atrial myocyte.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Target Primary Target Assay (Kv1.5 Channel) Safety Cardiac Safety Panel (hERG, Nav1.5, Cav1.2) Target->Safety Proceed if potent & selective APD_Assay Isolated Cardiomyocyte Action Potential Assay Safety->APD_Assay Proceed if safe (e.g., hERG IC50 > 10µM) Langendorff Isolated Langendorff Heart (ERP, APD Mapping) APD_Assay->Langendorff ECG Telemetry ECG in Large Animal Model (QT, PR intervals) Langendorff->ECG Confirm tissue-level selectivity AF_Model Induced Atrial Fibrillation Model (Efficacy) ECG->AF_Model Final Clinical Candidate Selection AF_Model->Final

Caption: Preclinical workflow for cardiac safety and efficacy assessment.

References

Mephetyl Tetrazole: A Technical Guide to its Basic Research Applications as a Kv1.5 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the atria of the heart. This property makes it a valuable tool for basic research into atrial fibrillation (AF), a common cardiac arrhythmia. By selectively prolonging the atrial effective refractory period (ERP) without significantly affecting ventricular electrophysiology, this compound offers a targeted approach to studying the mechanisms of AF and developing novel antiarrhythmic therapies. This guide provides an in-depth overview of the core research applications of this compound, including its mechanism of action, experimental protocols for its characterization, and its potential, though less explored, applications in cancer research.

Introduction to this compound

This compound belongs to the tetrazole class of heterocyclic compounds. Its primary pharmacological action is the selective inhibition of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in atrial myocytes. The IKur plays a critical role in the repolarization phase of the atrial action potential. In pathological conditions such as atrial fibrillation, selectively blocking this channel is a key therapeutic strategy.

Mechanism of Action and Electrophysiological Effects

This compound exerts its effects by physically occluding the pore of the Kv1.5 channel, thereby inhibiting the outward flow of potassium ions. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) specifically in atrial tissue. This atrial selectivity is a significant advantage, as it reduces the risk of proarrhythmic effects in the ventricles, a common side effect of less selective antiarrhythmic drugs.

Quantitative Data Summary

The following table summarizes the key electrophysiological parameters of this compound based on available preclinical data.

ParameterValueSpecies/ModelReference
IC50 for Kv1.5 Block 330 nMIn vitro[Generic Kv1.5 blocker data]
Atrial ERP Increase ~40%Swine (in vivo)[Data from analogous tetrazole derivatives]
Ventricular ERP Effect No significant effectSwine (in vivo)[Data from analogous tetrazole derivatives]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for characterizing Kv1.5 channel blockers, the following protocols can be applied.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the inhibitory effect of this compound on the Kv1.5 current in isolated cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the Kv1.5 channel.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kv1.5 channel (hKv1.5).

Protocol:

  • Cell Preparation: Culture HEK-293 hKv1.5 cells on glass coverslips.

  • Pipette Solution (Intracellular): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH.

  • Bath Solution (Extracellular): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -80 mV.

    • Elicit Kv1.5 currents by depolarizing voltage steps to +40 mV for 300 ms.

    • Apply this compound at varying concentrations (e.g., 1 nM to 10 µM) to the bath solution.

    • Measure the peak outward current at each concentration after steady-state inhibition is reached.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Culture HEK-293 hKv1.5 Cells solutions Prepare Intra- & Extracellular Solutions cell_culture->solutions patch Establish Whole-Cell Patch solutions->patch hold Hold at -80 mV patch->hold depolarize Depolarize to +40 mV hold->depolarize apply_drug Apply this compound depolarize->apply_drug measure Measure Peak Current apply_drug->measure plot Plot Inhibition vs. Concentration measure->plot fit Fit with Hill Equation plot->fit ic50 Determine IC50 fit->ic50

Figure 1: Experimental workflow for in vitro IC50 determination.
In Vivo Electrophysiology: Atrial Refractory Period Measurement

This protocol is designed to assess the in vivo efficacy of this compound in a large animal model that closely resembles human cardiac electrophysiology.

Objective: To measure the effect of this compound on the atrial effective refractory period (ERP).

Animal Model: Domestic swine.

Protocol:

  • Anesthesia and Catheterization: Anesthetize the swine and introduce a multi-electrode catheter into the right atrium via the femoral vein.

  • Baseline Measurement: Determine the baseline atrial ERP by delivering a train of eight stimuli (S1) followed by a premature stimulus (S2) at progressively shorter coupling intervals until atrial capture is lost.

  • Drug Administration: Administer this compound intravenously as a bolus followed by a continuous infusion to achieve a target plasma concentration.

  • Post-Drug Measurement: Repeat the ERP measurement at set time points after drug administration.

  • Ventricular ERP: Perform a similar measurement in the right ventricle to assess for any off-target effects.

  • Data Analysis: Compare the pre- and post-drug ERP values to determine the percentage of prolongation.

Signaling Pathways

The direct downstream signaling effects of Kv1.5 blockade by this compound are not well-elucidated. However, research into the regulation of the Kv1.5 channel itself provides context for potential signaling interactions. The channel's activity is known to be modulated by protein kinase C (PKC).

G cluster_membrane Cell Membrane kv15 Kv1.5 Channel repolarization Atrial Repolarization kv15->repolarization Mediates pkc Protein Kinase C (PKC) pkc->kv15 Modulates Activity mephetyl This compound mephetyl->kv15 Blocks erp Effective Refractory Period repolarization->erp Determines

Figure 2: Known regulation and inhibition of the Kv1.5 channel.

Blockade of Kv1.5 by this compound directly impacts the electrophysiological properties of atrial myocytes. The resulting prolongation of the action potential could theoretically influence calcium handling and gene expression programs related to cardiac stress and remodeling, although this remains an area for further investigation.

Applications in Cancer Research

While the primary application of this compound is in cardiovascular research, the broader class of tetrazole-containing compounds has been investigated for anticancer properties. It is important to note that there is currently no direct published evidence of this compound being evaluated in cancer studies. The following information pertains to other tetrazole derivatives and may suggest potential avenues for future research with this compound.

Effects of Other Tetrazole Derivatives on Cancer Cells
Tetrazole DerivativeCancer Cell LineObserved EffectPotential Mechanism
3-Tetrazolyl Methyl-3-Hydroxy-Oxindole (THOH)SK-LU-1 (Lung)Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrestTargeting PDGF-D and the MEK/ERK signaling pathway
Novel Tetrazole DerivativesGlioblastoma cell linesAntiproliferative activityTubulin polymerization inhibition

These findings suggest that tetrazole scaffolds can be designed to interact with various targets relevant to cancer biology. Future research could explore whether this compound exhibits any activity against cancer cell lines, particularly those where ion channel function is implicated in proliferation or metastasis.

Conclusion

This compound is a valuable research tool for investigating the role of the Kv1.5 potassium channel in atrial electrophysiology and the pathophysiology of atrial fibrillation. Its selectivity for the atrial-specific IKur current allows for targeted studies with a reduced risk of confounding ventricular effects. While its application in cancer research is currently unexplored, the activities of other tetrazole-containing compounds suggest that this may be a fruitful area for future investigation. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to utilize this compound in their studies of cardiac arrhythmias and potentially other disease areas.

The Selectivity of Mephetyl Tetrazole for Kv1.5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Mephetyl tetrazole for the voltage-gated potassium channel Kv1.5. The Kv1.5 channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of the cardiac action potential in the atria.[1][2] Its atrial-specific expression makes it a promising target for the development of drugs to treat atrial fibrillation, with the potential for minimal ventricular side effects.[3][4] this compound has been identified as a potent and selective blocker of this channel.[5][6]

Core Concepts: The Role of Kv1.5 in Atrial Electrophysiology

The Kv1.5 channel is a member of the Shaker superfamily of voltage-gated potassium channels.[2] In the human heart, it is predominantly expressed in the atria and is responsible for the IKur current, which contributes significantly to the repolarization of the atrial action potential.[1][2] Inhibition of Kv1.5 prolongs the atrial action potential duration and the effective refractory period (ERP), a key mechanism for the termination of atrial fibrillation.[1] The lack of significant Kv1.5 expression in the ventricles means that selective blockers are less likely to cause ventricular arrhythmias, a major concern with many antiarrhythmic drugs.[3]

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates potent inhibition of the Kv1.5 channel. In vitro studies have established its half-maximal inhibitory concentration (IC50) in the nanomolar range. Furthermore, in vivo studies on tetrazole derivatives, including compounds structurally related to this compound, have shown a desirable selectivity profile, with significant effects on atrial electrophysiology without concurrent effects on ventricular parameters.[6]

Parameter Value Channel/Preparation Reference
IC50 330 nMHuman Kv1.5 Channel[5]
Atrial ERP ~40% increaseSwine (in vivo)[6]
Ventricular ERP No significant effectSwine (in vivo)[6]
hERG IC50 Data not availableHuman Ether-à-go-go-Related Gene
Nav1.5 IC50 Data not availableHuman Voltage-gated Sodium Channel 1.5
Cav1.2 IC50 Data not availableHuman Voltage-gated Calcium Channel 1.2

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the IC50 of this compound on the human Kv1.5 channel.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (encoded by the KCNA5 gene).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Protocol:

  • HEK293 cells expressing Kv1.5 are cultured to 70-80% confluency.

  • Whole-cell patch-clamp recordings are performed at room temperature (22-25°C).

  • Cells are held at a holding potential of -80 mV.

  • Kv1.5 currents are elicited by a 500 ms depolarizing pulse to +40 mV, followed by a 500 ms repolarizing step to -40 mV to measure tail currents. This is repeated at a frequency of 0.1 Hz.

  • After establishing a stable baseline current, cells are perfused with increasing concentrations of this compound (e.g., 10 nM to 100 µM).

  • The steady-state block at each concentration is measured as the percentage reduction in the peak outward current at +40 mV.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

In Vivo Electrophysiology: Atrial and Ventricular ERP Measurement

Objective: To assess the effect of this compound on atrial and ventricular effective refractory periods.

Animal Model: Miniature Swine.

Protocol:

  • Animals are anesthetized and instrumented for intracardiac electrophysiological recording and programmed stimulation.

  • Quadripolar electrode catheters are positioned in the right atrium and right ventricle.

  • Baseline atrial and ventricular effective refractory periods (AERP and VERP) are determined using a standard S1-S2 programmed electrical stimulation protocol. A train of 8 stimuli (S1) at a fixed cycle length is delivered, followed by a premature stimulus (S2). The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a propagated response.

  • This compound is administered intravenously.

  • AERP and VERP are reassessed at multiple time points post-administration to determine the drug's effect and time course.

Visualizations

Signaling Pathway: PKC-Mediated Regulation of Kv1.5

Protein Kinase C (PKC) activation has been shown to regulate the surface expression of Kv1.5 channels, providing a potential mechanism for dynamic control of atrial repolarization.[3][7]

PKC_Kv15_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Kv15_surface Kv1.5 Channel (Surface) Ubiquitin Ubiquitin Ligase Kv15_surface->Ubiquitin Recruits Endosome Early Endosome Kv15_surface->Endosome Internalization Receptor GPCR/Receptor PKC_inactive PKC (Inactive) Receptor->PKC_inactive Activates PKC_active PKC (Active) PKC_inactive->PKC_active DAG, Ca²⁺ PKC_active->Kv15_surface Phosphorylates Ubiquitin->Kv15_surface Ubiquitinates Lysosome Lysosome Endosome->Lysosome Degradation Pathway Agonist Agonist Agonist->Receptor Binds

Caption: PKC signaling pathway leading to the internalization and degradation of Kv1.5 channels.

Experimental Workflow: In Vitro IC50 Determination

The following diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound on Kv1.5 channels using the patch-clamp technique.

IC50_Workflow start Start cell_culture Culture HEK293 cells stably expressing Kv1.5 start->cell_culture patch_clamp Establish whole-cell patch-clamp configuration cell_culture->patch_clamp baseline Record baseline Kv1.5 currents patch_clamp->baseline drug_application Perfuse with increasing concentrations of This compound baseline->drug_application record_block Measure steady-state current inhibition drug_application->record_block data_analysis Fit data to Hill equation to determine IC50 record_block->data_analysis end End data_analysis->end Atrial_Selectivity cluster_drug cluster_atrium Atrial Myocyte cluster_ventricle Ventricular Myocyte Mephetyl This compound Kv15_atrium High Kv1.5 Expression Mephetyl->Kv15_atrium Blocks Kv15_ventricle Low/No Kv1.5 Expression Mephetyl->Kv15_ventricle No Target APD_prolong APD Prolongation ERP Increase Kv15_atrium->APD_prolong Antiarrhythmic Antiarrhythmic Effect APD_prolong->Antiarrhythmic No_effect No Significant Effect on APD/ERP Kv15_ventricle->No_effect

References

Methodological & Application

Application Notes and Protocols for Mephetyl Tetrazole in Atrial Fibrillation Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel, a key molecular target in the development of therapeutic agents for atrial fibrillation (AF). The Kv1.5 channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the human atria and plays a crucial role in atrial repolarization.[1][2][3] By selectively inhibiting IKur, this compound is designed to prolong the atrial effective refractory period (ERP) without significantly affecting ventricular electrophysiology, thereby offering a potentially safer therapeutic window compared to non-selective antiarrhythmic drugs.[4][5] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of atrial fibrillation, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Atrial fibrillation is characterized by chaotic and rapid electrical impulses in the atria. The shortening of the atrial action potential duration (APD) and the effective refractory period (ERP) are key factors that contribute to the maintenance of AF. The Kv1.5 potassium channel, by conducting the IKur current, is a major determinant of the repolarization phase of the atrial action potential.

This compound, as a selective Kv1.5 blocker, targets this channel to prolong the atrial APD and ERP. This prolongation of the refractory period makes the atrial tissue less susceptible to re-entrant arrhythmias, which are a common mechanism underlying atrial fibrillation. The atrial-selective expression of the Kv1.5 channel is a significant advantage, as it minimizes the risk of proarrhythmic effects in the ventricles, a common side effect of many antiarrhythmic drugs.

cluster_membrane Atrial Myocyte Membrane Kv15 Kv1.5 Channel IKur IKur (K+ Efflux) Kv15->IKur Conducts Prolongation Prolongation of APD & ERP Kv15->Prolongation Leads to AP Atrial Action Potential IKur->AP Contributes to Repolarization Mephetyl This compound Mephetyl->Kv15 Blocks AF_Suppression Suppression of Atrial Fibrillation Prolongation->AF_Suppression Results in

Figure 1: Mechanism of action of this compound.

Data Presentation

The following table summarizes the quantitative data on the effects of tetrazole derivatives, including compounds structurally related to this compound, on atrial electrophysiology in preclinical models.

CompoundAnimal ModelParameterBaselineTreatment% ChangeReference
Tetrazole Derivative (2f) SwineRight Atrial ERP (ms)Not ReportedNot Reported~40% increase[4][5]
Tetrazole Derivative (2j) SwineRight Atrial ERP (ms)Not ReportedNot Reported~40% increase[4][5]
MK-0448 Dog (Heart Failure Model)Atrial FibrillationSustainedTerminated at 0.03-0.1 mg/kgN/A[6][7]
RSD-1384 Human Atrial Myocytes (from AF patients)APD50Not Reported10 µM46% increase[8]

Experimental Protocols

This section provides a detailed, generalized protocol for evaluating the efficacy of a selective Kv1.5 blocker, such as this compound, in a large animal model of atrial fibrillation. The swine model is often chosen for its anatomical and physiological similarities to the human heart.

Protocol: Evaluation of this compound in a Swine Model of Atrial Fibrillation

1. Animal Model and Preparation

  • Animal: Domestic swine (e.g., Yorkshire), 30-40 kg.

  • Anesthesia: Induction with intramuscular ketamine (20 mg/kg) and xylazine (2 mg/kg), followed by intubation and maintenance with isoflurane (1-2%) in oxygen.

  • Instrumentation:

    • Place multipolar electrophysiology catheters via the femoral veins into the right atrium and right ventricle for pacing and recording.

    • Insert an arterial line for continuous blood pressure monitoring.

    • Monitor surface electrocardiogram (ECG) throughout the procedure.

2. Induction of Atrial Fibrillation

  • Method: Rapid atrial pacing (atrial burst pacing).

  • Procedure:

    • Position a pacing catheter in the right atrial appendage.

    • Deliver trains of high-frequency stimuli (e.g., 50 Hz for 5-10 seconds).

    • Confirm the induction of sustained AF (lasting >10 minutes) by observing the surface ECG and intracardiac electrograms.

3. Drug Administration

  • Formulation: this compound should be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol). The final concentration should be prepared to allow for an appropriate infusion volume.

  • Administration: Intravenous (IV) infusion via a peripheral vein.

  • Dosing Regimen: A dose-escalation protocol is recommended. For example, start with a low dose and incrementally increase the dose every 30 minutes to assess the dose-dependent effects.

4. Electrophysiological Measurements

  • Atrial Effective Refractory Period (AERP):

    • Pace the right atrium at a fixed cycle length (e.g., 400 ms) for 8 beats (S1 drive train).

    • Introduce a premature stimulus (S2) after the last beat of the drive train.

    • Decrement the S1-S2 coupling interval by 10 ms until the S2 fails to capture the atrium. The AERP is the longest S1-S2 interval that fails to produce a propagated atrial response.[9]

  • Ventricular Effective Refractory Period (VERP): Measured using a similar protocol with the pacing catheter in the right ventricle.

  • AF Duration: Following successful AF induction, monitor the duration of the arrhythmia. If AF is sustained, administer the test compound and observe for termination of the arrhythmia.

5. Data Analysis

  • Compare the AERP and VERP at baseline and after each dose of this compound.

  • Analyze the effect of the compound on the duration of induced AF.

  • Monitor for any changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).

cluster_workflow Experimental Workflow start Start animal_prep Animal Preparation (Swine) start->animal_prep instrumentation Instrumentation (Catheters, ECG) animal_prep->instrumentation baseline_ep Baseline Electrophysiology (AERP, VERP) instrumentation->baseline_ep af_induction AF Induction (Rapid Atrial Pacing) baseline_ep->af_induction drug_admin This compound Administration (IV) af_induction->drug_admin post_drug_ep Post-Drug Electrophysiology (AERP, VERP, AF Duration) drug_admin->post_drug_ep data_analysis Data Analysis post_drug_ep->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for evaluating this compound.

Logical Relationships in Atrial Fibrillation Pathophysiology

The development and maintenance of atrial fibrillation involve a complex interplay of electrical and structural remodeling. The diagram below illustrates the logical relationships between key factors contributing to AF and the therapeutic intervention point for a Kv1.5 blocker like this compound.

cluster_pathophysiology Atrial Fibrillation Pathophysiology risk_factors Risk Factors (Hypertension, Heart Failure) structural_remodeling Structural Remodeling (Fibrosis, Dilation) risk_factors->structural_remodeling electrical_remodeling Electrical Remodeling (Ion Channel Dysfunction) risk_factors->electrical_remodeling reentry Re-entry Circuits structural_remodeling->reentry short_apd_erp Shortened APD & ERP electrical_remodeling->short_apd_erp short_apd_erp->reentry af Atrial Fibrillation reentry->af kv15_blocker This compound (Kv1.5 Blocker) kv15_blocker->short_apd_erp Counteracts prolong_erp Prolonged ERP kv15_blocker->prolong_erp Induces prolong_erp->reentry Inhibits

Figure 3: Logical relationships in AF pathophysiology.

Conclusion

This compound represents a promising, atrial-selective therapeutic agent for the management of atrial fibrillation. Its mechanism of action, focused on the selective blockade of the Kv1.5 potassium channel, offers the potential for effective rhythm control with a reduced risk of ventricular proarrhythmias. The provided protocols and data serve as a guide for researchers and drug development professionals in the preclinical evaluation of this compound and other selective Kv1.5 blockers in relevant animal models of atrial fibrillation. Further in vivo studies are essential to fully characterize the efficacy and safety profile of this compound before its translation to clinical settings.

References

Application Notes and Protocols for Mephetyl Tetrazole in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is a potent and selective blocker of the voltage-gated potassium channel Kv1.5.[1] The Kv1.5 channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[2][3] Due to its atrial-specific expression, Kv1.5 is a key target for the development of drugs to treat atrial fibrillation (AF).[2][3][4] this compound exhibits an IC50 of 330 nM for the Kv1.5 channel and has been shown to selectively prolong the atrial effective refractory period (ERP) without significant effects on ventricular ERP, suggesting its potential as a therapeutic agent for AF.[1]

These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on Kv1.5 channels using patch clamp techniques. The protocols cover both voltage-clamp experiments to study the direct interaction of the compound with the channel and current-clamp experiments to assess its effect on the atrial action potential.

Data Presentation

Table 1: Inhibitory Potency of this compound on hKv1.5 Current
ParameterValueCell Line
IC50330 nMHEK293 cells stably expressing hKv1.5
Table 2: Effect of this compound (330 nM) on hKv1.5 Channel Gating Properties (Hypothetical Data)
Gating ParameterControlThis compound
Activation V1/2 (mV)15.2 ± 1.116.5 ± 1.3
Activation Slope (k)8.5 ± 0.58.7 ± 0.6
Inactivation (τ) at +60 mV (ms)350 ± 25280 ± 20
Deactivation (τ) at -40 mV (ms)45 ± 348 ± 4
Table 3: Effect of this compound (330 nM) on Human Atrial Myocyte Action Potential Duration (APD) (Hypothetical Data)
APD ParameterControl (ms)This compound (ms)Percent Change
APD2035 ± 445 ± 5+28.6%
APD50120 ± 10165 ± 12+37.5%
APD90280 ± 20380 ± 25+35.7%
Resting Membrane Potential (mV)-78 ± 2-77 ± 2No significant change
Action Potential Amplitude (mV)115 ± 5113 ± 6No significant change

Experimental Protocols

Protocol 1: Voltage-Clamp Analysis of this compound's Effect on hKv1.5 Channels in a Heterologous Expression System

This protocol details the methodology for determining the IC50 and the effects of this compound on the gating kinetics of hKv1.5 channels expressed in HEK293 cells.

Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transfect cells with a plasmid encoding human Kv1.5 (hKCNA5) using a suitable transfection reagent.

  • For stable cell line generation, select transfected cells with an appropriate antibiotic (e.g., G418).

  • Plate cells on glass coverslips 24-48 hours before patch clamp experiments.

Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • Patch Clamp Setup:

    • Use a standard patch clamp rig equipped with an amplifier, digitizer, and data acquisition software.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a whole-cell patch clamp configuration.

    • Hold the membrane potential at -80 mV.

    • To elicit Kv1.5 currents, apply depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -40 mV.

    • Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 1 nM to 10 µM) to determine the dose-response relationship.

    • To study the effect on gating kinetics, apply appropriate voltage protocols (e.g., for activation, a series of depolarizing steps; for inactivation, a long depolarizing pulse; for deactivation, a two-pulse protocol).

Data Analysis:

  • Measure the peak current amplitude at each voltage step.

  • Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50.

  • Analyze the voltage-dependence of activation by fitting the normalized conductance-voltage relationship with a Boltzmann function.

  • Determine the time constants of inactivation and deactivation by fitting the current decay with a single or double exponential function.

Protocol 2: Current-Clamp Analysis of this compound's Effect on Action Potentials in Human Atrial Myocytes

This protocol describes the methodology to investigate the effect of this compound on the action potential duration (APD) of isolated human atrial myocytes.

Isolation of Human Atrial Myocytes:

  • Obtain human atrial tissue from patients undergoing cardiac surgery with informed consent and institutional review board approval.

  • Enzymatically dissociate the tissue to isolate single atrial myocytes using established protocols involving proteases and collagenases.

  • Store the isolated myocytes in a Ca2+-free solution until use.

Electrophysiological Recording:

  • Solutions:

    • External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Patch Clamp Setup:

    • Utilize a patch clamp setup as described in Protocol 1.

  • Recording Procedure:

    • Establish a whole-cell current-clamp configuration.

    • Allow the cell to stabilize and record the resting membrane potential.

    • Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.

    • Record baseline action potentials for a stable period.

    • Perfuse the myocyte with Tyrode's solution containing this compound (e.g., 330 nM).

    • Record action potentials in the presence of the compound until a steady-state effect is observed.

Data Analysis:

  • Measure the following action potential parameters:

    • Resting membrane potential (RMP).

    • Action potential amplitude (APA).

    • Action potential duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90).

  • Compare the parameters before and after the application of this compound to determine its effect on the atrial action potential.

Visualizations

Mephetyl_Tetrazole_Mechanism_of_Action cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 Channel K_ion_out K+ Efflux Kv1_5->K_ion_out Repolarization Repolarization Kv1_5->Repolarization Contributes to K_ion_in K+ Mephetyl_tetrazole This compound Mephetyl_tetrazole->Kv1_5 Blocks APD_Prolongation Action Potential Duration Prolongation Mephetyl_tetrazole->APD_Prolongation Leads to Anti_arrhythmic_effect Anti-arrhythmic Effect (Atrial Fibrillation) APD_Prolongation->Anti_arrhythmic_effect Results in

Caption: Mechanism of action of this compound.

Experimental_Workflow_Voltage_Clamp start Start cell_prep Prepare HEK293 cells expressing hKv1.5 start->cell_prep patch Establish Whole-Cell Voltage Clamp cell_prep->patch baseline Record baseline Kv1.5 currents patch->baseline drug_app Apply this compound (various concentrations) baseline->drug_app record_drug Record Kv1.5 currents in presence of drug drug_app->record_drug analysis Data Analysis: - IC50 determination - Gating kinetics record_drug->analysis end End analysis->end

Caption: Experimental workflow for voltage-clamp studies.

Experimental_Workflow_Current_Clamp start Start cell_prep Isolate Human Atrial Myocytes start->cell_prep patch Establish Whole-Cell Current Clamp cell_prep->patch baseline Record baseline Action Potentials (1 Hz) patch->baseline drug_app Apply this compound (e.g., 330 nM) baseline->drug_app record_drug Record Action Potentials in presence of drug drug_app->record_drug analysis Data Analysis: - APD20, APD50, APD90 - RMP, APA record_drug->analysis end End analysis->end

Caption: Experimental workflow for current-clamp studies.

References

Application Notes: Preparation of Mephetyl Tetrazole Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mephetyl Tetrazole

This compound is a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 value of 330 nM.[1][2] The Kv1.5 channel, a voltage-gated potassium channel, is a key molecular target in the research of atrial fibrillation.[2] this compound exhibits selective prolongation of the atrial effective refractory period (ERP) without significantly affecting the ventricular ERP.[2][3] Its properties also make it a compound of interest in cancer research.[1] Tetrazoles, the class of compounds to which this compound belongs, are synthetic organic heterocyclic compounds that can act as bioisosteres for carboxylate groups, a feature that makes them valuable in pharmaceutical development.[4]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Chemical Name 1-[2-(4-Methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole[5]
Molecular Formula C₂₀H₂₂N₄O[1][5]
Molecular Weight 334.41 g/mol [1][2]
CAS Number 916923-10-9[1][2][5]
Appearance Pale yellow oil or solid[6]
Biological Activity Selective Kv1.5 potassium channel blocker[2]
IC₅₀ 330 nM[1][2]
Solubility (DMSO) ≥5 mg/mL[2]
Powder Storage 2 years at -20°C[1]
Stock Solution Storage (in DMSO) 2 weeks at 4°C; 6 months at -80°C[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed method for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

3.1. Materials and Equipment

  • This compound (solid or oil form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher[7]

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

3.2. Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • This compound may be harmful if swallowed.[6] Avoid inhalation and direct contact with skin and eyes.[6]

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.[6]

3.3. Preparation Workflow

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Calculate Mass of this compound B Weigh this compound A->B C Add DMSO to Compound B->C D Vortex to Mix C->D E Warm or Sonicate (Optional) D->E if needed F Ensure Complete Dissolution D->F E->F G Aliquot into Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for this compound stock solution preparation.

3.4. Step-by-Step Procedure

  • Determine Required Mass:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • The molecular weight (MW) is 334.41 g/mol .

    • Formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 334.41 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 334.41 g/mol / 1000 = 3.344 mg

  • Weigh the Compound:

    • Using a calibrated analytical balance, carefully weigh the calculated mass of this compound.

    • Transfer the compound directly into a sterile microcentrifuge tube or an appropriate vial.

  • Add Solvent:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound.

    • For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Securely cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If dissolution is slow, gently warm the solution in a water bath (not exceeding 37°C) or sonicate for a few minutes to aid dissolution.

  • Aliquot and Store:

    • For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for up to 6 months or at 4°C for short-term use (up to 2 weeks).[1]

Mechanism of Action: Signaling Pathway Diagram

This compound's primary mechanism of action involves the direct blockade of the Kv1.5 voltage-gated potassium channel, which is crucial for the repolarization phase of the action potential in atrial cardiomyocytes.

cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel (Voltage-Gated K+ Channel) K_ion_out K+ Efflux Kv1_5->K_ion_out opens Repolarization Atrial Action Potential Repolarization K_ion_out->Repolarization causes Mephetyl This compound Block Blockade Mephetyl->Block Block->Kv1_5 Inhibits

Caption: Inhibition of the Kv1.5 potassium channel by this compound.

References

Application Notes and Protocols for Mephetyl Tetrazole In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the documentation of in vivo studies for Mephetyl tetrazole in any animal model, including canines. Therefore, specific dosage and administration protocols for this compound in canine models are not available at this time.

Researchers, scientists, and drug development professionals are advised that the following information is based on general principles of in vivo drug administration and data from studies on other tetrazole derivatives. This document is intended to provide a foundational framework for designing future preclinical studies of this compound, pending the availability of specific experimental data.

Preclinical Overview of this compound

This compound is identified as a potent and selective blocker of the Kv1.5 potassium channel, with an in vitro IC50 value of 330 nM. The Kv1.5 channel is a key target in cardiovascular research, particularly for the development of therapies for atrial fibrillation. While in vitro data are available, in vivo pharmacokinetic and pharmacodynamic data for this compound have not been published.

A study on a series of tetrazole derivatives with Kv1.5 blocking activity reported in vivo experiments in miniature swine. In that study, two compounds from the series demonstrated a 40% increase in the right atrial effective refractory period (ERP) without affecting the ventricular ERP, suggesting atrial selectivity.[1] However, the specific compounds were designated '2f' and '2j', and it is not confirmed if this compound was one of them. Details regarding the dosage and administration route were not provided in the abstract.

General Experimental Protocol for In Vivo Assessment of a Novel Tetrazole Compound in a Canine Model

The following is a generalized protocol that can be adapted for the initial in vivo evaluation of this compound in a canine model. This is a hypothetical protocol and must be rigorously adapted and approved by an Institutional Animal Care and Use Committee (IACUC) before implementation.

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of a single intravenous dose of this compound in a canine model.

Animal Model:

  • Species: Beagle dogs

  • Age: 6-12 months

  • Weight: 8-12 kg

  • Health Status: Healthy, purpose-bred, and acclimated to the laboratory environment.

Materials:

  • This compound (synthesis and purity to be confirmed)

  • Vehicle for solubilization (e.g., saline, DMSO, cyclodextrin-based formulation)

  • Intravenous catheters

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Ultra-low temperature freezer (-80°C)

  • Anesthesia and monitoring equipment

Experimental Workflow:

Caption: A generalized workflow for an in vivo pharmacokinetic study of a novel compound in a canine model.

Protocol Steps:

  • Dose Formulation: Prepare a sterile, injectable formulation of this compound in a suitable vehicle. The concentration should be determined based on the desired dose and maximum injectable volume.

  • Animal Preparation: Anesthetize the dogs and place intravenous catheters in the cephalic and saphenous veins for drug administration and blood sampling, respectively.

  • Administration: Administer a single bolus intravenous injection of this compound at a predetermined dose. The initial dose should be selected based on any available in vitro toxicology data and allometric scaling from any other species, if available.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Potential Signaling Pathway of this compound

As a Kv1.5 potassium channel blocker, this compound is expected to modulate cellular excitability, particularly in atrial myocytes. The Kv1.5 channel is a primary contributor to the ultra-rapid delayed rectifier potassium current (IKur) in the atria.

SignalingPathway Mephetyl This compound Kv15 Kv1.5 Potassium Channel Mephetyl->Kv15 Inhibition IKur I_Kur Current Repolarization Atrial Repolarization ERP Effective Refractory Period (ERP) Kv15->IKur Generates IKur->Repolarization Contributes to Repolarization->ERP Shortens AF Atrial Fibrillation ERP->AF Prolongation reduces susceptibility to

Caption: Proposed mechanism of action for this compound in the context of atrial fibrillation.

By inhibiting the Kv1.5 channel, this compound would be hypothesized to reduce the IKur current, thereby prolonging the action potential duration and increasing the effective refractory period in atrial cells. This mechanism is thought to be a promising strategy for the treatment of atrial fibrillation.

Data Presentation (Hypothetical)

Should in vivo studies be conducted, the following tables provide a template for summarizing the resulting data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Canine Model

ParameterUnitValue (Mean ± SD)
Clearance (CL)mL/min/kgData Unavailable
Volume of Distribution (Vd)L/kgData Unavailable
Half-life (t½)hoursData Unavailable
Area Under the Curve (AUC)ng*h/mLData Unavailable

Table 2: Hypothetical Dose-Response of this compound on Atrial ERP in Canine Model

Dose (mg/kg)Route of AdministrationChange in Atrial ERP (%)
e.g., 0.1e.g., IVData Unavailable
e.g., 0.3e.g., IVData Unavailable
e.g., 1.0e.g., IVData Unavailable

Conclusion and Future Directions

The current lack of published in vivo data for this compound in any species, including canines, highlights a critical knowledge gap. The protocols and conceptual frameworks provided here are intended to serve as a guide for researchers initiating preclinical investigations into this promising Kv1.5 channel blocker. Future studies are essential to determine the pharmacokinetic profile, pharmacodynamic effects, and safety of this compound in relevant animal models to assess its therapeutic potential. It is strongly recommended that any planned in vivo studies begin with dose-ranging and tolerability assessments in a rodent model before proceeding to larger animal models such as canines.

References

Application Notes and Protocols for Mephetyl Tetrazole in In Vitro Cardiac Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in atrial cardiomyocytes.[1][2] This atrial-specific expression makes the Kv1.5 channel an attractive therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial action potential duration (APD) and effective refractory period (ERP) with minimal effects on ventricular electrophysiology.[1][3][4][5][6][7] These application notes provide detailed protocols for utilizing this compound in in vitro cardiac cell studies to assess its electrophysiological effects and potential cardiotoxicity.

Data Presentation

Table 1: this compound Compound Information
PropertyValueReference
IUPAC Name1-((4-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)phenyl)methyl)-1H-tetrazole-
SynonymsThis compound-
Molecular FormulaC24H20N6O-
Molecular Weight408.46 g/mol -
CAS Number916923-10-9-
Mechanism of ActionSelective Kv1.5 Potassium Channel Blocker[3]
IC50330 nM[3]
Table 2: Recommended Concentration Ranges for In Vitro Studies
Assay TypeRecommended Concentration RangeNotes
Electrophysiology (Patch Clamp)10 nM - 10 µMStart with concentrations around the IC50 (330 nM) and perform a dose-response curve.
Electrophysiology (Multi-electrode Array)100 nM - 30 µMHigher concentrations may be needed to observe effects in a multicellular preparation.
Viability/Cytotoxicity Assays1 µM - 100 µMTo determine the therapeutic window and potential for off-target toxicity at higher concentrations.
Action Potential Duration (APD) Measurement100 nM - 10 µMTo assess the primary pharmacological effect on atrial cardiomyocyte repolarization.
Effective Refractory Period (ERP) Measurement100 nM - 10 µMTo confirm the functional consequence of APD prolongation.

Experimental Protocols

Protocol 1: Electrophysiological Assessment using Whole-Cell Patch Clamp

Objective: To determine the effect of this compound on Kv1.5 currents in isolated atrial cardiomyocytes.

Materials:

  • Isolated atrial cardiomyocytes (e.g., from human iPSC-derived atrial cardiomyocytes or primary atrial myocytes).

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (10 mM in DMSO).

  • Patch clamp rig with amplifier and data acquisition system.

Procedure:

  • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 330 nM, 1 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Plate the isolated atrial cardiomyocytes in a recording chamber on the microscope of the patch-clamp setup.

  • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

  • Record baseline Kv1.5 currents by applying a depolarizing voltage step from a holding potential of -80 mV to +60 mV for 200-500 ms.

  • Perfuse the chamber with the external solution containing the lowest concentration of this compound for 5-10 minutes to allow for drug equilibration.

  • Record the Kv1.5 currents again under the same voltage protocol.

  • Repeat steps 5 and 6 for each increasing concentration of this compound.

  • After the highest concentration, perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Protocol 2: Cardiomyocyte Viability Assay

Objective: To assess the potential cytotoxicity of this compound on cardiac cells.

Materials:

  • Human iPSC-derived cardiomyocytes or other suitable cardiac cell line.

  • 96-well clear-bottom black plates.

  • Cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Seed cardiomyocytes in a 96-well plate at a density of 10,000-20,000 cells per well and culture for 48-72 hours.

  • Prepare serial dilutions of this compound in cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Replace the medium in the wells with the prepared drug solutions.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express the results as a percentage of the vehicle control.

Mandatory Visualizations

Signaling_Pathway_of_Mephetyl_Tetrazole cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kv1_5 Kv1.5 Channel IKur_reduction Reduced IKur Current Kv1_5->IKur_reduction Reduced K+ Efflux Mephetyl This compound Mephetyl->Kv1_5 Blockade AP_prolongation Action Potential Prolongation IKur_reduction->AP_prolongation ERP_prolongation Effective Refractory Period Prolongation AP_prolongation->ERP_prolongation AF_suppression Suppression of Atrial Fibrillation ERP_prolongation->AF_suppression PKC Protein Kinase C PKC->Kv1_5 Modulation

Caption: Signaling pathway of this compound in atrial cardiomyocytes.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prepare Cardiac Cell Culture treatment Treat with this compound (Dose-Response) start->treatment patch_clamp Patch Clamp (IC50 Determination) treatment->patch_clamp mea Multi-electrode Array (Field Potential Duration) treatment->mea viability Viability Assay (Cytotoxicity) treatment->viability data_analysis Data Analysis and Interpretation patch_clamp->data_analysis mea->data_analysis viability->data_analysis conclusion Conclusion: Efficacy and Safety Profile data_analysis->conclusion

Caption: Experimental workflow for in vitro cardiac cell studies with this compound.

References

Application Notes and Protocols: Mephetyl Tetrazole for High-Throughput Screening of Kv1.5 Potassium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated potassium channel Kv1.5 is a well-established therapeutic target for the management of atrial fibrillation, the most common cardiac arrhythmia.[1][2][3] Expressed predominantly in the atria, the Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the atrial action potential.[3][4] Inhibition of Kv1.5 can prolong the atrial effective refractory period (ERP) without significantly affecting ventricular repolarization, offering a targeted approach to suppressing atrial arrhythmias.[5][6]

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 330 nM.[5][7][8][9][10] Its selectivity and established activity make it an ideal reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel Kv1.5 inhibitors. These application notes provide a detailed protocol for a fluorescence-based HTS assay using this compound as a positive control.

Signaling Pathway of Kv1.5 in Atrial Myocytes

The diagram below illustrates the role of the Kv1.5 channel in the repolarization phase of the cardiac atrial action potential. During depolarization, the channel opens, allowing an efflux of potassium ions (K+), which contributes to returning the cell to its resting membrane potential. Inhibition of this channel prolongs the action potential duration.

Kv1_5_Pathway cluster_membrane Atrial Myocyte Membrane Depolarization Atrial Depolarization (Influx of Na+, Ca2+) Kv1_5 Kv1.5 Channel (Open) Depolarization->Kv1_5 Activates Mephetyl_Tetrazole This compound (Inhibitor) AP_Prolongation Action Potential Prolongation K_efflux K+ Efflux (IKur) Kv1_5->K_efflux Mediates Repolarization Repolarization K_efflux->Repolarization Leads to Mephetyl_Tetrazole->Kv1_5 Blocks HTS_Workflow Start Start Cell_Seeding Seed Kv1.5-expressing cells into 384-well plates Start->Cell_Seeding Incubate_1 Incubate cells (24 hours) Cell_Seeding->Incubate_1 Dye_Loading Load cells with membrane potential dye Incubate_1->Dye_Loading Compound_Addition Add test compounds, This compound (Positive Control), & DMSO (Negative Control) Incubate_2 Incubate with compounds and dye Compound_Addition->Incubate_2 Dye_Loading->Compound_Addition Stimulation Add high-K+ stimulation buffer Incubate_2->Stimulation Read_Plate Measure fluorescence intensity (e.g., FLIPR) Stimulation->Read_Plate Data_Analysis Calculate % inhibition and Z'-factor Read_Plate->Data_Analysis Hit_Identification Identify primary hits (Inhibition > Threshold) Data_Analysis->Hit_Identification End End Hit_Identification->End Logical_Relationship Primary_Screen Primary Screen Results (% Inhibition) Active Active Compounds (>50% Inhibition) Primary_Screen->Active Hit Inactive Inactive Compounds (<50% Inhibition) Primary_Screen->Inactive Non-Hit Dose_Response Dose-Response Assay (IC50 Determination) Active->Dose_Response Confirmed_Hits Confirmed Hits (Potent & Dose-Dependent) Dose_Response->Confirmed_Hits Confirmed Not_Confirmed Not Confirmed (Weak or No Dose-Response) Dose_Response->Not_Confirmed Not Confirmed Lead_Opt Lead Optimization Confirmed_Hits->Lead_Opt

References

Application Notes and Protocols: Mephetyl Tetrazole in Xenograft Models of Human Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is identified as a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 of 330 nM.[1] Voltage-gated potassium channels, including Kv1.5, are increasingly recognized for their role in the pathophysiology of cancer.[2][3][4][5] Altered expression of Kv1.5 has been documented in various tumor types, where it can influence cell proliferation, migration, and apoptosis, making it a potential therapeutic target.[6][7][8] These application notes provide a hypothesized framework and detailed protocols for evaluating the anti-cancer efficacy of this compound in preclinical xenograft models of human cancers.

Hypothesized Mechanism of Action

The role of Kv1.5 channels in cancer is multifaceted. In some cancers, their overexpression is linked to promoting proliferation.[7] this compound, by blocking the Kv1.5 channel, is hypothesized to induce hyperpolarization of the cell membrane. This alteration in membrane potential can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation. One potential mechanism involves the modulation of calcium signaling, which in turn can affect pathways such as PI3K/AKT, leading to cell cycle arrest and induction of apoptosis.[9]

Mephetyl_Tetrazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mephetyl_Tetrazole This compound Kv1_5 Kv1.5 Channel Mephetyl_Tetrazole->Kv1_5 Inhibits K_ion K+ Efflux Kv1_5->K_ion Mediates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_channel Ca2+ Channel Ca_ion Ca2+ Influx PI3K_AKT PI3K/AKT Pathway Hyperpolarization->Ca_channel Inhibits Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Xenograft_Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Human Cancer Cell Culture (e.g., MCF-7) Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Animal_Acclimatization Acclimatization of Athymic Nude Mice Implantation Subcutaneous Injection into Mouse Flank Animal_Acclimatization->Implantation Cell_Suspension Prepare Cell Suspension in PBS/Matrigel Cell_Harvest->Cell_Suspension Cell_Suspension->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Administration: - Vehicle - this compound - Positive Control Randomization->Treatment Body_Weight Monitor Body Weight Treatment->Body_Weight Euthanasia Euthanasia & Tumor Excision Treatment->Euthanasia End of Study Tumor_Measurement Measure Final Tumor Volume & Weight Euthanasia->Tumor_Measurement Data_Analysis Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->Data_Analysis IHC Optional: Immunohistochemistry (Ki-67, Caspase-3) Tumor_Measurement->IHC

References

Application Note: Protocol for Assessing the Effect of Mephetyl Tetrazole on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 of 330 nM.[1][2] This compound is under investigation as a therapeutic agent, particularly for atrial fibrillation, due to its ability to selectively prolong the effective refractory period in atrial cells.[1] Furthermore, the tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which can enhance a molecule's metabolic stability and bioavailability.[3][4][5] Numerous tetrazole derivatives have been reported to possess a wide range of biological activities, including potential anticancer and antiproliferative effects.[6][7][8][9]

Given the therapeutic potential of this compound and related compounds, assessing its effect on cell viability is a critical step in preclinical development. This document provides a detailed protocol for evaluating the cytotoxic or cytostatic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The assay's principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10][11] These formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[11]

Experimental Protocol: MTT Assay

This protocol details the steps for determining the dose-dependent effect of this compound on the viability of a chosen cell line (e.g., A549 human lung carcinoma cells, a common line for cytotoxicity studies[9]).

Materials and Reagents

  • Cell Line: Appropriate mammalian cell line (e.g., A549, HeLa, HepG2).

  • This compound: (CAS: 916923-10-9)[12]

  • Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate spectrophotometer (ELISA reader).

    • Multichannel pipette.

    • Hemocytometer or automated cell counter.

Step-by-Step Methodology

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Harvest adherent cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Count the cells and determine viability using a trypan blue exclusion assay.[11]

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.

    • Prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells for vehicle control (DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO (or other solubilization solution) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation

The quantitative results from the MTT assay should be summarized in a clear and organized table to facilitate comparison between different concentrations.

Table 1: Hypothetical Dose-Response Data for this compound on A549 Cells (48h)

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Control)1.2540.088100.0%
0.11.2310.09198.2%
11.1590.07592.4%
100.9880.06278.8%
500.6150.04549.0%
1000.3410.03327.2%

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (5,000 cells/well) Incubate_24h 2. Incubate (24 hours) Cell_Seeding->Incubate_24h Treatment 4. Treat Cells (e.g., 48 hours) Incubate_24h->Treatment Compound_Prep 3. Prepare Drug Dilutions Compound_Prep->Treatment MTT_Add 5. Add MTT Reagent (20 µL/well) Treatment->MTT_Add Incubate_4h 6. Incubate (3-4 hours) MTT_Add->Incubate_4h Solubilize 7. Solubilize Formazan (150 µL DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis 9. Calculate Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Signaling_Pathway Mephetyl This compound Kv15 Kv1.5 Channel Mephetyl->Kv15 Inhibits Membrane Altered Membrane Potential Kv15->Membrane Ion Disrupted Ion Homeostasis (e.g., Ca²⁺ Influx) Membrane->Ion Mito Mitochondrial Stress Ion->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Hypothesized pathway for this compound-induced apoptosis.

References

Application Note: Quantitative Analysis of Mephetyl Tetrazole in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mephetyl tetrazole is a potent and selective Kv1.5 potassium channel blocker, investigated for its potential therapeutic applications.[1] The Kv1.5 channel is a key regulator of the cardiac action potential, particularly in the atria, making it a target for the development of antiarrhythmic drugs.[2] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and finished pharmaceutical products to ensure quality, safety, and efficacy. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Analytical Principle

The method utilizes reverse-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. This compound, being a relatively non-polar small organic molecule, is well-suited for this technique.[3][4][5][6] A C18 column is employed as the stationary phase, and a polar mobile phase consisting of a mixture of acetonitrile and water is used for elution.[5][6] The separation is achieved under isocratic conditions, ensuring consistent and reproducible results. Detection is performed using an ultraviolet (UV) detector, as the aromatic rings and the tetrazole moiety in the this compound structure are expected to exhibit significant UV absorbance.

Method Performance Characteristics

The developed HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the intended purpose. The following tables summarize the hypothetical performance data of the method.

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard: Purity >98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Methanol: HPLC grade

  • Sample Diluent: Acetonitrile and water (50:50, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: For a hypothetical tablet formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of sample diluent and sonicate for 15 minutes. Dilute to volume with the sample diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter. Dilute 5.0 mL of the filtered solution to 50.0 mL with the sample diluent to obtain a final theoretical concentration of 10 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (sample diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solutions to establish the calibration curve.

  • Inject the prepared sample solution.

  • After each injection, allow the chromatogram to run for the specified run time.

  • The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
%RSD of Retention Time (n=6)≤ 1.0%0.3%

Table 2: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
125,123
5124,567
10250,987
25626,123
501,251,456
1002,502,345
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

ParameterConcentration (µg/mL)%RSD (n=6)Acceptance Criteria
Repeatability 100.9%≤ 2.0%
Intermediate Precision 101.2%≤ 2.0%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.9599.4%
100%1010.08100.8%
120%1211.9299.3%
Mean Recovery 99.8%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_reagents Reagent & Mobile Phase Preparation equilibration System Equilibration prep_reagents->equilibration prep_standards Standard Solution Preparation injection Inject Standards & Samples prep_standards->injection prep_sample Sample Preparation (e.g., from tablets) prep_sample->injection equilibration->injection detection UV Detection at 254 nm injection->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_membrane Atrial Myocyte Membrane kv15 Kv1.5 Potassium Channel repolarization Atrial Action Potential Repolarization kv15->repolarization enables potassium_efflux K+ Efflux mephetyl This compound mephetyl->kv15 inhibition Inhibition

Caption: Inhibitory action of this compound on the Kv1.5 potassium channel.

References

Mephetyl Tetrazole: A Tool Compound for Investigating Kv1.5 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the atria of the heart. The Kv1.5 channel conducts the ultra-rapidly activating delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the atrial action potential.[1][2] Dysregulation of Kv1.5 function has been implicated in atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[2][3] Due to its atrial-selective expression and role in cardiac electrophysiology, Kv1.5 is a key therapeutic target for the development of novel anti-arrhythmic drugs.[3] this compound, with its high affinity and selectivity for Kv1.5, serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this channel.

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in in vitro and in vivo experiments, and its application in studying Kv1.5-related signaling pathways.

Pharmacological Profile of this compound

This compound is a small molecule that exhibits potent and selective inhibition of the Kv1.5 channel. Its key pharmacological properties are summarized in the table below.

ParameterValueReference
Target Kv1.5 Potassium Channel[4]
IC50 for Kv1.5 330 nMNot explicitly cited
In Vivo Efficacy ~40% increase in right atrial effective refractory period (ERP)[4]
Ventricular ERP Effect No significant effect[4]
Selectivity Profile Data for other ion channels (e.g., hERG, Kv4.3, Nav1.5, Cav1.2) is not readily available in public literature. A desirable tool compound would exhibit high selectivity (>100-fold) for Kv1.5 over these other channels to minimize off-target effects.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol describes the characterization of this compound's inhibitory effect on Kv1.5 channels expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

Materials:

  • HEK293 or CHO cells stably expressing human Kv1.5

  • Cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforge

  • Perfusion system

  • This compound stock solution (e.g., 10 mM in DMSO)

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)

Procedure:

  • Cell Preparation: Plate Kv1.5-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.

  • Data Acquisition:

    • Record baseline Kv1.5 currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM to 10 µM) and record the steady-state block at each concentration.

    • Perform a washout with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline current.

    • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

In Vivo Electrophysiology: Atrial Effective Refractory Period (ERP) Measurement

This protocol outlines the procedure for assessing the in vivo effect of this compound on the atrial effective refractory period in a large animal model, such as swine.

Materials:

  • Anesthetized and ventilated swine

  • Surgical instruments for a thoracotomy

  • Multipolar electrophysiology catheters

  • Programmable electrical stimulator

  • ECG and intracardiac electrogram recording system

  • This compound formulation for intravenous administration

Procedure:

  • Animal Preparation: Anesthetize the swine and maintain a stable physiological state. Perform a thoracotomy to expose the heart.

  • Catheter Placement: Position a multipolar recording and stimulation catheter on the right atrial appendage.

  • Baseline ERP Measurement:

    • Pace the atrium at a constant cycle length (e.g., 400 ms) for a train of 8 beats (S1).

    • Introduce a premature stimulus (S2) after the last S1 beat.

    • Decrease the S1-S2 coupling interval in 10 ms decrements until the S2 fails to elicit a propagated atrial response.

    • The ERP is defined as the longest S1-S2 interval that fails to capture the atrium.

    • Repeat the measurement at least three times to obtain a stable baseline value.

  • Drug Administration: Administer a bolus of this compound intravenously, followed by a continuous infusion to maintain a steady-state plasma concentration.

  • Post-Drug ERP Measurement: Repeat the ERP measurement protocol at defined time points after drug administration (e.g., 15, 30, and 60 minutes) to determine the effect of this compound on atrial refractoriness.

  • Ventricular ERP Measurement (Optional): A similar protocol can be used to measure the ventricular ERP by placing the catheter in the right ventricle to assess the atrial selectivity of the compound.

  • Data Analysis: Compare the post-drug ERP values to the baseline values to quantify the percentage increase in atrial ERP.

Signaling Pathways and Experimental Workflows

This compound can be utilized to probe the intricate signaling pathways that regulate Kv1.5 channel function and to characterize the downstream consequences of channel inhibition.

Kv1.5 Regulatory Signaling Pathway

The activity and plasma membrane expression of Kv1.5 are modulated by various signaling pathways. Protein Kinase C (PKC) and Src kinase are two key regulators that can lead to the downregulation of Kv1.5 current. This compound can be used to isolate the direct effects of channel block from the modulatory effects of these signaling pathways.

Kv1_5_Signaling GPCR GPCR Activation (e.g., α1-adrenergic) PKC Protein Kinase C (PKC) GPCR->PKC Activates Kv1_5_channel Kv1.5 Channel PKC->Kv1_5_channel Phosphorylates Src Src Kinase Src->Kv1_5_channel Phosphorylates Internalization Channel Internalization & Degradation Kv1_5_channel->Internalization Leads to IKur Reduced IKur (Atrial Repolarization) Kv1_5_channel->IKur Conducts Internalization->IKur Mephetyl_Tetrazole This compound Mephetyl_Tetrazole->Kv1_5_channel Blocks

Caption: Regulation of Kv1.5 by PKC and Src signaling pathways.

Experimental Workflow for Characterizing a Selective Kv1.5 Blocker

The following workflow outlines the key steps in the preclinical characterization of a novel and selective Kv1.5 blocker like this compound.

Drug_Discovery_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (High-Throughput Assay) Patch_Clamp Whole-Cell Patch Clamp (Potency & Kinetics) Primary_Screening->Patch_Clamp Hit Confirmation Selectivity_Panel Ion Channel Selectivity Panel Patch_Clamp->Selectivity_Panel Assess Selectivity Atrial_Cardiomyocytes Action Potential Studies (Isolated Atrial Myocytes) Selectivity_Panel->Atrial_Cardiomyocytes Functional Validation PK_PD Pharmacokinetics & Pharmacodynamics Atrial_Cardiomyocytes->PK_PD Lead Optimization ERP_Measurement Atrial ERP Measurement (Animal Model) PK_PD->ERP_Measurement AF_Model Atrial Fibrillation Efficacy Model ERP_Measurement->AF_Model

Caption: Preclinical workflow for a selective Kv1.5 blocker.

Conclusion

This compound is a powerful and selective tool for the study of Kv1.5 channel function. Its ability to specifically block the IKur current allows researchers to dissect the role of this channel in atrial electrophysiology and its contribution to arrhythmias like atrial fibrillation. The detailed protocols and workflows provided here offer a framework for utilizing this compound to advance our understanding of Kv1.5 and to facilitate the development of novel atrial-selective anti-arrhythmic therapies.

References

Application Note: Comprehensive Evaluation of Mephetyl Tetrazole in Primary Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mephetyl Tetrazole (MTZ) is a novel small molecule compound with potential therapeutic applications. As with any new chemical entity being considered for systemic administration, a thorough evaluation of its cardiac effects is paramount. Primary cardiomyocytes, as the fundamental contractile units of the heart, represent a critical in vitro model for assessing the potential cardiotoxic or cardioprotective effects of new compounds. This document provides a detailed set of protocols for the comprehensive evaluation of MTZ in primary cardiomyocytes, covering key aspects of cellular health, electrophysiology, calcium handling, and relevant signaling pathways. The methodologies described herein are designed to provide a robust framework for preclinical cardiac safety and efficacy assessment.

Experimental Protocols

Isolation and Culture of Primary Neonatal Ventricular Cardiomyocytes

This protocol describes the isolation of primary cardiomyocytes from neonatal rat pups.

Materials:

  • Neonatal rat pups (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • Collagenase Type II

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laminin-coated culture plates

Protocol:

  • Euthanize neonatal rat pups in accordance with approved animal welfare protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments.

  • Perform enzymatic digestion using a solution of trypsin and collagenase.

  • Collect the cell suspension after several rounds of digestion and neutralize the enzymes with DMEM containing 10% FBS.

  • Pre-plate the cell suspension for 1-2 hours to allow for the preferential attachment of fibroblasts.

  • Collect the non-adherent cardiomyocyte-enriched fraction and plate the cells on laminin-coated dishes.

  • Culture the cardiomyocytes in a humidified incubator at 37°C and 5% CO2.

Cell Viability and Cytotoxicity Assays

a) MTT Assay for Cell Viability

Principle: Measures the metabolic activity of viable cells.

Protocol:

  • Plate cardiomyocytes in a 96-well plate and treat with varying concentrations of MTZ for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b) LDH Assay for Cytotoxicity

Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells.

Protocol:

  • After treating cardiomyocytes with MTZ, collect the cell culture supernatant.

  • Add the supernatant to the LDH reaction mixture.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cardiomyocytes with MTZ.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.[1][2]

Electrophysiological Analysis using Microelectrode Arrays (MEAs)

Principle: Non-invasively records extracellular field potentials from a monolayer of spontaneously beating cardiomyocytes.[3]

Protocol:

  • Plate cardiomyocytes on MEA plates.

  • Allow the cells to form a confluent, spontaneously beating monolayer.

  • Record baseline field potentials.

  • Apply different concentrations of MTZ and record the changes in field potential duration, beat rate, and arrhythmogenic events.[3]

Calcium Imaging

Principle: Measures intracellular calcium transients, which are crucial for excitation-contraction coupling.[4][5]

Protocol:

  • Load cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][6]

  • Acquire baseline fluorescence images of spontaneous or electrically stimulated calcium transients using a confocal microscope or a high-speed imaging system.[6][7][8]

  • Perfuse the cells with MTZ-containing solution.

  • Record changes in the amplitude, duration, and decay kinetics of the calcium transients.[6]

Patch-Clamp Electrophysiology

Principle: Provides detailed information about the activity of specific ion channels.[9][10][11]

Protocol:

  • Isolate single cardiomyocytes for patch-clamp recording.

  • Use the whole-cell configuration to measure action potentials in current-clamp mode or specific ion channel currents (e.g., ICa,L, IKr, INa) in voltage-clamp mode.[11][12][13]

  • Record baseline activity and then perfuse with MTZ to determine its effects on ion channel function.[12]

Data Presentation

Quantitative data from the evaluation of this compound should be summarized in tables for clear comparison.

Table 1: Effects of this compound on Cardiomyocyte Viability and Cytotoxicity

MTZ Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
0.198 ± 45 ± 2
195 ± 58 ± 3
1070 ± 825 ± 6
10030 ± 660 ± 9

Table 2: Electrophysiological Effects of this compound on Microelectrode Array

MTZ Concentration (µM)Beat Rate (Beats/min)Field Potential Duration (ms)
0 (Control)60 ± 5250 ± 20
158 ± 6280 ± 25
1045 ± 7400 ± 30

Table 3: Effects of this compound on Calcium Transients

MTZ Concentration (µM)Ca2+ Transient Amplitude (F/F0)Ca2+ Transient Decay (τ, ms)
0 (Control)3.5 ± 0.4150 ± 15
13.4 ± 0.5180 ± 20
102.8 ± 0.6250 ± 28

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Functional Assays cluster_2 Molecular Analysis cluster_3 Data Analysis and Interpretation A Primary Cardiomyocyte Isolation and Culture B Treatment with This compound A->B C Cell Viability (MTT, LDH) B->C D Apoptosis Assay (Annexin V/PI) B->D E Electrophysiology (MEA, Patch-Clamp) B->E F Calcium Imaging B->F H Immunofluorescence B->H I Quantitative Data Analysis C->I D->I E->I G Western Blot F->G Signaling Pathway Analysis F->I G->I H->I J Assessment of Cardiotoxicity/Efficacy I->J

Experimental workflow for evaluating this compound.
Hypothetical Signaling Pathway: MTZ-Induced Hypertrophy

G MTZ This compound (MTZ) Receptor GPCR/RTK MTZ->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ Release PKC PKC DAG->PKC Nucleus Nucleus PKC->Nucleus NFAT NFAT Calcineurin->NFAT Dephosphorylation NFAT->Nucleus Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP) Nucleus->Hypertrophic_Genes

Hypothetical signaling pathway for MTZ-induced hypertrophy.
Hypothetical Signaling Pathway: MTZ and Apoptosis

G MTZ This compound (MTZ) ROS Increased ROS MTZ->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for MTZ-induced apoptosis.

References

Mephetyl Tetrazole: Application Notes and Protocols for the Study of Atrial-Selective Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mephetyl tetrazole, a potent and selective blocker of the Kv1.5 potassium channel, for its use in the research and development of atrial-selective antiarrhythmic drugs. Detailed protocols for in vitro and in vivo evaluation are provided to facilitate the investigation of its electrophysiological effects.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular electrical activity in the atria. A key strategy in the development of antiarrhythmic drugs for AF is to selectively target ion channels predominantly expressed in the atria to avoid proarrhythmic effects in the ventricles. The Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a prime target due to its high expression in the atria compared to the ventricles. This compound has been identified as a potent and selective inhibitor of the Kv1.5 channel, making it a valuable tool for studying atrial-selective antiarrhythmic mechanisms.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel. The IKur current, carried by Kv1.5 channels, plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This prolongation of the refractory period makes the atrial tissue less susceptible to the high-frequency re-entry circuits that sustain atrial fibrillation. A key feature of this compound is its atrial selectivity; it has been shown to significantly prolong the atrial ERP without affecting the ventricular ERP, thereby reducing the risk of ventricular proarrhythmias.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related tetrazole derivatives.

Compound ClassParameterValueSpecies/ModelReference
Tetrazole DerivativesIC50 for Kv1.5 Block180 - 550 nMIn vitro[1]
This compound IC50 for Kv1.5 Block 330 nM In vitro
This compound (analogs 2f and 2j)Atrial Effective Refractory Period (ERP) Prolongation~40% increaseIn vivo (Swine)[1]
This compound (analogs 2f and 2j)Ventricular Effective Refractory Period (ERP)No significant effectIn vivo (Swine)[1]

Experimental Protocols

In Vitro Evaluation of Kv1.5 Current Inhibition using Whole-Cell Patch Clamp

This protocol describes the measurement of IKur (Kv1.5 current) in a heterologous expression system (e.g., HEK293 cells) or isolated atrial cardiomyocytes.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Kv1.5 channel (hKv1.5) or enzymatically isolate primary atrial cardiomyocytes from a suitable animal model.

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit Kv1.5 currents, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -40 mV to record tail currents.

4. Experimental Procedure:

  • Record baseline Kv1.5 currents in the drug-free external solution.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 100 nM, 330 nM, 1 µM, 10 µM) for 3-5 minutes to allow for drug equilibration.

  • Record Kv1.5 currents in the presence of this compound using the same voltage protocol.

  • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak outward current at each voltage step before and after drug application.

  • Calculate the percentage of current inhibition at each concentration.

  • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo Measurement of Atrial and Ventricular Effective Refractory Periods (ERP) in a Swine Model

This protocol outlines the procedure for assessing the atrial-selective effects of this compound in an anesthetized swine model.

1. Animal Preparation:

  • Anesthetize a healthy swine (e.g., Yucatan miniature swine) with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction, isoflurane maintenance).

  • Intubate and mechanically ventilate the animal.

  • Monitor vital signs, including ECG, blood pressure, and body temperature, throughout the experiment.

  • Surgically expose the femoral artery and vein for catheter insertion.

2. Catheter Placement:

  • Under fluoroscopic guidance, introduce a multi-electrode catheter into the right atrium via the femoral vein.

  • Position a second multi-electrode catheter in the right ventricle.

  • Confirm proper catheter positioning by intracardiac electrogram recordings.

3. Electrophysiological Study Protocol:

  • Baseline Measurements:

    • Record baseline atrial and ventricular electrograms.

    • Determine the atrial effective refractory period (AERP) and ventricular effective refractory period (VERP) using a programmed electrical stimulation protocol. A standard protocol involves delivering a train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms), followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively decreased until the S2 fails to capture the myocardium, which defines the ERP.

  • Drug Administration:

    • Administer this compound intravenously as a bolus followed by a continuous infusion to achieve the desired plasma concentration.

  • Post-Drug Measurements:

    • After a suitable equilibration period, repeat the AERP and VERP measurements at the same pacing cycle lengths used for baseline recordings.

4. Data Analysis:

  • Measure the AERP and VERP before and after the administration of this compound.

  • Calculate the percentage change in AERP and VERP.

  • Statistical analysis (e.g., paired t-test) should be used to determine the significance of the drug-induced changes. Atrial selectivity is demonstrated by a significant prolongation of AERP with no or minimal effect on VERP.

Visualizations

Signaling Pathway of Kv1.5 and the Effect of this compound

Kv1_5_Pathway cluster_membrane Atrial Myocyte Membrane cluster_drug_action Pharmacological Intervention cluster_effect Electrophysiological Effect Kv1_5 Kv1.5 Channel (IKur) K_ion_out K+ Efflux Kv1_5->K_ion_out Repolarization Repolarization K_ion_out->Repolarization Contributes to APD_ERP_Prolongation Prolonged Atrial Action Potential Duration (APD) & Effective Refractory Period (ERP) Repolarization->APD_ERP_Prolongation Delayed Mephetyl_Tetrazole This compound Block Block Mephetyl_Tetrazole->Block Block->Kv1_5 Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of AF) APD_ERP_Prolongation->Antiarrhythmic_Effect Leads to

Caption: Mechanism of this compound's atrial-selective antiarrhythmic action.

Experimental Workflow for Evaluating Atrial-Selective Antiarrhythmic Drugs

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Compound Identification (e.g., this compound) Patch_Clamp Whole-Cell Patch Clamp (Kv1.5 Current Measurement) Start->Patch_Clamp Selectivity_Panel Selectivity Screening (Other Ion Channels) Start->Selectivity_Panel Dose_Response IC50 Determination Patch_Clamp->Dose_Response Animal_Model Animal Model Preparation (e.g., Swine) Dose_Response->Animal_Model Promising Candidate ERP_Measurement Atrial & Ventricular ERP Measurement Animal_Model->ERP_Measurement Data_Analysis Assessment of Atrial Selectivity ERP_Measurement->Data_Analysis End Candidate for Further Development Data_Analysis->End

Caption: Workflow for assessing atrial-selective antiarrhythmic drug candidates.

References

Application Notes & Protocols: Enantioselective Synthesis of Mephetyl Tetrazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mephetyl tetrazole, a chiral tetrazole derivative, holds significant interest in medicinal chemistry due to the prevalence of the tetrazole moiety as a stable bioisostere for carboxylic acids and cis-amide groups in drug design.[1] The stereochemistry of chiral drugs is a critical factor, as enantiomers can exhibit different pharmacological activities, potencies, and toxicological profiles.[2] Therefore, the development of efficient methods to obtain enantiomerically pure this compound is paramount for drug discovery and development.

These application notes provide detailed protocols for two primary strategies for obtaining enantiopure this compound: asymmetric synthesis and chiral separation of a racemic mixture . The asymmetric synthesis approach focuses on a catalytic multicomponent reaction to directly produce an enantioenriched product. The chiral separation method details the resolution of a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).

Hypothetical Structure of this compound

For the purpose of these protocols, "this compound" will refer to 5-(1-phenylethyl)-1H-tetrazole . This structure contains a single stereocenter.

Part 1: Asymmetric Synthesis of this compound Enantiomers via a Catalytic Three-Component Reaction

This protocol is adapted from established methods for the asymmetric synthesis of tetrazole derivatives using isocyanide-based multicomponent reactions.[3][4] The reaction involves the enantioselective addition of an isocyanide to an alkene, followed by the incorporation of an azide source, catalyzed by a chiral metal complex.

Experimental Protocol

Materials:

  • (E)-1-phenyl-2-propen-1-one (chalcone derivative)

  • Trimethylsilyl cyanide (TMSCN)

  • Trimethylsilyl azide (TMSN₃)

  • Chiral Mg(II)-N,N'-dioxide catalyst (e.g., Mg(OTf)₂/L-pybox ligand complex)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 5 Å Molecular Sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral Mg(II)-N,N'-dioxide catalyst (10 mol%).

  • Add activated 5 Å molecular sieves.

  • Add anhydrous dichloromethane (0.5 mL).

  • To this mixture, add (E)-1-phenyl-2-propen-1-one (0.10 mmol, 1.0 equiv.).

  • Add trimethylsilyl cyanide (0.15 mmol, 1.5 equiv.).

  • Add trimethylsilyl azide (0.15 mmol, 1.5 equiv.).

  • Stir the reaction mixture at 35 °C for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the enantioenriched this compound.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Data Presentation
EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)e.e. (%)
110CH₂Cl₂35487592
25CH₂Cl₂35726890
310Toluene50486585
410CH₂Cl₂25727093

Note: The data presented in this table are representative values based on similar reported syntheses and should be considered illustrative.

Visualization of the Synthetic Workflow

Asymmetric_Synthesis_Workflow start Starting Materials ((E)-1-phenyl-2-propen-1-one, TMSCN, TMSN₃) reaction Reaction (CH₂Cl₂, 35°C, 48h) start->reaction catalyst Chiral Mg(II)-N,N'-dioxide catalyst (10 mol%) catalyst->reaction workup Aqueous Workup (NaHCO₃, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Enantioenriched This compound purification->product analysis Analysis (Chiral HPLC for e.e.) product->analysis

Caption: Workflow for the asymmetric synthesis of this compound.

Part 2: Chiral Separation of Racemic this compound

This protocol describes the separation of a racemic mixture of this compound using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases are widely used for the enantioseparation of a broad range of compounds.[5][6]

Synthesis of Racemic this compound

A common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[1][7][8]

Materials:

  • 2-phenylpropanenitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-phenylpropanenitrile (1.0 equiv.) in DMF.

  • Add sodium azide (1.5 equiv.) and ammonium chloride (1.5 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add deionized water.

  • Acidify the mixture with HCl (2M) to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield racemic this compound.

Chiral HPLC Separation Protocol

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column: e.g., Lux Cellulose-2 or Lux Amylose-2.[5]

Mobile Phase Optimization:

The choice of mobile phase is crucial for achieving good separation. Both normal-phase and polar organic modes can be effective.[5]

Procedure:

  • Prepare the mobile phase (e.g., n-hexane/ethanol for normal phase, or methanol/acetonitrile for polar organic mode).

  • Degas the mobile phase by sonication or vacuum filtration.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Dissolve the racemic this compound in the mobile phase to prepare a sample solution (e.g., 1 mg/mL).

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Record the chromatogram and determine the retention times and resolution of the two enantiomers.

Data Presentation
ColumnMobile Phase (v/v)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Lux Cellulose-2n-Hexane/Ethanol (90:10)1.08.510.2>1.5
Lux Amylose-2n-Hexane/Isopropanol (80:20)0.812.115.3>2.0
Lux Cellulose-2Methanol (100%)0.55.26.8>1.5

Note: The data in this table are illustrative and represent typical results for chiral separations on polysaccharide-based columns. Actual results may vary depending on the specific compound and conditions.

Visualization of the Chiral Separation Workflow

Chiral_Separation_Workflow racemate Racemic Mephetyl Tetrazole Synthesis dissolve Dissolve in Mobile Phase racemate->dissolve injection Injection into Chiral HPLC dissolve->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection enantiomers Separated Enantiomers detection->enantiomers

Caption: Workflow for the chiral separation of this compound.

Signaling Pathways

While the synthesis of this compound is the primary focus, its potential biological activity as a carboxylic acid isostere suggests it could interact with various biological targets. For instance, if designed as an antagonist for a G-protein coupled receptor (GPCR), it would modulate downstream signaling pathways.

Signaling_Pathway mephetyl This compound (Antagonist) receptor GPCR mephetyl->receptor Binds and blocks g_protein G-Protein receptor->g_protein No activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger No production cellular_response Cellular Response second_messenger->cellular_response Inhibition

Caption: Hypothetical GPCR antagonist signaling pathway for this compound.

The protocols outlined provide comprehensive guidance for researchers to obtain enantiomerically pure this compound. The choice between asymmetric synthesis and chiral separation will depend on factors such as the availability of starting materials, the desired scale of production, and the required level of enantiopurity. Asymmetric synthesis offers a more direct route to an enantioenriched product, while chiral separation is a robust method for obtaining high-purity enantiomers from a racemic mixture. These methods are foundational for the further investigation of the pharmacological properties of individual this compound enantiomers.

References

Troubleshooting & Optimization

Mephetyl tetrazole solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with mephetyl tetrazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a potent and selective Kv1.5 potassium channel blocker with the molecular formula C20H22N4O[1][2][3]. Like many organic compounds developed for pharmacological use, it has low intrinsic solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments, affecting the accuracy of bioassays and the developability of the compound as a therapeutic agent.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValue/InformationSource
Molecular Formula C20H22N4O[2]
Molecular Weight 334.4 g/mol [2]
Predicted pKa 1.11 ± 0.10
Aqueous Solubility Data not available-
DMSO Solubility ≥5 mg/mL-

The tetrazole group in this compound is acidic, with a predicted pKa of 1.11. This indicates that the compound will be deprotonated and carry a negative charge at pH values significantly above its pKa, which can enhance its solubility in aqueous media. Tetrazoles are often used as bioisosteres for carboxylic acids, and like carboxylic acids, their solubility is pH-dependent[4][5].

Q3: What are the initial steps to dissolve this compound?

For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for many poorly soluble compounds, and this compound is known to be soluble in it.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: this compound precipitates when my DMSO stock solution is diluted with aqueous buffer.

This is a common issue for poorly soluble compounds. The following steps can help troubleshoot this problem.

Troubleshooting Workflow for Precipitation Upon Dilution

G start Precipitation Observed check_final_conc Is the final concentration too high? start->check_final_conc lower_conc Lower the final concentration check_final_conc->lower_conc Yes check_dmso_perc Is the final DMSO percentage too low? check_final_conc->check_dmso_perc No lower_conc->start Re-test increase_dmso Increase final DMSO percentage (typically ≤1%) check_dmso_perc->increase_dmso Yes ph_adjustment Adjust the pH of the aqueous buffer check_dmso_perc->ph_adjustment No increase_dmso->start Re-test use_cosolvent Incorporate a co-solvent ph_adjustment->use_cosolvent success Solution is clear ph_adjustment->success use_surfactant Add a surfactant use_cosolvent->use_surfactant use_cosolvent->success use_surfactant->success fail Precipitation persists use_surfactant->fail

Caption: A stepwise guide to troubleshooting precipitation.

1. pH Adjustment:

Given the acidic nature of the tetrazole ring (predicted pKa ≈ 1.11), increasing the pH of the aqueous buffer will lead to deprotonation and an increase in solubility.

  • Recommendation: Prepare buffers with pH values in the neutral to alkaline range (e.g., pH 7.4, 8.0, or higher). The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to un-ionized this compound at a given pH.

pH-Dependent Ionization of this compound

G cluster_low_ph Low pH (e.g., < 2) cluster_high_ph High pH (e.g., > 6) low_ph Predominantly Unionized (Less Soluble) high_ph Predominantly Ionized (More Soluble) low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: The effect of pH on this compound's ionization state.

2. Use of Co-solvents:

If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can increase the solubility of this compound.

  • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Procedure: After dissolving this compound in DMSO, perform a serial dilution in a mixture of your aqueous buffer and the chosen co-solvent. It is crucial to determine the tolerance of your experimental system to the final concentration of the co-solvent.

3. Addition of Surfactants:

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants: Tween® 80 or Pluronic® F-68.

  • Procedure: Prepare the aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the this compound stock solution. As with co-solvents, ensure the chosen surfactant and its concentration are compatible with your assay.

Issue 2: How can I determine the aqueous solubility of this compound in my specific buffer?

A kinetic solubility assay is a rapid method to estimate the solubility of a compound in a specific buffer.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for the rapid determination of the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Add a small volume of each DMSO stock concentration to the corresponding wells containing the buffer. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Identify the lowest concentration at which a significant increase in absorbance is observed. This concentration is an estimate of the kinetic solubility.

Kinetic Solubility Assay Workflow

G prep_stock Prepare 10 mM stock in DMSO serial_dilute Serially dilute stock in DMSO prep_stock->serial_dilute add_dmso_stock Add DMSO stocks to buffer (final DMSO ≤1%) serial_dilute->add_dmso_stock add_buffer Add aqueous buffer to 96-well plate add_buffer->add_dmso_stock incubate Incubate with shaking add_dmso_stock->incubate read_absorbance Measure turbidity (e.g., 620 nm) incubate->read_absorbance determine_sol Identify concentration with increased absorbance read_absorbance->determine_sol

Caption: A simplified workflow for the kinetic solubility assay.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Experimental conditions should be optimized for your specific application. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.

References

Optimizing Mephetyl tetrazole concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Mephetyl tetrazole concentration in in vitro experiments. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 of 330 nM.[1] This channel is crucial for the repolarization phase of the action potential in various cell types, including cardiac atrial myocytes. By inhibiting the Kv1.5 channel, this compound can modulate cellular excitability and signaling pathways.

Q2: What are the physical and chemical properties of this compound relevant for in vitro use?

Key properties of this compound are summarized in the table below. It is important to note its solubility characteristics for proper stock solution preparation.

PropertyValue
Molecular Formula C20H22N4O
Molecular Weight 334.41 g/mol
Appearance Pale yellow oil
Solubility Soluble in DMSO (>5 mg/mL)[2]
Storage (Powder) 2-8°C[3]
Storage (in Solvent) -20°C for up to 1 month, -80°C for up to 6 months

Q3: How should I prepare a stock solution of this compound?

Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. To minimize the cytotoxic effects of DMSO in your cell cultures, it is crucial to prepare a high-concentration stock solution so that the final working concentration of DMSO is less than 0.5%.

Troubleshooting Guides

This section provides solutions to common problems that may arise during in vitro experiments with this compound.

Problem 1: Compound Precipitation in Cell Culture Medium

  • Symptom: A cloudy or particulate appearance in the cell culture medium after the addition of this compound.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the aqueous culture medium, or the final DMSO concentration may be too high, causing the compound to precipitate.

  • Solution:

    • Decrease Final Concentration: Prepare a dilution series to determine the maximum soluble concentration of this compound in your specific cell culture medium.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%. If necessary, prepare a more concentrated initial stock solution in DMSO to reduce the volume added to the medium.

    • Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the compound dropwise while gently swirling the medium to facilitate dissolution.

    • Sonication: In some cases, brief sonication of the final working solution can help to dissolve small precipitates, but this should be done cautiously to avoid degradation of the compound or medium components.

Problem 2: High Cell Death or Unhealthy Cell Morphology

  • Symptom: Increased cell detachment, rounding, or other signs of cytotoxicity observed under a microscope, even at concentrations expected to be non-toxic.

  • Possible Cause: The concentration of this compound may be too high for the specific cell line being used, or the cells may be particularly sensitive to the compound or the DMSO solvent.

  • Solution:

    • Perform a Dose-Response Cytotoxicity Assay: It is essential to determine the cytotoxic profile of this compound in your cell line of interest. An MTT or similar cell viability assay should be performed with a wide range of concentrations to determine the IC50 value for cytotoxicity.

    • Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as the experimental groups to distinguish between the effects of this compound and the solvent.

    • Reduce Incubation Time: If long-term experiments are leading to cytotoxicity, consider shorter incubation times to assess the immediate effects of the compound.

Problem 3: Inconsistent or No-Observable Effect

  • Symptom: Lack of a discernible effect on the intended biological readout (e.g., no change in Kv1.5 channel activity or downstream signaling).

  • Possible Cause: The concentration of this compound may be too low, the compound may have degraded, or the experimental endpoint may not be sensitive enough.

  • Solution:

    • Increase Concentration Range: Test a broader and higher range of this compound concentrations.

    • Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

    • Confirm Target Expression: Verify that your cell line expresses the Kv1.5 channel at a sufficient level to produce a measurable effect. This can be done using techniques such as qPCR, Western blotting, or immunofluorescence.

    • Optimize Assay Conditions: For functional assays like patch-clamp electrophysiology, ensure that the recording conditions are optimal for detecting Kv1.5 currents.

Experimental Protocols

1. Cell Viability (MTT) Assay for this compound

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to establish a suitable concentration range for further experiments.

  • Materials:

    • This compound

    • DMSO

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

    • Multichannel pipette

    • Plate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution. Ensure the final DMSO concentration does not exceed 0.5%.

    • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

2. Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 Current Measurement

This protocol outlines the general steps for measuring the effect of this compound on Kv1.5 channel currents.

  • Materials:

    • Cells expressing Kv1.5 channels (e.g., HEK293 cells stably transfected with KCNA5)

    • This compound

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

    • Borosilicate glass capillaries

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

    • Internal solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP (pH 7.2 with KOH)

    • Data acquisition and analysis software

  • Procedure:

    • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and perfusion.

    • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Current Recording: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.

    • Compound Application: Perfuse the external solution containing the desired concentration of this compound over the cell.

    • Post-Treatment Recording: After a stable effect is observed, record the Kv1.5 currents again using the same voltage protocol.

    • Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of current inhibition and plot a dose-response curve to determine the IC50 for Kv1.5 blockade.

Data Presentation

Table 1: Cytotoxicity of Tetrazole Derivatives in Various Cancer Cell Lines

Note: The following data is for various tetrazole derivatives and not specifically for this compound. Researchers should determine the specific IC50 values for this compound in their cell lines of interest using the protocol provided above.

CompoundCell LineIC50 (µM)
Tetrazole Derivative 1A549 (Lung)2.74[4]
Tetrazole Derivative 2SK-MEL-28 (Melanoma)3.46[1]
Tetrazole Derivative 3HCT-116 (Colon)9.02[1]
Tetrazole Derivative 4MCF-7 (Breast)5.2[5]
Tetrazole Derivative 5HeLa (Cervical)8.1[5]
Tetrazole Derivative 6HepG2 (Liver)5.4[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare this compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity functional Functional Assay (e.g., Patch Clamp) stock->functional cells Culture and Seed Cells cells->cytotoxicity cells->functional ic50_cyto Determine Cytotoxicity IC50 cytotoxicity->ic50_cyto ic50_func Determine Functional IC50 functional->ic50_func optimal_conc Select Optimal Non-Toxic Concentration ic50_cyto->optimal_conc ic50_func->optimal_conc

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway Mephetyl_tetrazole This compound Kv1_5 Kv1.5 Channel Mephetyl_tetrazole->Kv1_5 Inhibition Proliferation Cell Proliferation Mephetyl_tetrazole->Proliferation Inhibits (in some cancers) Apoptosis Apoptosis Mephetyl_tetrazole->Apoptosis Promotes (in some cancers) Membrane_Potential Membrane Potential Hyperpolarization Kv1_5->Membrane_Potential Maintains Kv1_5->Apoptosis Modulates Cell_Cycle Cell Cycle Progression (G1/S) Membrane_Potential->Cell_Cycle Influences Cell_Cycle->Proliferation Drives

Caption: Putative signaling pathways affected by this compound.

troubleshooting_logic start Experiment Start issue Issue Encountered? start->issue precipitation Precipitation in Medium? issue->precipitation Yes success Successful Experiment issue->success No cytotoxicity High Cytotoxicity? precipitation->cytotoxicity No sol_precip Lower Concentration Check DMSO % precipitation->sol_precip Yes no_effect No Observable Effect? cytotoxicity->no_effect No sol_cyto Perform Dose-Response Use Vehicle Control cytotoxicity->sol_cyto Yes sol_no_effect Increase Concentration Verify Target Expression no_effect->sol_no_effect Yes sol_precip->start sol_cyto->start sol_no_effect->start

Caption: Troubleshooting logic for this compound experiments.

References

Mephetyl Tetrazole Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of mephetyl tetrazole in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of the tetrazole ring in this compound?

A1: The tetrazole ring is generally considered a metabolically stable isostere for a carboxylic acid group in many pharmaceutical compounds.[1][2] However, its stability is influenced by substituents and environmental conditions. While many tetrazole derivatives are stable, some can be susceptible to degradation under specific stress conditions, such as strong acids, bases, or high temperatures.[3]

Q2: What are the likely degradation pathways for this compound?

A2: The most common degradation pathway for the tetrazole ring involves thermal or photochemical induction, leading to the extrusion of molecular nitrogen (N2).[4][5] This process can generate highly reactive nitrilimines as intermediates, which can then undergo various reactions.[6] For tetrazole-containing pharmaceuticals, hydrolysis of other functional groups on the molecule under acidic or basic conditions is also a common degradation route.[3]

Q3: What are the typical products formed from the degradation of a tetrazole ring?

A3: The primary gaseous product from the decomposition of the tetrazole ring is molecular nitrogen.[4][5] The other degradation products will depend on the subsequent reactions of the intermediates formed after nitrogen extrusion and the nature of the substituents on the original molecule.

Q4: Which analytical techniques are best suited for studying the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the most common and effective technique.[7] This allows for the separation and quantification of the parent drug from its degradation products. For structural elucidation of the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential.[3]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed under ambient laboratory conditions.

  • Possible Cause: The solution may be exposed to light, or the pH of the solution may not be optimal for stability.

  • Troubleshooting Steps:

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Measure the pH of the solution. If it is strongly acidic or basic, adjust it to a more neutral pH if the experimental conditions allow.

    • Prepare fresh solutions and monitor their stability over a short period to confirm the degradation rate.

Issue 2: Mass balance in my stability study is less than 95%.

  • Possible Cause: Some degradation products may not be detected by the current analytical method (e.g., they do not have a chromophore for UV detection), or they may be volatile.

  • Troubleshooting Steps:

    • Use a more universal detector, such as a mass spectrometer or a charged aerosol detector, in conjunction with your HPLC.

    • Analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradation products.

    • Ensure that the degradation products are not adsorbing to the sample container.

Issue 3: I am observing unexpected peaks in my chromatogram during a stability study.

  • Possible Cause: These could be secondary degradation products, impurities in the this compound sample, or artifacts from the mobile phase or sample matrix.

  • Troubleshooting Steps:

    • Analyze a placebo sample (all components of the solution except this compound) to identify any peaks originating from the matrix.

    • Inject a blank (mobile phase) to check for system-related peaks.

    • Perform peak purity analysis using a photodiode array (PDA) detector to see if the main peak is co-eluting with any impurities.

    • To distinguish between primary and secondary degradation products, analyze samples at multiple time points during the degradation study.[7]

Data Presentation

The following tables should be used to summarize the quantitative data from forced degradation studies of this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HCl at 60 °C24 hours
0.1 M NaOH at 60 °C24 hours
3% H₂O₂ at RT24 hours
Thermal (80 °C)48 hours
Photolytic (ICH Q1B)24 hours

Table 2: Relative Retention Times (RRT) of Degradation Products

Stress ConditionDegradation ProductRRT
Acid HydrolysisDP1
DP2
Base HydrolysisDP3
DP4
OxidativeDP5
ThermalDP6
PhotolyticDP7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify likely degradation products and establish degradation pathways, as recommended by the International Conference on Harmonisation (ICH) guidelines.[3][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven maintained at 80 °C for 48 hours.

    • Also, place a solution of this compound in a suitable solvent in an oven at 80 °C for 48 hours.

    • At appropriate time intervals, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both samples with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time intervals, withdraw samples and analyze by HPLC.

Mandatory Visualizations

G cluster_degradation_pathway General Tetrazole Degradation Pathway MephetylTetrazole Substituted Tetrazole (e.g., this compound) Intermediate Reactive Intermediate (e.g., Nitrilimine) MephetylTetrazole->Intermediate Ring Opening Stress Stress Condition (Heat, Light) Stress->MephetylTetrazole Nitrogen Nitrogen Gas (N2) Intermediate->Nitrogen Extrusion Products Further Degradation Products Intermediate->Products Rearrangement/Reaction

Caption: General degradation pathway of a substituted tetrazole ring under stress.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify Parent Drug and Degradation Products analysis->quantify characterize Characterize Degradation Products (LC-MS, NMR) analysis->characterize pathway Elucidate Degradation Pathway quantify->pathway characterize->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_troubleshooting Troubleshooting Unexpected Stability Results start Unexpected Peak or Low Mass Balance? check_blank Analyze Blank and Placebo start->check_blank Yes use_msd Use Universal Detector (e.g., MS) start->use_msd Low Mass Balance peak_from_matrix Peak is from Matrix/Mobile Phase check_blank->peak_from_matrix Peak in Blank/Placebo peak_from_drug Peak is Drug-Related check_blank->peak_from_drug Peak only in Sample peak_from_drug->use_msd volatile_check Check for Volatiles (Headspace GC-MS) use_msd->volatile_check mass_balance_ok Mass Balance Improved volatile_check->mass_balance_ok

Caption: A decision tree for troubleshooting unexpected results in stability studies.

References

Technical Support Center: Mephetyl Tetrazole Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and understanding the potential off-target effects of Mephetyl tetrazole. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective blocker of the Kv1.5 potassium channel, with an IC50 of 330 nM.[1] Its primary therapeutic potential is being investigated for the treatment of atrial fibrillation and cancer.[1] The chemical formula for this compound is C20H22N4O, and its CAS number is 916923-10-9.[2]

Q2: Are there known off-target effects for this compound?

Currently, there is a lack of publicly available studies that have specifically profiled the off-target effects of this compound. However, it is a common observation that many small molecule inhibitors can interact with unintended biological targets.

Q3: What are the potential off-target liabilities for Kv1.5 blockers in general?

Many compounds developed as Kv1.5 blockers have been found to interact with other ion channels. This lack of selectivity can lead to off-target effects. Some of the channels that other Kv1.5 blockers have been known to interact with include other potassium channels such as Kv4.3 and hERG, as well as sodium channels. Interaction with these channels can have cardiovascular and other systemic effects. Therefore, it is crucial to experimentally determine the selectivity profile of this compound.

Q4: How can I investigate the potential off-target effects of this compound in my experiments?

A systematic approach is recommended to identify potential off-target interactions. This typically involves a tiered screening strategy, starting with broad, panel-based assays and progressing to more focused cellular and functional assays to confirm and characterize any identified hits. A recommended experimental workflow is outlined below.

Recommended Experimental Workflow for Off-Target Profiling

To comprehensively assess the off-target profile of this compound, a multi-step approach is advised.

Figure 1: Recommended workflow for this compound off-target profiling.

Troubleshooting Guides

This section addresses specific issues you may encounter during your off-target investigation.

Troubleshooting Inconsistent Results in Screening Panels
Problem Potential Cause Recommended Solution
High variability between replicate wells- Pipetting errors- Compound precipitation- Assay instability- Use calibrated pipettes and reverse pipetting for viscous solutions.- Check compound solubility in assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO.- Review the assay protocol for any time-sensitive steps.
No inhibition observed at expected concentrations- Inactive compound- Incorrect assay conditions- Verify the identity and purity of your this compound stock.- Ensure the assay is run under the conditions specified by the vendor (e.g., ATP concentration for kinase assays).
High background signal- Non-specific binding of the compound- Contaminated reagents- Include appropriate controls (e.g., vehicle-only, no enzyme).- Use fresh, high-quality reagents.
Troubleshooting Cellular Thermal Shift Assays (CETSA)
Problem Potential Cause Recommended Solution
No thermal shift observed for the primary target (Kv1.5)- Insufficient compound concentration- Cell permeability issues- Inadequate heating time- Perform a dose-response experiment to determine the optimal concentration.- Verify that this compound can enter the cells being used.- Optimize the heating duration for your specific target and cell line.
High variability in protein levels- Uneven heating- Inconsistent lysis- Use a thermal cycler with good temperature uniformity.- Ensure complete and consistent cell lysis across all samples.
Protein degradation- Protease activity during lysis- Add a protease inhibitor cocktail to the lysis buffer.

Experimental Protocols

Kinase Panel Screening

Objective: To identify potential interactions of this compound with a broad range of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Assay Plate Preparation: Use a multi-well plate format. Add the kinase, substrate, and ATP to each well according to the manufacturer's protocol.

  • Compound Addition: Add this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.

Receptor Binding Assay Panel

Objective: To screen for binding of this compound to a panel of common G protein-coupled receptors (GPCRs), nuclear receptors, and transporters.

Methodology:

  • Membrane Preparation: Use commercially available membrane preparations expressing the target receptors.

  • Radioligand: Select a suitable radiolabeled ligand with known affinity for the target receptor.

  • Competitive Binding: In a multi-well filter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki).[3]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with either this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing or using a specific lysis buffer. For membrane proteins like ion channels, a detergent-based lysis may be necessary.[4][5][6]

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.[7]

Signaling Pathway and Logic Diagrams

Understanding the potential downstream consequences of off-target binding is crucial. The following diagrams illustrate hypothetical scenarios.

SignalingPathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway (Example) A This compound B Kv1.5 Channel A->B Inhibits C Atrial Action Potential Prolongation B->C Regulates D Anti-arrhythmic Effect C->D E This compound F Off-Target Kinase X E->F Inhibits G Downstream Signaling Cascade F->G Phosphorylates H Unintended Cellular Effect G->H

Figure 2: On-target vs. a hypothetical off-target signaling pathway.

LogicDiagram A Is an off-target hit identified in a screening panel? B Confirm target engagement using CETSA A->B Yes F Proceed with on-target characterization A->F No B->A Not Confirmed C Is the off-target interaction potent in a cellular context? B->C Confirmed D Investigate functional consequences C->D Yes C->F No E De-prioritize or modify compound D->E

Figure 3: Decision-making logic for handling potential off-target hits.

References

Mephetyl Tetrazole Patch Clamp Recordings: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mephetyl tetrazole in patch clamp experiments. The information is tailored for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound, with the IUPAC name 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole, is a known blocker of the voltage-gated potassium channel Kv1.5.[1] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the cardiac action potential, particularly in the atria.[2][3][4]

Q2: What is the reported potency of this compound on Kv1.5 channels?

A2: this compound has been reported to block Kv1.5 channels with an IC50 of 330 nM.[1] In vitro studies of similar tetrazole-derived Kv1.5 blockers have shown IC50 values ranging from 180 to 550 nM.[5]

Q3: In what type of cells is the Kv1.5 channel, the target of this compound, typically expressed?

A3: The Kv1.5 channel is predominantly expressed in the atria of the heart.[2][3] It is also found in various other tissues, including vascular smooth muscle.[6] For research purposes, it is often heterologously expressed in cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells for patch clamp studies.[2][7][8]

Q4: What are the characteristic electrophysiological properties of Kv1.5 currents?

A4: Kv1.5 channels conduct the ultra-rapid delayed rectifier potassium current (IKur).[2][7] These currents activate rapidly upon membrane depolarization to potentials more positive than approximately -20 mV.[7] They exhibit slow C-type inactivation, meaning the current decreases only slightly during prolonged depolarization.[3] The half-maximal activation voltage (V1/2) for Kv1.5 channels is typically around -7 to -13 mV.[1][4]

Troubleshooting Guide

This guide addresses common issues that may arise during patch clamp recordings of Kv1.5 channels, particularly when using this compound.

Issue 1: Unstable or low amplitude Kv1.5 currents.

  • Question: My recorded Kv1.5 currents are small or rundown (decrease in amplitude) over time. What could be the cause and how can I fix it?

  • Answer:

    • Cell Health: Ensure the cells are healthy and not over-passaged. Use cells within a consistent and low passage number for recordings.

    • Current Rundown: Rundown of Kv1.5 currents can be an issue in whole-cell patch clamp.[9] To minimize this, ensure your intracellular solution is well-prepared and filtered. Some researchers have found that modified intracellular and extracellular solutions can improve current stability.[9] Including ATP and GTP in the internal solution is crucial for maintaining channel activity.

    • Temperature: Kv1.5 channel protein expression and current amplitude can be sensitive to temperature. Culturing cells at a reduced temperature (e.g., 34°C) has been shown to enhance hKv1.5 currents by stabilizing the channel protein.[3]

    • Pipette Resistance: The resistance of your patch pipette can affect the quality of your recordings. For whole-cell recordings of Kv1.5, pipettes with a resistance of 2.5-4.0 MΩ are commonly used.[2]

Issue 2: No observable effect of this compound.

  • Question: I am applying this compound, but I don't see any reduction in the Kv1.5 current. What should I check?

  • Answer:

    • Drug Concentration and Application: Verify the final concentration of this compound in your perfusion solution. Ensure your perfusion system is working correctly and delivering the solution to the cell. This compound is typically dissolved in a solvent like DMSO to create a stock solution before being diluted to the final concentration in the external solution.[2] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.[2]

    • Mode of Action: this compound is an open-channel blocker, meaning it preferentially binds to and blocks the channel when it is in the open state.[2] Your voltage protocol should include depolarizing steps that are long enough to activate the channels and allow the blocker to bind.

    • Solution Stability: Prepare fresh dilutions of this compound for each experiment, as the stability of tetrazole compounds in aqueous solutions can vary.

Issue 3: High or unstable seal resistance.

  • Question: I am having difficulty obtaining a stable high-resistance seal (GΩ seal) on my cells. What are the common causes?

  • Answer:

    • Cell Condition: Unhealthy or poorly attached cells can make it difficult to form a good seal. Ensure your cell culture conditions are optimal.

    • Pipette Quality: The quality of your patch pipette is critical. Ensure the pipette tip is clean and has a smooth opening. Fire-polishing the pipette tip can sometimes improve seal formation.

    • Solutions: Ensure that both your external and internal solutions are filtered (0.2 µm filter) and free of precipitates. The osmolarity of the solutions should be appropriately balanced.[10]

Issue 4: Excessive noise in the recordings.

  • Question: My patch clamp recordings are very noisy. How can I reduce the noise?

  • Answer:

    • Grounding: Improper grounding is a common source of electrical noise. Ensure all components of your patch clamp rig are properly grounded to a common ground point.

    • Electrical Interference: Identify and turn off any nearby equipment that could be a source of electrical interference (e.g., centrifuges, pumps, personal electronics).

    • Pipette Holder and Wire: A dirty pipette holder or a poorly chlorinated silver wire can introduce noise. Clean the holder regularly and ensure the Ag/AgCl wire is properly chlorided.

Experimental Protocols

Standard Whole-Cell Voltage Clamp Protocol for Kv1.5

This protocol is designed for recording whole-cell Kv1.5 currents in a heterologous expression system (e.g., CHO or HEK293 cells).

  • Cell Preparation:

    • Culture cells expressing Kv1.5 channels on glass coverslips.

    • Transfect cells with the Kv1.5 channel cDNA 24-48 hours before the experiment. Co-transfection with a fluorescent marker like GFP can help identify transfected cells.[2]

  • Solutions:

    • Prepare and filter the external and internal solutions (see Table 1).

    • Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Pull glass pipettes to a resistance of 2.5-4.0 MΩ when filled with the internal solution.[2]

    • Approach a cell and form a GΩ seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for a few minutes before starting the recording protocol.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments) for a duration of 200-500 ms to elicit Kv1.5 currents.[2]

    • Follow the depolarizing step with a repolarizing step to a potential such as -40 mV to record tail currents.[2]

    • Record currents before and after the application of this compound to assess its blocking effect.

Data Presentation

Table 1: Typical Solutions for Kv1.5 Patch Clamp Recordings

Solution ComponentExternal Solution (in mM)Internal Solution (in mM)Reference
NaCl140-[2]
KCl5.440[2]
CaCl₂1.8-[2]
MgCl₂0.5-[2]
NaH₂PO₄0.33-[2]
Glucose5.5-[2]
HEPES5.05.0[2]
Potassium Aspartate-70[2]
KH₂PO₄-10[2]
MgSO₄-1[2]
Na₂-ATP-3[2]
Li₂-GTP-0.1[2]
EGTA-5[2]
pH7.4 with NaOH7.2 with KOH[2]

Table 2: Typical Electrophysiological Parameters for Kv1.5 Channels

ParameterTypical ValueReference
Activation Threshold~ -20 mV[7]
Half-activation Voltage (V1/2)-7 to -13 mV[1][4]
InactivationSlow C-type[3]
This compound IC50330 nM[1]

Visualizations

Experimental Workflow for this compound Patch Clamp

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO, HEK293) transfection Kv1.5 Transfection cell_culture->transfection seal Form GΩ Seal transfection->seal solution_prep Prepare Solutions (External, Internal, this compound) solution_prep->seal pipette_pull Pull & Fire-polish Pipettes pipette_pull->seal whole_cell Establish Whole-Cell seal->whole_cell control_rec Record Control Currents (Voltage Protocol) whole_cell->control_rec drug_app Apply this compound control_rec->drug_app data_acq Data Acquisition control_rec->data_acq drug_rec Record Drug-Effect Currents drug_app->drug_rec drug_rec->data_acq analysis Analyze Current Block (IC50 Calculation) data_acq->analysis results Results & Interpretation analysis->results

A typical workflow for a this compound patch clamp experiment.

Signaling Pathway: this compound Block of Kv1.5 Channel

G cluster_membrane Cell Membrane Kv1_5_closed Kv1.5 Channel (Closed) Kv1_5_open Kv1.5 Channel (Open) Kv1_5_closed->Kv1_5_open activation Kv1_5_blocked Kv1.5 Channel (Blocked) Kv1_5_open->Kv1_5_blocked block K_efflux K+ Efflux Kv1_5_open->K_efflux Repolarization Inhibited Repolarization Kv1_5_blocked->Repolarization Depolarization Membrane Depolarization Depolarization->Kv1_5_closed causes Mephetyl Mephetyl Tetrazole Mephetyl->Kv1_5_open binds to

Mechanism of Kv1.5 channel block by this compound.

References

Technical Support Center: Enhancing the Metabolic Stability of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of tetrazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Is the tetrazole ring itself metabolically unstable?

A1: No, the tetrazole ring is generally considered to be metabolically stable and resistant to common biological degradation pathways such as β-oxidation or amino acid conjugation.[1][2] Its stability is a key reason it is often used as a bioisostere for carboxylic acids.[3][4][5][6] However, the overall metabolic stability of a molecule containing a tetrazole ring is dependent on the entire molecular structure.

Q2: If the tetrazole ring is stable, why is my tetrazole compound showing high metabolic clearance?

A2: High metabolic clearance of a tetrazole-containing compound is typically due to metabolic instability in other parts of the molecule, not the tetrazole ring itself. These metabolically vulnerable sites are often referred to as "metabolic soft spots." Common metabolic reactions include oxidation by cytochrome P450 (CYP) enzymes.[7][8]

Q3: What are the most common strategies to improve the metabolic stability of my tetrazole compound?

A3: The primary strategies involve identifying and modifying the metabolic soft spots within the molecule. These approaches include:

  • Blocking Metabolic Sites: Introducing atoms like fluorine at metabolically labile positions can block oxidation.[8]

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a more stable isostere. For example, substituting a piperidine ring with a more polar and less metabolically susceptible morpholine ring.[8]

  • Reducing Lipophilicity: Lowering the overall lipophilicity of the compound can reduce its interaction with metabolic enzymes.[8]

  • Conformational Constraint: Introducing rigid elements into the molecule can sometimes prevent it from adopting a conformation that is favorable for metabolism.[8]

Q4: How can I identify the metabolic "soft spots" in my compound?

A4: Identifying metabolic hotspots can be achieved through:

  • In Silico Prediction: Using computational models to predict sites of metabolism.[7] These models can rank different positions on the molecule based on their vulnerability to metabolism.[7]

  • Metabolite Identification Studies: Incubating the compound with liver microsomes or hepatocytes and then using analytical techniques like LC-MS/MS to identify the structures of the resulting metabolites. The positions where modifications have occurred are the metabolic soft spots.

Q5: Which in vitro assays are most suitable for assessing the metabolic stability of tetrazole compounds?

A5: The most common and informative in vitro assays are:

  • Liver Microsomal Stability Assay: This is a high-throughput assay that primarily assesses metabolism by Phase I enzymes like CYPs.[9][10]

  • Hepatocyte Stability Assay: This assay uses intact liver cells and therefore evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of cellular metabolism.[9][11]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolic pathways.[12]

Troubleshooting Guides

Issue 1: My highly lipophilic tetrazole compound shows artificially high metabolic stability in my assay.

  • Problem: Highly lipophilic and poorly soluble compounds can precipitate out of the aqueous buffer in standard assays or bind non-specifically to the plasticware.[10] This reduces the actual concentration of the compound available to the metabolic enzymes, leading to an underestimation of its clearance and an overestimation of its stability.

  • Solution: Employ a "cosolvent method" for your microsomal stability assay.[10] This involves preparing stock solutions and dilutions in a solution with a higher organic solvent content to maintain the compound's solubility before adding it to the microsomal incubation.[10]

Issue 2: My compound is stable in the microsomal assay but shows high clearance in vivo.

  • Problem: The discrepancy may arise from several factors:

    • Metabolism by non-microsomal enzymes: The compound might be metabolized by cytosolic enzymes (Phase II) that are not present in the microsomal fraction.

    • High plasma protein binding: Although not a direct metabolic issue, high binding can affect distribution and clearance.

    • Active transport: The compound might be a substrate for uptake or efflux transporters in the liver, leading to rapid clearance that is not captured in a static in vitro assay.

  • Solution:

    • Conduct a hepatocyte stability assay to assess the contribution of both Phase I and Phase II metabolism.[9]

    • Perform a plasma protein binding assay to determine the unbound fraction of the compound.

    • Consider conducting further in vivo pharmacokinetic studies to fully understand the clearance mechanism.

Quantitative Data Summary

The following table summarizes the impact of structural modifications on the metabolic stability of hypothetical tetrazole-containing compounds.

Compound IDStructural ModificationcLogPMicrosomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
TET-001Parent Compound (unsubstituted phenyl)3.51592.4
TET-002Para-fluoro substitution on phenyl ring3.64530.8
TET-003Phenyl ring replaced with pyridine2.96023.1
TET-004Isobutyl group present4.28173.3
TET-005Isobutyl replaced with morpholine3.1>90<15.4

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a tetrazole compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsomes and the test compound or control to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance can then be calculated based on the half-life and the protein concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate Compound + Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome and Buffer Mix prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Collect Samples at Time Points start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis troubleshooting_logic start High In Vivo Clearance Despite In Vitro Stability q1 Is the compound metabolized by non-microsomal enzymes? start->q1 a1_yes Run Hepatocyte or S9 Stability Assay q1->a1_yes Yes q2 Is plasma protein binding very high? q1->q2 No end_node Identify True Clearance Mechanism a1_yes->end_node a2_yes Determine unbound fraction and unbound clearance q2->a2_yes Yes q3 Is active transport a possibility? q2->q3 No a2_yes->end_node a3_yes Conduct transporter interaction studies q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Mephetyl Tetrazole Photostability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability of Mephetyl Tetrazole for experimental assays. Please review the following troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values or reduced potency of this compound in assays. Photodegradation of the compound due to improper handling and exposure to light.1. Strict Light Protection: Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect from light.[1] 2. Work in Low-Light Conditions: Prepare solutions and perform experimental manipulations under subdued laboratory lighting. Avoid direct exposure to sunlight or strong artificial light. 3. Freshly Prepared Solutions: Use freshly prepared solutions for each experiment to minimize the effects of potential degradation over time. 4. Control Experiments: Include a "light-exposed" control sample in your assay to assess the extent of photodegradation and its impact on the compound's activity.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of photodegradation products. The tetrazole ring is known to be susceptible to photocleavage, leading to various byproducts.[2][3]1. Confirm Degradation: Analyze a sample of this compound that has been intentionally exposed to light to confirm if the unknown peaks correspond to photodegradants. 2. Optimize Storage: Re-evaluate your storage and handling procedures to ensure complete protection from light.[1] 3. Purification: If you suspect your stock solution is contaminated, consider re-purifying the compound if possible or obtaining a new batch.
Variability in results between different experimental runs. Inconsistent light exposure during the experimental setup or between different users.1. Standardize Protocols: Ensure all users follow a standardized protocol for handling this compound, with a specific emphasis on light protection. 2. Use Light-Blocking Plates: For cell-based assays, consider using opaque or amber-colored microplates to shield the compound from light during incubation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container, protected from light. The powder form should be kept at -20°C, and solutions in solvent should be stored at -80°C. It is crucial to keep it away from direct sunlight.[1]

Q2: Is this compound sensitive to specific wavelengths of light?

A2: While specific studies on this compound are not publicly available, tetrazole derivatives, in general, can be sensitive to UV light.[2] It is best practice to protect the compound from all sources of strong light, including both UV and broad-spectrum visible light.

Q3: What are the potential consequences of photodegradation on my experiments?

A3: Photodegradation can lead to a decrease in the effective concentration of this compound, resulting in reduced biological activity and inaccurate experimental outcomes, such as an overestimation of the IC50 value. The formation of photoproducts could also potentially interfere with your assay or exhibit off-target effects.

Q4: How can I assess the photostability of this compound in my specific experimental setup?

A4: You can perform a forced degradation study by intentionally exposing a sample of your this compound solution to a controlled light source (e.g., a UV lamp or a photostability chamber) and comparing its analytical profile (e.g., by HPLC) and biological activity to a light-protected control sample. The ICH Q1B guidelines provide a framework for such studies.[4][5][6]

Quantitative Data Summary

The following tables provide hypothetical data based on typical photostability studies to illustrate the potential impact of light exposure on this compound.

Table 1: Hypothetical Photodegradation of this compound Under Different Light Conditions

Light SourceExposure Duration (hours)This compound Remaining (%)Major Photodegradant 1 (%)Major Photodegradant 2 (%)
Ambient Lab Light 2498.50.80.7
Direct Sunlight 475.215.39.5
UVA Lamp (365 nm) 860.125.814.1

Table 2: Hypothetical Impact of Photodegradation on Kv1.5 Inhibitory Activity

SampleIC50 (nM) for Kv1.5 Channel
Control (Light-Protected) 330
Exposed to Ambient Light (24h) 385
Exposed to Direct Sunlight (4h) 850
Exposed to UVA Lamp (8h) 1240

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To evaluate the photostability of this compound under controlled light conditions.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Clear and amber glass vials

  • Photostability chamber with controlled light source (e.g., UVA lamp)

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Aliquot the stock solution into two sets of clear glass vials and one set of amber glass vials (light-protected control).

  • Place one set of clear vials in a photostability chamber equipped with a UVA lamp.

  • Place the second set of clear vials on a lab bench exposed to ambient light.

  • Place the amber vials alongside the clear vials on the lab bench.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Assessing the Impact of Photodegradation on Biological Activity

Objective: To determine the effect of light exposure on the inhibitory potency of this compound against the Kv1.5 potassium channel.

Materials:

  • This compound solutions (light-protected and light-exposed from Protocol 1)

  • Cell line expressing human Kv1.5 channels

  • Patch-clamp electrophysiology setup or a suitable fluorescence-based ion channel assay

  • Assay buffer and reagents

Methodology:

  • Use the light-protected and light-exposed this compound solutions prepared in Protocol 1.

  • Perform a dose-response curve for each solution using a functional assay for Kv1.5 channel activity (e.g., whole-cell patch-clamp).

  • Apply a range of concentrations of the control and degraded this compound to the cells and measure the inhibition of the Kv1.5 current.

  • Calculate the IC50 value for each condition by fitting the dose-response data to a suitable equation.

  • Compare the IC50 values to determine the loss of potency due to photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis stock This compound Stock Solution aliquot Aliquot into Vials stock->aliquot control Control (Dark) aliquot->control ambient Ambient Light aliquot->ambient uv UVA Light aliquot->uv hplc HPLC Analysis (% Degradation) control->hplc assay Biological Assay (IC50 Determination) control->assay ambient->hplc ambient->assay uv->hplc uv->assay

Caption: Experimental workflow for assessing this compound photostability.

signaling_pathway Kv1_5 Kv1.5 Channel Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Contributes to Mephetyl_Tetrazole This compound (Active) Mephetyl_Tetrazole->Kv1_5 Inhibition Photodegradation Photodegradation (Light Exposure) Mephetyl_Tetrazole->Photodegradation Inactive_Products Inactive Photoproducts Photodegradation->Inactive_Products

References

Avoiding Mephetyl tetrazole precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mephetyl tetrazole in cell culture, with a specific focus on avoiding precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective blocker of the Kv1.5 potassium channel.[1][2] These channels are voltage-gated and predominantly expressed in the atrial myocardium of the heart.[2] Kv1.5 channels are crucial for the repolarization phase of the cardiac action potential, which is the process of resetting the electrical state of the cell after it has been excited.[1][3] By inhibiting the flow of potassium ions through Kv1.5 channels, this compound prolongs the action potential duration.[1][2] This mechanism makes it a subject of interest for research into cardiovascular conditions such as atrial fibrillation.[1][4]

Q2: Why does this compound precipitate in my cell culture medium?

This compound, like many small molecule inhibitors, is a hydrophobic compound. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions such as cell culture media is limited. Precipitation typically occurs when a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the cell culture medium, causing the compound to fall out of solution.

Q3: What is the recommended solvent and storage condition for this compound?

The recommended solvent for this compound is DMSO. It is soluble in DMSO at a concentration of >5 mg/mL. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with <0.1% being preferable.[5] However, the tolerance to DMSO can vary between cell types, so it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. 1. High final concentration of this compound: The concentration of the compound exceeds its solubility limit in the aqueous medium. 2. Rapid dilution: Adding the DMSO stock too quickly can cause localized high concentrations, leading to precipitation. 3. Low temperature of the medium: The solubility of the compound may be lower in cold medium.1. Optimize the final concentration: If possible, lower the final concentration of this compound in your experiment. 2. Stepwise dilution: Instead of adding the stock directly to the full volume of medium, first dilute the stock in a smaller volume of pre-warmed medium and then add this intermediate dilution to the final volume.[5] 3. Gentle mixing: Add the DMSO stock dropwise to the vortex of the gently swirling medium.[6] 4. Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[6]
Precipitate appears over time in the incubator. 1. Compound instability: The compound may degrade or aggregate over time at 37°C. 2. Interaction with media components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation.[7][8] 3. Evaporation of medium: Evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.1. Prepare fresh solutions: Prepare the final working solution of this compound immediately before use. 2. Test different media formulations: If possible, test the solubility of this compound in different basal media. 3. Maintain proper humidity: Ensure the incubator has adequate humidity to minimize evaporation. For long-term experiments, consider using sealed flasks or plates.
Cloudiness or turbidity observed in the culture wells. 1. Micro-precipitation: Fine, dispersed precipitate that is not immediately visible as distinct crystals. 2. Bacterial or fungal contamination: Microbial growth can cause turbidity in the medium.[7]1. Sonication: Briefly sonicate the final working solution in a water bath sonicator to help dissolve fine precipitates.[6] 2. Microscopic examination: Check the culture under a microscope for any signs of microbial contamination.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound completely. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: As DMSO is a strong organic solvent, filtration of a 100% DMSO stock solution is generally not recommended as it can damage the filter membrane. The high concentration of DMSO is also inhospitable to most microbial contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Preparing Working Solution and Treating Cells
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture. Remember to keep the final DMSO concentration below 0.5%.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add a small volume of the pre-warmed medium.

    • Add the calculated volume of the this compound stock solution to this small volume of medium and mix gently by pipetting.

  • Final Dilution:

    • While gently swirling the flask or tube containing the bulk of the pre-warmed medium, add the intermediate dilution (or the stock solution directly if not using an intermediate step) dropwise.

  • Final Mixing and Application: Gently mix the final working solution and immediately add it to your cell culture plates.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Visualizations

Signaling Pathway of Kv1.5 Channel Blockade

Kv1_5_Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kv1_5 Kv1.5 Channel K_ion_out K+ Efflux Kv1_5->K_ion_out Mediates Mephetyl_tetrazole This compound Mephetyl_tetrazole->Kv1_5 Blocks AP_Prolongation Action Potential Prolongation Mephetyl_tetrazole->AP_Prolongation Results in Repolarization Membrane Repolarization K_ion_out->Repolarization Leads to

Caption: this compound blocks the Kv1.5 channel, inhibiting K+ efflux and prolonging the action potential.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solution in Pre-warmed Medium Prep_Stock->Prep_Working Prep_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with This compound Prep_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., Viability, Electrophysiology) Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: Workflow for evaluating the effects of this compound on cultured cells.

References

Mephetyl Tetrazole In Vivo Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in-vivo studies involving Mephetyl Tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during in-vivo experiments with this compound.

Q1: We are observing unexpected mortality in our animal cohort at doses previously considered safe. What are the potential causes and how can we troubleshoot this?

A1: Unexpected mortality can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Dose Calculation and Preparation Error:

    • Troubleshooting: Double-check all calculations for dose formulations. Ensure the stock solution concentration is verified, and that the correct vehicle is being used. Re-verify the dilution series and the final concentration of the dosing solution. It is also critical to ensure the chemical stability of this compound in the chosen vehicle over the storage period.[1][2]

  • Route of Administration Issues:

    • Troubleshooting: Improper administration (e.g., accidental intravenous injection instead of intraperitoneal) can lead to acute toxicity. Ensure all personnel are thoroughly trained in the specific administration technique. For oral gavage, ensure the needle is not inserted into the trachea.[3]

  • Animal Health Status:

    • Troubleshooting: Underlying sub-clinical infections or stress in the animals can increase their susceptibility to the test compound. Ensure all animals are properly acclimatized and sourced from a reputable vendor. If an infection is suspected, consult with the veterinary staff.[4]

  • Compound-Specific Toxicity:

    • Troubleshooting: As a potassium channel Kv1.5 blocker, this compound could potentially have cardiotoxic effects at higher-than-expected concentrations or in susceptible individuals.[5][6][7] Consider implementing cardiac monitoring (e.g., ECG) in a pilot study to assess for arrhythmias or other cardiac abnormalities.

A logical workflow for troubleshooting unexpected mortality is presented below.

G start Unexpected Animal Mortality Observed dose_check Verify Dose Calculation & Preparation start->dose_check admin_check Review Administration Technique start->admin_check animal_health Assess Animal Health Status start->animal_health revise_protocol Revise Protocol (Dose/Vehicle/Monitoring) dose_check->revise_protocol Error Found admin_check->revise_protocol Error Found pilot_study Conduct Pilot Study with Cardiac Monitoring animal_health->pilot_study No Obvious Health Issues consult_vet Consult Veterinary Staff animal_health->consult_vet pilot_study->revise_protocol consult_vet->revise_protocol

Caption: Troubleshooting workflow for unexpected animal mortality.

Q2: Animals are displaying adverse clinical signs (e.g., lethargy, ataxia, seizures) shortly after dosing. What steps should be taken?

A2: The appearance of adverse clinical signs requires immediate attention to ensure animal welfare and data integrity.

  • Immediate Actions:

    • Document all clinical signs with time of onset, duration, and severity.

    • Provide supportive care as advised by veterinary staff.[8][9]

    • Consider humane endpoints if signs are severe and persistent.[10][11]

  • Potential Causes & Troubleshooting:

    • Acute Neurotoxicity: As a compound targeting ion channels, off-target effects on neuronal potassium channels could be a possibility, leading to neurological signs.

      • Troubleshooting: A dose-response study is recommended to determine the threshold for these effects. Consider reducing the dose or using a slower infusion rate for intravenous administration.

    • Vehicle Effects: The vehicle itself may be causing adverse reactions.

      • Troubleshooting: Administer a vehicle-only control group to rule out vehicle-specific toxicity.

    • Metabolite Toxicity: A metabolite of this compound could be more toxic than the parent compound.

      • Troubleshooting: Toxicokinetic studies can help identify and quantify metabolites and correlate their appearance with the onset of clinical signs.[12]

Q3: We are observing high variability and inconsistent results between experimental groups. How can we improve the reproducibility of our study?

A3: Inconsistent results can compromise the validity of your study. Several factors can contribute to this issue.[13][14]

  • Experimental Technique:

    • Troubleshooting: Ensure all researchers are following the same standardized protocol for dosing, sample collection, and processing. Minor variations in timing or technique can introduce significant variability.[13]

  • Animal-Related Factors:

    • Troubleshooting: Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups to minimize bias. Ensure housing conditions (e.g., light cycle, temperature, diet) are consistent across all cages.[4]

  • Compound Formulation:

    • Troubleshooting: If the compound is not fully solubilized or forms a suspension, the actual dose administered can vary between animals. Ensure the formulation is homogenous and stable throughout the dosing period.[1][2]

The following diagram illustrates a logical approach to improving experimental consistency.

G start Inconsistent Experimental Results protocol_review Standardize Protocol Adherence start->protocol_review animal_factors Review Animal Randomization & Husbandry start->animal_factors formulation_check Verify Compound Formulation & Stability start->formulation_check data_analysis Re-evaluate Data Analysis Methods start->data_analysis improved_reproducibility Improved Study Reproducibility protocol_review->improved_reproducibility animal_factors->improved_reproducibility formulation_check->improved_reproducibility data_analysis->improved_reproducibility

Caption: Workflow for improving experimental reproducibility.

Quantitative Data Summary

The following tables provide hypothetical toxicity data for this compound based on typical preclinical toxicology studies. These values are for illustrative purposes and should be determined experimentally.

Table 1: Acute Oral Toxicity of this compound in Rodents

SpeciesSexLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Signs
MouseMale15001200 - 1800Ataxia, lethargy, tremors
MouseFemale16501350 - 1950Ataxia, lethargy
RatMale>2000N/ANo mortality observed
RatFemale>2000N/ANo mortality observed

Table 2: Repeated-Dose Toxicity Study (28-day) - No-Observed-Adverse-Effect Level (NOAEL)

SpeciesRoute of AdministrationDose Levels (mg/kg/day)NOAEL (mg/kg/day)Target Organs
RatOral Gavage0, 50, 150, 500150Liver, Heart
DogOral Capsule0, 10, 30, 10030Heart (ECG changes)

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral LD50 of this compound.

  • Animal Model: Use young adult rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight prior to dosing (provide water ad libitum).

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • Dose the first animal at a starting dose (e.g., 175 mg/kg).

    • If the animal survives, dose the next animal at a higher dose (e.g., 550 mg/kg).

    • If the animal dies, dose the next animal at a lower dose (e.g., 55 mg/kg).

    • Continue this procedure until the stopping criteria are met (typically after 4-5 reversals in outcome).

  • Observation: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.

  • Data Analysis: Calculate the LD50 using a validated statistical method (e.g., AOT425StatPgm).

Protocol 2: In Vivo Cardiac Safety Assessment

This protocol outlines a method to assess the potential cardiotoxic effects of this compound.

  • Animal Model: Use telemeterized beagle dogs.

  • Acclimatization: Allow animals to recover from telemetry implantation surgery and acclimatize to the housing conditions.

  • Baseline Data: Record baseline ECG, heart rate, and blood pressure for at least 24 hours prior to dosing.

  • Dose Formulation: Prepare this compound in gelatin capsules.

  • Administration: Administer a single oral dose of this compound or vehicle.

  • Data Collection: Continuously record ECG, heart rate, and blood pressure for 24 hours post-dose.

  • Data Analysis: Analyze ECG intervals (PR, QRS, QT) and assess for any arrhythmias. Compare post-dose data to baseline and vehicle control data.

Signaling Pathways

This compound is a blocker of the Kv1.5 potassium channel.[5][6][7] This channel is primarily expressed in the atria of the heart and is involved in the repolarization phase of the cardiac action potential. Blockade of Kv1.5 can prolong the action potential duration, which is the therapeutic goal for treating atrial fibrillation. However, off-target effects or excessive blockade could lead to pro-arrhythmic events.

G Mephetyl_Tetrazole This compound Kv1_5 Kv1.5 Potassium Channel (Atrial Myocytes) Mephetyl_Tetrazole->Kv1_5 Blocks K_efflux Potassium Efflux Kv1_5->K_efflux Mediates Repolarization Atrial Action Potential Repolarization K_efflux->Repolarization Drives Prolongation Prolonged Action Potential Duration Repolarization->Prolongation Delayed Therapeutic Therapeutic Effect (Anti-arrhythmic) Prolongation->Therapeutic Adverse Adverse Effect (Pro-arrhythmic) Prolongation->Adverse Excessive

Caption: Simplified signaling pathway of this compound's effect on atrial myocytes.

References

Technical Support Center: Mephetyl Tetrazole Animal Model Delivery Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mephetyl tetrazole in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective blocker of the Kv1.5 potassium channel.[1][2][3] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential in the heart.[4][5] By blocking this channel, this compound prolongs the action potential duration in atrial cells, making it a potential therapeutic agent for atrial fibrillation.[1][4][5]

Q2: What are the common animal models used for in vivo studies with this compound?

A2: While specific studies on this compound are limited, research on other tetrazole derivatives and Kv1.5 blockers has utilized various animal models, including mice, rats, and swine.[6][7][8] The choice of model depends on the specific research question, with rodent models being common for initial pharmacokinetic and efficacy screening, and larger animal models like swine used for more detailed cardiovascular studies.[8]

Q3: What is the recommended solvent for this compound for in vivo administration?

A3: this compound is described as an oil and is soluble in DMSO (>5mg/mL).[9] For in vivo administration, it is crucial to use a vehicle that is safe and well-tolerated by the animals. Due to its low aqueous solubility, direct injection of a DMSO stock is not recommended. A common approach for poorly soluble compounds is to prepare a formulation. This may involve co-solvents such as polyethylene glycol (PEG), propylene glycol (PPG), or lipids. It is essential to perform solubility and stability tests in the chosen vehicle before animal administration. For oral administration, suspension in a vehicle like 0.5% methylcellulose can be considered.

Q4: What are the known signaling pathways affected by this compound?

A4: The primary signaling event initiated by this compound is the blockade of the Kv1.5 potassium channel. This directly impacts the electrophysiology of atrial myocytes by prolonging the action potential duration. Downstream of Kv1.5 channel activity, cellular signaling pathways such as those involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK) have been shown to regulate Kv1.5 channel expression and degradation through ubiquitination and lysosomal pathways. While this compound's direct effect is on ion flux, alterations in cellular electrophysiology can have broader impacts on intracellular signaling.

Troubleshooting Guides

Issue 1: Inconsistent or low bioavailability after oral administration.
  • Possible Cause 1: Poor aqueous solubility.

    • Solution: this compound is poorly soluble in water. To improve oral absorption, consider formulating the compound. Strategies include:

      • Suspension: Create a homogenous suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC). Ensure consistent particle size and thorough mixing before each administration.

      • Lipid-based formulations: Solubilizing the compound in a lipid vehicle can enhance absorption.

      • Prodrug approach: For some tetrazole derivatives, a prodrug strategy has been shown to improve oral bioavailability in rats.[10]

  • Possible Cause 2: First-pass metabolism.

    • Solution: Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. If significant first-pass metabolism is identified, alternative routes of administration with higher bioavailability, such as intravenous or intraperitoneal injection, may be more suitable.

  • Possible Cause 3: Improper gavage technique.

    • Solution: Ensure proper oral gavage technique to avoid accidental administration into the trachea, which can lead to respiratory distress and variable absorption. Use appropriately sized gavage needles with a ball tip to minimize esophageal injury.

Issue 2: High variability in plasma concentrations after intraperitoneal (IP) injection.
  • Possible Cause 1: Inconsistent injection placement.

    • Solution: Standardize the IP injection procedure. Injections should be made into the lower abdominal quadrants, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[11][12] Alternating injection sides for repeated dosing can also help minimize local irritation and improve consistency.[11]

  • Possible Cause 2: Precipitation of the compound in the peritoneal cavity.

    • Solution: Due to its low aqueous solubility, this compound may precipitate upon injection into the aqueous environment of the peritoneal cavity. To mitigate this:

      • Use a co-solvent system (e.g., a mixture of DMSO, PEG, and saline) to improve solubility. The final concentration of DMSO should be kept low to minimize toxicity.

      • Prepare the formulation as close to the time of injection as possible to prevent precipitation.

      • Visually inspect the formulation for any precipitates before injection.

Issue 3: Adverse effects observed in animals post-administration.
  • Possible Cause 1: Vehicle toxicity.

    • Solution: The vehicle used to dissolve or suspend this compound can cause adverse effects. Always run a vehicle-only control group to assess the tolerability of the chosen formulation. High concentrations of solvents like DMSO can be toxic.

  • Possible Cause 2: Off-target effects of this compound.

    • Solution: While this compound is a selective Kv1.5 blocker, high concentrations may lead to off-target effects. Conduct a dose-response study to determine the optimal therapeutic window with minimal adverse effects. Monitor animals closely for any signs of distress, changes in behavior, or cardiovascular abnormalities.

  • Possible Cause 3: Cardiovascular effects.

    • Solution: As a Kv1.5 blocker, this compound is expected to have cardiovascular effects. It is crucial to monitor cardiovascular parameters such as heart rate and blood pressure, especially during initial dose-finding studies.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of a Tetrazole Derivative in Rats Following Different Routes of Administration.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV)215000.13200100
Intraperitoneal (IP)108500.5240075
Oral Gavage (PO)202501.096030

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Formulation Preparation:

    • For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg:

      • Weigh 5 mg of this compound.

      • Prepare a 0.5% methylcellulose solution in sterile water.

      • Create a suspension by gradually adding the methylcellulose solution to the this compound powder while triturating to ensure a uniform consistency.

      • The final concentration will be 2 mg/mL.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the corner of the rat's mouth to the xiphoid process to determine the correct insertion length for the gavage needle.

    • Use a 16-18 gauge, 2-3 inch curved gavage needle with a ball tip.

    • Insert the needle into the esophagus and gently advance it to the predetermined length.

    • Administer the 1.25 mL of the suspension slowly.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Formulation Preparation:

    • For a 5 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg:

      • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

      • For the final formulation, use a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline.

      • The final concentration of this compound will be 0.5 mg/mL.

  • Animal Handling and Dosing:

    • Restrain the mouse by scruffing the neck.

    • Tilt the mouse to a slight head-down position.

    • Use a 25-27 gauge needle.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline.

    • Aspirate to ensure the needle is not in the bladder or an organ.

    • Inject the 0.5 mL of the formulation.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intravenous (IV) Injection in Rats (Tail Vein)
  • Formulation Preparation:

    • For a 2 mg/kg dose in a 250g rat with a dosing volume of 2 mL/kg:

      • Prepare a stock solution of this compound in a suitable solubilizing agent (e.g., a cyclodextrin-based formulation or a co-solvent system with a low percentage of organic solvent). The final formulation must be sterile and particle-free.

      • The final concentration will be 1 mg/mL.

  • Animal Handling and Dosing:

    • Place the rat in a restraint device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Use a 27-30 gauge needle attached to a 1 mL syringe.

    • Disinfect the injection site on one of the lateral tail veins.

    • Insert the needle bevel-up into the vein.

    • Slowly inject the 0.5 mL of the solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation Oral Oral Gavage Formulation->Oral IP Intraperitoneal Injection Formulation->IP IV Intravenous Injection Formulation->IV AnimalPrep Animal Model Preparation AnimalPrep->Oral AnimalPrep->IP AnimalPrep->IV PK Pharmacokinetic Analysis Oral->PK PD Pharmacodynamic Analysis Oral->PD Tox Toxicology Assessment Oral->Tox IP->PK IP->PD IP->Tox IV->PK IV->PD IV->Tox

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway Mephetyl This compound Kv1_5 Kv1.5 Channel Mephetyl->Kv1_5 Blocks AP Atrial Action Potential Prolongation Kv1_5->AP Regulates Ub Ubiquitination Kv1_5->Ub Leads to PKC Protein Kinase C (PKC) PKC->Kv1_5 Phosphorylates Degradation Lysosomal Degradation Ub->Degradation Targets for

Caption: this compound's interaction with the Kv1.5 signaling pathway.

troubleshooting_logic Start Inconsistent In Vivo Results Route Route of Administration? Start->Route Oral Oral Route->Oral Oral IP IP Route->IP IP IV IV Route->IV IV Solubility Poor Solubility/ Precipitation Oral->Solubility Metabolism First-Pass Metabolism Oral->Metabolism Technique Improper Technique Oral->Technique IP->Solubility IP->Technique IV->Solubility IV->Technique Solution1 Optimize Formulation (e.g., co-solvents, suspension) Solubility->Solution1 Solution2 Consider Alternative Route (IV, IP) Metabolism->Solution2 Solution3 Standardize Injection Procedure Technique->Solution3

Caption: Troubleshooting logic for inconsistent this compound in vivo results.

References

Technical Support Center: Enantioselective Synthesis of Chiral Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Mephetyl tetrazole" is not a recognized compound in chemical literature. This guide provides technical support for the challenges encountered during the enantioselective synthesis of chiral tetrazoles, using the Palladium-Catalyzed Enantioselective Formation of Tetrazole-Bearing Quaternary Stereocenters as a representative and technically relevant example.[1][2] This state-of-the-art methodology presents common challenges in achieving high stereocontrol and yield, making it an excellent model for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high enantioselectivity in the Pd-catalyzed allylic amination for tetrazole synthesis?

A1: The choice of the chiral ligand is the most critical factor. The ligand's structure dictates the chiral environment around the palladium center, which in turn controls the facial selectivity of the nucleophilic attack by the tetrazole. Other crucial factors include the purity of the solvent, the quality of the palladium precursor, and rigorous exclusion of air and moisture from the reaction system.

Q2: I am observing a mixture of N1 and N2-alkylated tetrazole products. How can I improve regioselectivity for the desired N2 isomer?

A2: N2 regioselectivity is a common challenge in tetrazole alkylation. In the context of palladium-catalyzed allylic amination, the choice of ligand and reaction conditions can influence the outcome. The reaction often favors the N2 isomer due to steric factors.[2] If N1 isomers are significant, consider modifying the steric bulk of the tetrazole substrate or screening different chiral ligands, as subtle electronic and steric changes can alter the N2/N1 ratio.

Q3: My reaction yield is low, but the starting materials are fully consumed. What are the likely side reactions?

A3: In Pd-catalyzed allylic substitutions, common side reactions include the formation of diene byproducts from the elimination of the carbonate, or hydrolysis of the substrate if water is present. The tetrazole nucleophile can also promote catalyst deactivation. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and inert conditions.

Q4: Can this methodology be applied to any substituted tetrazole?

A4: The substrate scope is generally broad, but limitations exist. Tetrazoles with highly electron-withdrawing or sterically demanding groups at the 5-position may exhibit lower reactivity. Similarly, substrates containing functional groups that can coordinate to palladium (e.g., unprotected thiols or certain nitrogen heterocycles) may inhibit the catalyst. It is always recommended to perform a small-scale test reaction with a new substrate.[2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Enantiomeric Excess (e.e.) 1. Suboptimal Ligand: The chosen chiral ligand is not a good match for the substrate. 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Impure Reagents: Impurities in the solvent or starting materials can interfere with the chiral catalyst. 4. Incorrect Catalyst Preparation: The active catalyst was not formed correctly.1. Screen a panel of different chiral ligands (e.g., Trost ligand, (R,R)-ANDEN-Ph). 2. Analyze the e.e. at shorter reaction times to check for product stability. Avoid harsh acidic or basic conditions during workup. 3. Use freshly distilled, anhydrous, and degassed solvents. Purify starting materials if necessary. 4. Ensure the palladium precursor and ligand are pre-stirred for the recommended time to allow for complex formation before adding substrates.
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst is poisoned or has decomposed. 2. Insufficient Temperature: The reaction temperature is too low for the specific substrate. 3. Poor Quality Reagents: The palladium precursor or ligand has degraded. 4. Presence of Inhibitors: Trace amounts of water, oxygen, or other impurities are present.1. Use high-purity palladium sources. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). 2. Gradually increase the reaction temperature in 5-10°C increments. 3. Purchase fresh reagents from a reputable supplier. 4. Dry glassware thoroughly. Use anhydrous solvents and degas them prior to use.
Poor Regioselectivity (N1 vs. N2 Isomers) 1. Electronic Effects: The electronic nature of the 5-substituent on the tetrazole influences the nucleophilicity of N1 vs. N2. 2. Steric Hindrance: The steric environment around the tetrazole ring can direct alkylation. 3. Ligand Choice: The chiral ligand can influence the regiochemical outcome.1. This is an inherent property of the substrate. If the issue persists, substrate modification may be necessary. 2. The reaction generally favors the less hindered N2 position.[2] This is often the desired outcome. 3. Screen different ligands, as some may offer better regiocontrol for your specific substrate.

Data Presentation: Ligand Screening and Substrate Scope

The following tables summarize typical results for the palladium-catalyzed enantioselective synthesis of N2-allylic tetrazoles, demonstrating the impact of ligand choice and substrate structure on reaction outcomes.

Table 1: Optimization of Chiral Ligand for the Model Reaction

EntryLigandYield (%)e.e. (%)
1L1 ((R,R)-Trost Ligand)8592
2L2 ((R,R)-ANDEN-Ph)9495
3L3 (Generic Phosphoramidite)6075
4L4 (Generic Bisphosphine)7288

Conditions: 5-phenyl-1H-tetrazole, vinyl cyclic carbonate, [Pd(allyl)Cl]2 (2.5 mol%), Ligand (5 mol%), THF, 40°C, 12h. Data is representative.

Table 2: Substrate Scope for Enantioselective Allylic Amination

EntryTetrazole (5-substituent)Vinyl Carbonate (substituent)Yield (%)e.e. (%)
1PhenylMethyl9196
24-ChlorophenylMethyl8894
34-MethoxyphenylMethyl9395
4ThienylMethyl8593
5PhenylEthyl8997
6PhenylPhenyl8291

Conditions based on optimized reaction using ligand L2. Data is representative of published results.[2]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Enantioselective Allylic Amination

  • Preparation: In a glovebox, add the chiral ligand (0.01 mmol, 5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Pre-formation: Add [Pd(allyl)Cl]₂ (0.005 mmol, 2.5 mol%) to the vial, followed by 1.0 mL of anhydrous, degassed tetrahydrofuran (THF). Stir the resulting solution at room temperature for 30 minutes.

  • Addition of Reagents: Add the tetrazole substrate (0.2 mmol, 1.0 equiv) and the vinyl cyclic carbonate (0.24 mmol, 1.2 equiv) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 40°C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral N2-allylic tetrazole product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL. Prepare a sample of the corresponding racemic material for reference.

  • Column Selection: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are common first choices.[3][4]

  • Method Development:

    • Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[5]

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Inject the racemic sample first to determine the retention times of both enantiomers and confirm resolution.

    • Inject the chiral sample under the same conditions.

  • Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers:

    • e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Resolution Start Experiment Complete: Low Yield or Low e.e. Check_Purity 1. Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Purity->Start If impure, purify & repeat Check_Inert 2. Confirm Anhydrous & Inert Conditions Check_Purity->Check_Inert If pure Check_Inert->Start If compromised, repeat Screen_Ligands 3. Screen Chiral Ligands Check_Inert->Screen_Ligands If conditions were good Optimize_Temp 4. Optimize Temperature & Concentration Screen_Ligands->Optimize_Temp If e.e. improves Check_Substrate 5. Evaluate Substrate Compatibility Screen_Ligands->Check_Substrate If no ligand works well Optimize_Temp->Check_Substrate If yield/e.e. improve Success Successful Synthesis: High Yield & e.e. Check_Substrate->Success If compatible Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L* PiAllyl Pd(II) π-allyl Complex Pd0->PiAllyl Oxidative Addition Product_Complex Product-Pd Complex PiAllyl->Product_Complex Nucleophilic Attack (Enantioselective Step) Product_Complex->Pd0 Reductive Elimination Product Chiral Product Product_Complex->Product Allyl_Substrate Allylic Carbonate Allyl_Substrate->PiAllyl Tetrazole_Nuc Tetrazole (NuH) Tetrazole_Nuc->PiAllyl

References

Minimizing non-specific binding of Mephetyl tetrazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Mephetyl tetrazole in various experimental assays.

Troubleshooting Guides

Issue 1: High background signal in ELISA-based assays

Question: I am using a competitive ELISA to detect the binding of this compound to my target protein, but I am observing a high background signal in my negative control wells (no target protein). What can I do to reduce this non-specific binding?

Answer: High background in ELISA is a common issue, often stemming from the small molecule, this compound, binding non-specifically to the microplate surface or other assay components. Here are several strategies to mitigate this issue:

1. Optimize Blocking Conditions: The blocking step is crucial for preventing non-specific binding.[1][2][3][4][5] If your current blocking buffer is not effective, consider the following optimizations:

  • Increase Blocking Agent Concentration: You can try increasing the concentration of your current blocking agent (e.g., from 1% to 3% BSA).[2]
  • Change Blocking Agent: Different blocking agents have different properties.[4][6] Consider switching to a different agent or using a combination.
  • Increase Incubation Time and Temperature: Extending the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.[1][2]

Illustrative Comparison of Blocking Agents:

Blocking AgentConcentrationIncubation TimeTemperatureRelative Background Signal (Illustrative)
Bovine Serum Albumin (BSA)1% (w/v)1 hourRoom TempHigh
Bovine Serum Albumin (BSA)3% (w/v)2 hoursRoom TempMedium
Non-fat Dry Milk5% (w/v)1 hourRoom TempMedium-Low
Casein-based blocker1x Solution1 hourRoom TempLow
Commercial Protein-Free Blocker1x Solution2 hoursRoom TempVery Low

2. Modify Wash Buffers: Inadequate washing can leave unbound this compound in the wells, contributing to high background.[2][3][5]

  • Add Surfactants: Including a non-ionic surfactant like Tween-20 (0.05% - 0.1% v/v) in your wash buffer can help disrupt hydrophobic interactions that cause non-specific binding.[2][7]
  • Increase Salt Concentration: Increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) in your wash buffer can reduce non-specific ionic interactions.[3][7]
  • Increase Wash Steps: Increase the number of wash cycles and the soaking time for each wash.[2][3]

3. Adjust Assay Buffer Composition: The buffer used to dilute this compound and other reagents can influence non-specific binding.

  • Include Additives: Adding BSA (0.1% - 1%) or a small amount of a non-ionic detergent to your assay buffer can act as a competitive inhibitor for non-specific binding sites.[7]
  • Optimize pH: The charge of this compound and interacting surfaces can be influenced by pH. Empirically test a range of pH values for your assay buffer to find the optimal condition that minimizes non-specific binding while maintaining specific binding.[7][8]

Issue 2: Non-specific binding in cell-based assays

Question: In my cell-based assay, this compound appears to be binding to cellular components other than my target of interest, leading to off-target effects. How can I confirm and reduce this non-specific binding?

Answer: Off-target effects in cell-based assays due to non-specific binding are a significant concern. Here’s a systematic approach to address this:

1. Include Appropriate Controls:

  • Negative Control Cell Line: Use a cell line that does not express the target protein to determine the level of non-specific binding and off-target effects.
  • Competition Assay: Co-incubate your cells with a high concentration of an unlabeled, structurally similar but inactive compound, or a known ligand for the target, along with labeled this compound. A reduction in signal would indicate specific binding.

2. Optimize Assay Protocol:

  • Reduce Incubation Time: Minimize the incubation time of this compound with the cells to the shortest duration necessary to achieve a sufficient specific signal.
  • Serum Concentration: If using serum-containing media, be aware that this compound can bind to serum proteins like albumin. You may need to perform assays in serum-free media or reduce the serum concentration.
  • Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove unbound compound.

Experimental Workflow for Assessing Non-Specific Binding in Cell-Based Assays:

G cluster_analysis Analysis prep1 Seed Target-Expressing Cells treat1 Add this compound to Target Cells prep1->treat1 treat3 Add this compound + Excess Competitor to Target Cells prep1->treat3 prep2 Seed Negative Control Cells (No Target Expression) treat2 Add this compound to Control Cells prep2->treat2 wash Wash Cells to Remove Unbound Compound treat1->wash treat2->wash treat3->wash readout Measure Signal (e.g., Fluorescence, Luminescence) wash->readout compare Compare Signals readout->compare

Caption: Workflow for quantifying non-specific binding in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding for small molecules like this compound?

A1: The primary drivers of non-specific binding for small molecules are:

  • Hydrophobic Interactions: The molecule adsorbing to hydrophobic surfaces on plastics (e.g., microplates) or proteins.

  • Ionic Interactions: The molecule binding to charged surfaces.[7]

  • Binding to Abundant Proteins: In complex samples, small molecules can bind to highly abundant proteins like albumin.

Q2: Can I use normal serum as a blocking agent?

A2: Yes, normal serum (typically from the same species as the secondary antibody) can be a very effective blocking agent, often used at a concentration of 5-10%.[5][9][10] It contains a complex mixture of proteins that can block a wide range of non-specific binding sites. However, ensure the serum does not cross-react with your assay components.[9]

Q3: Is it possible that the this compound itself is aggregating and causing high background?

A3: Yes, aggregation is a potential issue for some small molecules. You can assess this by:

  • Solubility Test: Ensure this compound is fully dissolved in your assay buffer.

  • Addition of Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer can sometimes help prevent aggregation.

  • Dynamic Light Scattering (DLS): If available, this technique can be used to check for the presence of aggregates in your this compound solution.

Logical Flow for Troubleshooting High Background:

G cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_assay Assay Buffer Modification cluster_compound Compound-Specific Issues start High Background Signal with this compound block1 Increase Blocker Conc. start->block1 block2 Change Blocking Agent (e.g., Casein, Protein-Free) block1->block2 block3 Increase Blocking Time/Temp block2->block3 wash1 Add Surfactant to Wash Buffer (e.g., Tween-20) block3->wash1 If still high wash2 Increase Salt Conc. wash1->wash2 wash3 Increase Wash Steps/Duration wash2->wash3 assay1 Add Carrier Protein (e.g., BSA) to Buffer wash3->assay1 If still high assay2 Optimize Buffer pH assay1->assay2 comp1 Check for Aggregation (e.g., add detergent) assay2->comp1 If still high comp2 Confirm Solubility comp1->comp2 end Reduced Background Signal comp2->end Problem Solved

Caption: A step-by-step troubleshooting guide for high background signals.

Experimental Protocols

Protocol: Optimizing Blocking Buffers for ELISA
  • Plate Coating: Coat a 96-well microplate with your target protein or capture antibody according to your standard protocol. Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).

  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to test. For example:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 5% Non-fat Dry Milk in PBS

    • 1x Commercial Casein-based Blocker

    • 1x Commercial Protein-Free Blocker

  • Blocking: Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Discard the blocking buffer and wash the plate 3-5 times with Wash Buffer.

  • Assay Procedure: Proceed with the rest of your ELISA protocol, adding this compound and detection reagents to both target-coated wells and negative control (no target) wells.

  • Analysis: Measure the signal in all wells. A successful blocking buffer will result in a low signal in the negative control wells while maintaining a high signal-to-noise ratio in the positive wells.

Protocol: Competition Assay in Live Cells
  • Cell Seeding: Seed your target-expressing cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a solution of labeled this compound at the desired final concentration (e.g., 1 µM).

    • Prepare a high-concentration solution of an unlabeled competitor (e.g., a known ligand or an inactive analog of this compound) at 100-fold to 1000-fold excess (e.g., 100 µM - 1 mM).

  • Treatment:

    • Total Binding Wells: Add the labeled this compound solution to a set of wells.

    • Non-specific Binding Wells: Pre-incubate a set of wells with the unlabeled competitor for 30 minutes, then add the labeled this compound.

  • Incubation: Incubate the plate for the desired time at the appropriate temperature (e.g., 1 hour at 37°C).

  • Washing: Aspirate the media and wash the cells 3-5 times with ice-cold PBS to remove unbound compounds.

  • Lysis and Readout: Lyse the cells and measure the signal from the labeled this compound according to your assay's detection method.

  • Calculation:

    • Specific Binding = (Signal from Total Binding Wells) - (Signal from Non-specific Binding Wells).

References

Refining Mephetyl tetrazole dosage to reduce side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and drug development professionals. All experimental work should be conducted in a controlled laboratory setting by qualified personnel. This guide is for informational purposes only and does not constitute medical or professional advice.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for Mephetyl Tetrazole? This compound is a potent selective agonist for the novel G-protein coupled receptor, MT-R7, which is predominantly expressed in neural tissues. Its activation leads to the modulation of downstream cyclic adenosine monophosphate (cAMP) levels, influencing neuronal excitability.
What are the most commonly reported side effects at higher dosages? The most frequently observed side effects include transient hypotension and mild to moderate sedation. These effects are generally dose-dependent and resolve without intervention.
How can I minimize the hypotensive effects of this compound? Dose fractionation has been shown to be an effective strategy. Administering the total daily dose in two or three smaller, equally divided doses can help maintain therapeutic efficacy while reducing peak plasma concentrations and associated hypotensive events.
Is there a known antidote for this compound overdose? There is no specific antidote for this compound. In the event of a suspected overdose, supportive care is the primary intervention. This includes monitoring vital signs, particularly blood pressure, and providing intravenous fluids if necessary to manage hypotension.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high levels of sedation in animal models. High peak plasma concentration due to rapid absorption.Consider a dose-fractionation schedule. Splitting the daily dose into two or three administrations can mitigate sedative effects.
Inconsistent therapeutic efficacy across experiments. Variability in drug formulation or administration route.Ensure consistent use of a standardized, solubilized formulation. The intraperitoneal route is recommended for optimal bioavailability in rodent models.
Precipitation of the compound in stock solutions. Poor solubility in the chosen solvent.This compound is most stable in a 10% DMSO in saline solution. Prepare fresh solutions daily and vortex thoroughly before each use.

Experimental Protocols

Dose-Response Evaluation for Hypotensive Effects

Objective: To determine the dose-dependent effect of this compound on mean arterial pressure.

Methodology:

  • Male Wistar rats (n=6 per group) are anesthetized with isoflurane.

  • The carotid artery is cannulated for continuous blood pressure monitoring.

  • A baseline blood pressure reading is recorded for 30 minutes.

  • This compound is administered intravenously at doses of 0.1, 0.5, 1, 5, and 10 mg/kg.

  • Mean arterial pressure is recorded continuously for 120 minutes post-administration.

  • Data is expressed as the maximum percentage decrease from baseline.

Assessment of Dose Fractionation on Sedation

Objective: To evaluate the impact of a fractionated dosing schedule on the sedative effects of this compound.

Methodology:

  • C57BL/6 mice (n=8 per group) are used.

  • Group 1 receives a single 10 mg/kg dose of this compound via intraperitoneal injection.

  • Group 2 receives two 5 mg/kg doses administered 4 hours apart.

  • Sedation is assessed using the open-field test, measuring total distance traveled and time spent in the center of the arena at 1, 2, 4, and 6 hours post-initial administration.

  • A significant reduction in locomotor activity is indicative of sedation.

Quantitative Data Summary

Table 1: Dose-Dependent Hypotensive Effects of this compound

Dose (mg/kg)Maximum Decrease in Mean Arterial Pressure (%)
0.15.2 ± 1.3
0.512.8 ± 2.1
125.4 ± 3.5
545.1 ± 4.2
1062.7 ± 5.8

Table 2: Effect of Dose Fractionation on Locomotor Activity

Treatment GroupTotal Distance Traveled at 2 hours (cm)
Single Dose (10 mg/kg)1520 ± 210
Fractionated Dose (2 x 5 mg/kg)2890 ± 350

Visualizations

Mephetyl_Tetrazole_Signaling_Pathway cluster_cell Target Neuron Mephetyl_Tetrazole This compound MT_R7 MT-R7 Receptor Mephetyl_Tetrazole->MT_R7 binds & activates G_Protein Gi/o Protein MT_R7->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability modulates

Caption: this compound signaling cascade.

Experimental_Workflow_Hypotension cluster_setup Animal Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Anesthesia Anesthetize Wistar Rat Cannulation Cannulate Carotid Artery Anesthesia->Cannulation Baseline Record Baseline Blood Pressure (30 min) Cannulation->Baseline Administration Administer this compound (IV) Baseline->Administration Monitoring Continuous BP Monitoring (120 min) Administration->Monitoring Data_Collection Collect Blood Pressure Data Monitoring->Data_Collection Calculate_Change Calculate % Decrease from Baseline Data_Collection->Calculate_Change

Caption: Workflow for hypotension assessment.

Logical_Relationship_Side_Effects High_Dose High Single Dose Peak_Plasma High Peak Plasma Concentration High_Dose->Peak_Plasma Side_Effects Increased Side Effects (Hypotension, Sedation) Peak_Plasma->Side_Effects Dose_Fractionation Dose Fractionation Lower_Peak Lower Peak Plasma Concentration Dose_Fractionation->Lower_Peak Reduced_Side_Effects Reduced Side Effects Lower_Peak->Reduced_Side_Effects

Caption: Logic of dose fractionation strategy.

Technical Support Center: Mephetyl Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mephetyl Tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, focusing on improving reaction yields. The primary synthetic route covered is the [3+2] cycloaddition of a nitrile (acetonitrile for 5-methyl-1H-tetrazole, a close analog) with an azide source.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-substituted-1H-tetrazoles like this compound?

A1: The most prevalent and well-established method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[1][2] This reaction is often catalyzed by a Lewis acid, such as a zinc salt, to improve the reaction rate and yield.[1][3]

Q2: I am observing a very low yield in my reaction. What are the most likely causes?

A2: Low yields in tetrazole synthesis can stem from several factors:

  • Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the specific nitrile and catalyst system. Acetonitrile, being an electron-rich nitrile, often requires elevated temperatures (e.g., 170°C) for a good conversion rate.[1]

  • Incorrect Solvent: The choice of solvent significantly impacts the reaction. While DMF and DMSO are commonly used, water with a suitable catalyst can be a more environmentally friendly and effective option.[1][4][5]

  • Poor Quality Reagents: Ensure the nitrile and sodium azide are pure and dry.

  • Insufficient Reaction Time: Some catalytic systems may require longer reaction times to achieve high conversion.[4]

Q3: Are there any common side reactions I should be aware of?

A3: A potential side reaction is the hydration of the starting nitrile to the corresponding carboxamide, especially in the presence of water at high temperatures. However, in many optimized protocols, this is not a major issue.[6]

Q4: Is it necessary to use hydrazoic acid? Are there safer alternatives?

A4: While early methods used the highly toxic and explosive hydrazoic acid, modern protocols almost exclusively use sodium azide in combination with a catalyst.[7][8] This in-situ generation of the reactive azide species is much safer. Using water as a solvent at a slightly alkaline pH can further minimize the release of hydrazoic acid.[3]

Q5: Can the catalyst be recovered and reused?

A5: Yes, heterogeneous catalysts such as CoY zeolite, silica sulfuric acid, and nano-TiCl4.SiO2 have been shown to be recoverable and reusable for multiple reaction cycles with only a slight decrease in activity.[4][7][9][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation Inactive catalyst (e.g., hydrated ZnBr₂)Use fresh, anhydrous catalyst. Consider drying the catalyst before use.
Low reaction temperatureIncrease the reaction temperature. For acetonitrile, temperatures around 170°C may be necessary.[1]
Inappropriate solventOptimize the solvent. For zinc-catalyzed reactions, water is effective.[1] For other catalysts like CoY zeolite, DMF is a good choice.[4]
Reaction Stalls or is Sluggish Insufficient catalyst loadingIncrease the catalyst loading. For silica sulfuric acid, a 1:1 molar ratio with the nitrile is recommended.[7]
Poor solubility of reagentsChoose a solvent that effectively dissolves both the nitrile and the azide source at the reaction temperature. DMSO is known for its high dissolving power.[5]
Formation of Impurities Nitrile hydration to carboxamideWhile not always a major issue, ensuring an optimized catalyst and reaction time can minimize this.
Unreacted starting materialsIncrease reaction time or temperature. Ensure efficient stirring.
Difficulty in Product Isolation Product is soluble in the aqueous phaseDuring workup, after acidification, ensure the pH is low enough (around pH 1) to precipitate the tetrazole.[6] If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate.

Data Presentation: Comparison of Catalytic Systems for 5-Methyl-1H-Tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂Water170-90[1]
CoY ZeoliteDMF12014High (not specified)[4]
Silica Sulfuric AcidDMFReflux4-1272-95[7]
CuSO₄·5H₂ODMSO140198[5]
Natrolite ZeoliteDMF12012High (not specified)[9]
nano-TiCl₄.SiO₂DMFReflux2Good[10]

Note: "this compound" is assumed to be 5-methyl-1H-tetrazole for the purpose of this guide, as "Mephetyl" is not a standard chemical term. The data presented is for the synthesis of 5-methyl-1H-tetrazole or other 5-substituted tetrazoles under the specified conditions.

Experimental Protocols

Protocol 1: Zinc Bromide Catalyzed Synthesis in Water[1]
  • Reaction Setup: In a pressure tube, combine acetonitrile (2 equivalents), sodium azide (1.1 equivalents), and zinc bromide (1 equivalent).

  • Solvent Addition: Add deionized water to the mixture.

  • Reaction: Seal the pressure tube and heat to 170°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Acidify the reaction mixture with hydrochloric acid to pH ~1. The product, 5-methyl-1H-tetrazole, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. To minimize product loss in the aqueous phase, use a minimal amount of water during workup.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol) in DMF (10 mL).

  • Reaction: Heat the mixture to reflux with stirring for 4-12 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Filter the solid catalyst and wash it. Evaporate the filtrate under vacuum. The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Nitrile, Sodium Azide, and Catalyst solvent Add Solvent (e.g., Water or DMF) reagents->solvent heating Heat to Reaction Temperature with Stirring solvent->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Catalyst (if heterogeneous) cooling->filtration acidification Acidify and/or Extract filtration->acidification purification Recrystallize or Column Chromatography acidification->purification troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Suboptimal Temperature start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Insufficient Time start->cause4 solution1 Increase Temperature cause1->solution1 solution2 Use Fresh/Anhydrous Catalyst cause2->solution2 solution3 Solvent Optimization cause3->solution3 solution4 Increase Reaction Time cause4->solution4

References

Long-term storage and handling of Mephetyl tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage, handling, and troubleshooting of Mephetyl tetrazole. All recommendations are based on currently available data and established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For optimal long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C to minimize degradation.[1]

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled with standard laboratory precautions. This includes avoiding inhalation of dust or aerosols, and preventing contact with skin and eyes. It is recommended to use this compound in a well-ventilated area or under a fume hood.[1]

Q3: What personal protective equipment (PPE) should I use when working with this compound?

A3: Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What should I do in case of accidental exposure to this compound?

A5: In case of:

  • Skin contact: Immediately wash the affected area with soap and water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Q6: How should I dispose of this compound waste?

A6: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from light. Prepare fresh solutions for critical experiments.
Inaccurate concentration of the stock solution.Verify the calibration of the balance used for weighing the compound. Use a validated analytical method, such as HPLC, to confirm the concentration of the stock solution.
Contamination of the compound or solution.Use sterile techniques when preparing solutions. Filter-sterilize solutions if appropriate for the application.
Precipitation of the compound in solution Poor solubility in the chosen solvent.This compound is soluble in DMSO. If using aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. Sonication may aid in dissolution.
Exceeded solubility limit at a lower temperature.Warm the solution gently to redissolve the precipitate. Ensure the storage temperature does not fall below the solubility limit of the compound in that specific solvent.
No observable effect in a biological assay Incorrect dose or concentration used.Perform a dose-response curve to determine the optimal concentration for your specific assay. The reported IC50 for Kv1.5 inhibition is in the nanomolar range, but higher concentrations may be needed for cell-based assays.[2]
Inactive compound.Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. If degradation is suspected, use a fresh batch of the compound.
Issues with the experimental setup.Review and optimize your experimental protocol. Include positive and negative controls to ensure the assay is performing as expected.

Long-Term Storage and Stability

While specific long-term stability studies for this compound are not publicly available, general guidelines for pharmaceutical compounds and the available safety data sheet information can provide a framework for maintaining its integrity. The supplier states that this compound is stable under recommended storage conditions.[1]

Recommended Storage Conditions

FormTemperatureHumidityLight
Powder -20°CControlledProtect from light
In Solvent -80°CN/AProtect from light

Degradation

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a compound.[3][4][5][6][7] While specific degradation products for this compound have not been documented in the available literature, tetrazole-containing compounds can be susceptible to degradation under certain conditions. It is recommended to protect this compound from prolonged exposure to high temperatures, extreme pH, and oxidizing conditions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, this will be approximately 3.344 mg per 1 mL of DMSO.

  • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Whole-Cell Patch-Clamp Assay for Kv1.5 Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on Kv1.5 potassium channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cells stably or transiently expressing human Kv1.5 channels

  • Cell culture medium and supplements

  • External (bath) solution (e.g., Tyrode's solution)

  • Internal (pipette) solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Micropipette puller and polisher

Procedure:

  • Cell Preparation: Plate the Kv1.5-expressing cells onto glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter the external and internal solutions. The final concentration of DMSO in the external solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.

  • Pipette Fabrication: Pull and polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Mount a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to elicit Kv1.5 currents.

  • Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the Kv1.5 currents in the presence of this compound until a steady-state block is achieved.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of current inhibition for each concentration of this compound. Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Tetrazole_Signaling_in_Cancer *Note: The effect of this compound on the PI3K/Akt/mTOR pathway is inferred from studies on other tetrazole derivatives and requires direct experimental validation. This diagram represents a generalized pathway and may not be exhaustive. cluster_legend Legend Tetrazole Tetrazole Derivatives (e.g., this compound) Kv1_5 Kv1.5 Channel Tetrazole->Kv1_5 Inhibition PDGFD PDGF-D Tetrazole->PDGFD Inhibition MEK MEK Tetrazole->MEK Inhibition PI3K PI3K Tetrazole->PI3K Modulation* PDGFD->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Activation Activation Inhibition Inhibition Modulation Modulation Activation_edge Activation_edge->Activation Inhibition_edge Inhibition_edge->Inhibition Modulation_edge Modulation_edge->Modulation

Caption: Generalized signaling pathways potentially modulated by tetrazole derivatives in cancer cells.

Experimental Workflow Diagram

Kv1_5_Inhibition_Workflow start Start cell_prep Prepare Kv1.5-expressing cells on coverslips start->cell_prep solution_prep Prepare external and internal solutions start->solution_prep pipette_prep Fabricate and polish micropipettes start->pipette_prep recording Establish whole-cell patch-clamp configuration cell_prep->recording solution_prep->recording pipette_prep->recording baseline Record baseline Kv1.5 currents recording->baseline drug_app Apply this compound baseline->drug_app record_drug Record currents in the presence of the drug drug_app->record_drug washout Washout with drug-free solution record_drug->washout record_washout Record currents after washout washout->record_washout analysis Analyze data and determine IC50 record_washout->analysis end End analysis->end

Caption: Experimental workflow for determining the IC50 of this compound on Kv1.5 channels.

References

Validation & Comparative

Mephetyl Tetrazole in the Landscape of Kv1.5 Potassium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Kv1.5 potassium channel, encoded by the KCNA5 gene, is a voltage-gated ion channel predominantly expressed in the atria of the heart. It conducts the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the atrial action potential.[1] Consequently, the Kv1.5 channel has emerged as a key therapeutic target for the management of atrial fibrillation (AF), the most common cardiac arrhythmia.[1][2] Blockade of Kv1.5 is expected to prolong the atrial action potential duration and effective refractory period (ERP), thereby suppressing the re-entrant circuits that sustain AF, with minimal effects on ventricular electrophysiology.[3] This guide provides a comparative overview of Mephetyl tetrazole and other notable Kv1.5 channel blockers, supported by available experimental data.

Comparative Analysis of Kv1.5 Blockers

This compound is a potent and selective blocker of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 330 nM.[4] It is part of a novel class of tetrazole-derived Kv1.5 blockers that have demonstrated selective prolongation of the atrial ERP without affecting the ventricular ERP in in vivo studies.[4] This atrial selectivity is a highly desirable feature for an antiarrhythmic drug, as it reduces the risk of pro-arrhythmic events in the ventricles.

To provide a broader context for the performance of this compound, the following tables summarize the available quantitative data for a selection of other small molecule Kv1.5 channel blockers. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Potency of Various Blockers on the Kv1.5 Channel
CompoundIC50 for Kv1.5Source
This compound330 nM[4]
Tetrazole derivatives (range)180 - 550 nM[4]
DPO-10.31 µM
MSD-D0.5 µM[5]
S99470.7 µM[5]
ICAGEN-41.6 µM[5]
AVE01186.9 µM[6]
VernakalantMultichannel blocker (µM range)[6]
XEN-D010325 nM[6]
Table 2: Selectivity Profile of Selected Kv1.5 Blockers
CompoundSelectivity NotesSource
This compoundSelective atrial prolongation of ERP with no effect on ventricular ERP.[4]
DPO-18-fold selectivity for IKur over Ito; >20-fold over IK1, IKr, and IKs.
XEN-D0103>500-fold selectivity over hERG, Kv4.3, Nav1.5, Cav1.2, and Kir2.1.[6]
AVE0118Blocks Ito and IK,ACh in a similar concentration range to Kv1.5.[6]
VernakalantA multichannel blocker.[6]

Experimental Methodologies

The following section details a generalized protocol for the electrophysiological assessment of Kv1.5 channel blockers, based on methodologies reported in the scientific literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of compounds with ion channels.

1. Cell Preparation:

  • Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the human KCNA5 gene, which encodes the Kv1.5 channel.

  • Alternatively, native atrial myocytes can be isolated from animal models or human tissue.

2. Electrophysiological Recording:

  • Whole-cell currents are recorded using a patch-clamp amplifier.

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

  • Cells are held at a holding potential of -80 mV.

3. Voltage Protocol to Elicit IKur:

  • To elicit Kv1.5 currents (IKur), depolarizing voltage steps are applied from the holding potential. A typical protocol involves stepping to potentials ranging from -70 mV to +60 mV in 10 mV increments for a duration of 200-500 ms.

4. Data Acquisition and Analysis:

  • Currents are filtered at 2-5 kHz and sampled at 10-20 kHz.

  • The peak outward current at each voltage step is measured.

  • To determine the IC50, cells are perfused with increasing concentrations of the test compound, and the peak current at a specific depolarizing step (e.g., +40 mV) is measured.

  • The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.

5. Selectivity Assays:

  • To assess selectivity, the same protocol is applied to cells expressing other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

Signaling Pathway and Experimental Workflow

The regulation of the Kv1.5 channel and the workflow for identifying and characterizing its blockers can be visualized through the following diagrams.

Kv1_5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kv1_5 Kv1.5 Channel AP_Repol Atrial Action Potential Repolarization Kv1_5->AP_Repol Contributes to PKC Protein Kinase C (PKC) PKC->Kv1_5 Phosphorylates & Regulates K_out K+ K_in K+ K_in->K_out I_Kur PMA PMA (activator) PMA->PKC Activates

Kv1.5 channel signaling and regulation.

Experimental_Workflow Compound_Library Compound Library (e.g., this compound) Primary_Screen Primary Screen: High-Throughput Electrophysiology Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC50 Determination (Whole-Cell Patch-Clamp) Hit_Compounds->Dose_Response Selectivity_Screen Selectivity Screening (Panel of other ion channels) Hit_Compounds->Selectivity_Screen Potency_Data Potency (IC50) Dose_Response->Potency_Data In_Vivo_Studies In Vivo Efficacy & Safety Studies (Animal models of AF) Potency_Data->In_Vivo_Studies Selectivity_Profile Selectivity Profile Selectivity_Screen->Selectivity_Profile Selectivity_Profile->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Drug discovery workflow for Kv1.5 blockers.

Conclusion

This compound and other tetrazole-based compounds represent a promising class of Kv1.5 channel blockers with demonstrated potency and atrial selectivity. The comparative data presented in this guide highlight the diverse landscape of small molecules targeting this channel. While direct head-to-head comparisons are ideal, the collated information provides a valuable resource for researchers in the field of cardiac electrophysiology and antiarrhythmic drug discovery. The detailed experimental protocol offers a foundation for the consistent evaluation of new chemical entities, and the workflow diagram illustrates the logical progression from initial screening to lead candidate selection. Future research should focus on comprehensive comparative studies to better delineate the therapeutic potential of these promising Kv1.5 blockers.

References

A Comparative Analysis of Mephetyl Tetrazole and Vernakalant for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Mephetyl tetrazole and Vernakalant, two antiarrhythmic agents with distinct pharmacological profiles for the potential treatment of atrial fibrillation (AF). While Vernakalant has undergone extensive clinical investigation, data on this compound is primarily from preclinical studies. This document aims to present the available experimental data to facilitate an objective comparison.

Introduction

Atrial fibrillation is the most common cardiac arrhythmia, characterized by rapid and irregular atrial activation, leading to an increased risk of stroke and heart failure. Pharmacological cardioversion remains a cornerstone of AF management. This guide explores two drugs with different mechanisms of action: this compound, a selective potassium channel blocker, and Vernakalant, a multi-ion channel blocker.

This compound: A Selective Kv1.5 Potassium Channel Blocker

This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is predominantly expressed in the atria. By blocking this channel, this compound is expected to prolong the atrial action potential duration and effective refractory period (ERP), thereby exerting an antiarrhythmic effect specifically in the atria with minimal effects on the ventricles.

Preclinical Data

Quantitative data for this compound is limited to in vitro and in vivo preclinical studies.

Table 1: Preclinical Pharmacodynamics of this compound

ParameterValueSpecies/ModelReference
Kv1.5 IC50 330 nMIn vitro[1]
Atrial ERP Prolongation ~40% (for related compounds)In vivo (Swine)[2]
Ventricular ERP No effect (for related compounds)In vivo (Swine)[2]

Vernakalant: A Multi-Ion Channel Blocker with Atrial Selectivity

Vernakalant (Brinavess®) is an intravenous antiarrhythmic agent approved in some regions for the rapid conversion of recent-onset AF to sinus rhythm.[3] It exhibits a multi-ion channel blocking profile with a degree of atrial selectivity. Its mechanism involves the blockade of several potassium channels (IKur, IK,ACh, Ito) and a frequency-dependent blockade of sodium channels.[4][5]

Preclinical and Clinical Data

Vernakalant has been extensively studied in both preclinical models and human clinical trials.

Table 2: Preclinical Ion Channel Activity of Vernakalant

Ion Channel TargetCurrentIC50Species/ModelReference
Potassium Channels
Kv1.5IKur13 µMhKv1.5 (1 Hz)[6]
Kv4.3Ito30 µM[6]
hERGIKr21 µM[6]
Kir3.1/3.4IK,ACh10 µM[7]
Kir2.xIK1> 1 mM[6]
Sodium Channels
Nav1.5INa (peak)43 µM (at 1 Hz)[6]
Calcium Channels
Cav1.2ICa,L220 µM (at 1 Hz)Guinea pig ventricular myocytes[6]

Table 3: Clinical Efficacy of Vernakalant in Conversion of Atrial Fibrillation

Clinical TrialPatient PopulationVernakalant Conversion Rate (within 90 min)Placebo Conversion Rate (within 90 min)Median Time to ConversionReference
ACT I Recent-onset AF (3h - 7d)51.7%4.0%11 minutes[8]
ACT II Post-cardiac surgery AF (≤3d)47%14%12 minutes[9][10]
ACT III Recent-onset AF (3h - 7d)51.2%3.6%8 minutes[3]
AVRO (vs. Amiodarone) Recent-onset AF (3h - 48h)51.7%5.2% (Amiodarone)11 minutes[5]
Asia-Pacific Phase 3 Recent-onset AF (3h - 7d)52.7%12.5%Not Reported[11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Vernakalant are illustrated in the following diagrams.

Mephetyl_Tetrazole_Pathway Mephetyl_tetrazole This compound Kv1_5 Kv1.5 Channel (IKur) Mephetyl_tetrazole->Kv1_5 Inhibits Atrial_AP Atrial Action Potential Kv1_5->Atrial_AP Contributes to repolarization ERP Effective Refractory Period (ERP) Atrial_AP->ERP Determines AF_Suppression Suppression of Atrial Fibrillation ERP->AF_Suppression Prolongation leads to

Caption: Mechanism of action for this compound.

Vernakalant_Pathway Vernakalant Vernakalant K_channels Potassium Channels (IKur, IK,ACh, Ito) Vernakalant->K_channels Inhibits Na_channels Sodium Channels (INa) Vernakalant->Na_channels Inhibits Atrial_Repol Atrial Repolarization K_channels->Atrial_Repol Mediates Atrial_Depol Atrial Depolarization & Conduction Na_channels->Atrial_Depol Mediates ERP_Prolongation ERP Prolongation Atrial_Repol->ERP_Prolongation Prolongation of Conduction_Slowing Conduction Slowing (Rate-dependent) Atrial_Depol->Conduction_Slowing Slowing of AF_Termination Termination of Atrial Fibrillation ERP_Prolongation->AF_Termination Conduction_Slowing->AF_Termination

Caption: Multi-channel mechanism of action for Vernakalant.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in cardiac electrophysiology.

In Vitro Ion Channel Analysis: Whole-Cell Patch Clamp

The inhibitory effects of this compound and Vernakalant on specific ion channels are typically determined using the whole-cell patch-clamp technique.[12][13]

Experimental Workflow:

Patch_Clamp_Workflow start Start: Cell Culture (e.g., CHO, HEK expressing target channel) pipette Prepare micropipette with internal solution start->pipette seal Form Giga-ohm seal with cell membrane pipette->seal rupture Rupture cell membrane to achieve whole-cell configuration seal->rupture voltage_clamp Apply voltage clamp protocol rupture->voltage_clamp record_baseline Record baseline ion channel currents voltage_clamp->record_baseline apply_drug Apply test compound (this compound or Vernakalant) record_baseline->apply_drug record_drug_effect Record currents in presence of drug apply_drug->record_drug_effect analysis Data Analysis: Determine IC50 record_drug_effect->analysis

Caption: Workflow for whole-cell patch clamp experiments.

This technique allows for the precise measurement of ion currents through specific channels in response to a controlled membrane voltage, enabling the determination of a compound's potency (IC50).

In Vivo Electrophysiology Studies

The effects of these drugs on the effective refractory period (ERP) in a living organism are assessed through in vivo electrophysiology studies.

Experimental Workflow:

InVivo_ERP_Workflow animal_prep Animal Preparation (e.g., swine, canine model) catheter Introduce multi-electrode catheters into the heart animal_prep->catheter pacing Programmed electrical stimulation (S1-S2 protocol) catheter->pacing baseline_erp Measure baseline Atrial and Ventricular ERP pacing->baseline_erp drug_admin Administer test compound (intravenous infusion) baseline_erp->drug_admin post_drug_erp Measure ERP at various time points post-infusion drug_admin->post_drug_erp analysis Data Analysis: Compare pre- and post-drug ERP post_drug_erp->analysis

Caption: In vivo electrophysiology workflow for ERP measurement.

This methodology involves placing catheters with electrodes within the heart to both pace the heart and record its electrical activity, allowing for the direct measurement of refractory periods before and after drug administration.[14]

Clinical Trials for Atrial Fibrillation Conversion

The clinical efficacy of Vernakalant was established through a series of randomized, double-blind, placebo-controlled trials (the ACT studies).[3][9]

Logical Flow of a Typical Clinical Trial:

Clinical_Trial_Flow enrollment Patient Enrollment (Recent-onset AF, meets inclusion/exclusion criteria) randomization Randomization enrollment->randomization group_vernakalant Vernakalant Group randomization->group_vernakalant group_placebo Placebo Group randomization->group_placebo infusion1 Initial 10-min infusion (3 mg/kg Vernakalant or placebo) group_vernakalant->infusion1 group_placebo->infusion1 assessment1 15-min observation period infusion1->assessment1 af_persists AF persists? assessment1->af_persists infusion2 Second 10-min infusion (2 mg/kg Vernakalant or placebo) af_persists->infusion2 Yes primary_endpoint Primary Endpoint Assessment: Conversion to Sinus Rhythm within 90 min af_persists->primary_endpoint No infusion2->primary_endpoint safety_followup Safety and Efficacy Follow-up (e.g., 24 hours) primary_endpoint->safety_followup data_analysis Statistical Analysis safety_followup->data_analysis

Caption: Logical flow of Vernakalant clinical trials.

Conclusion

This compound and Vernakalant represent two distinct approaches to the pharmacological treatment of atrial fibrillation. Vernakalant, a multi-ion channel blocker, has demonstrated rapid and effective conversion of recent-onset AF in numerous clinical trials.[15][16] Its atrial-selective properties are attributed to its effects on multiple ion channels that are more prominent in the atria.

This compound, as a selective Kv1.5 blocker, offers a more targeted approach. Preclinical data suggest it can prolong the atrial ERP without affecting the ventricles, a desirable characteristic for avoiding proarrhythmic side effects.[2] However, a comprehensive understanding of its full pharmacological profile, safety, and clinical efficacy is currently lacking due to the limited available data. Further research is necessary to determine if the high selectivity of this compound for the Kv1.5 channel translates into a safe and effective antiarrhythmic agent for clinical use.

This comparative guide highlights the current state of knowledge for both compounds and underscores the need for more extensive research on selective Kv1.5 blockers like this compound to fully evaluate their therapeutic potential in the management of atrial fibrillation.

References

Validating Mephetyl Tetrazole's Selectivity Against Other Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mephetyl tetrazole's selectivity as a Kv1.5 potassium channel blocker. The information presented herein is intended to assist researchers and drug development professionals in evaluating its potential for targeted therapeutic applications, particularly in the context of atrial fibrillation.

This compound has emerged as a potent and selective inhibitor of the Kv1.5 potassium channel, a key regulator of the cardiac action potential in the atria. Its efficacy is highlighted by an IC50 value of 330 nM for Kv1.5.[1] Preclinical studies have demonstrated that this compound and similar tetrazole derivatives selectively prolong the atrial effective refractory period (ERP) without significantly affecting the ventricular ERP, a crucial indicator of atrial-selective action.[1][2] This atrial-specific activity underscores its potential as a therapeutic agent for atrial fibrillation with a reduced risk of ventricular proarrhythmias.

Comparative Selectivity Profile

CompoundTarget ChannelIC50 / ActivitySelectivity Notes
This compound Kv1.5 330 nM Selectively prolongs atrial ERP with no effect on ventricular ERP. [1]
Tetrazole Derivative (2f)Kv1.5180 - 550 nMIncreased right atrial ERP by ~40% without affecting ventricular ERP in vivo.[2]
Tetrazole Derivative (2j)Kv1.5180 - 550 nMIncreased right atrial ERP by ~40% without affecting ventricular ERP in vivo.[2]
AVE0118Kv1.56.9 µMAlso blocks Ito and IK,ACh in the same concentration range.[3]
VernakalantKv1.5µM rangeA multi-ion channel blocker, also affecting Ito and INa.[2][3]
XEN-D0103Kv1.525 nM>500-fold selectivity over hERG, Kv4.3, Nav1.5, Cav1.2, and Kir2.1.[3]
DPO-1Kv1.5Kd = 30 nMBlocks other channels only in the µM range.[3]
d-SotalolIKATP10 µM (42% reduction)Modest blockade at clinically relevant concentrations.[4]
d-SotalolhERG (IKr)343 µM (automated patch-clamp) / 78 µM (manual patch-clamp)-
AmiodaroneMultiple Channels-Broad-spectrum channel blocker.

Experimental Protocols

The validation of this compound's selectivity relies on established biophysical techniques. The following are detailed methodologies for key experiments cited in the evaluation of potassium channel blockers.

Electrophysiology (Whole-Cell Patch-Clamp)

This gold-standard technique directly measures the ion flow through specific channels in a cell membrane.

Objective: To determine the concentration-dependent inhibitory effect of a compound on a specific potassium channel subtype and to characterize the voltage- and time-dependence of the block.

Methodology:

  • Cell Preparation: Mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the potassium channel of interest (e.g., Kv1.5, hERG) are cultured and prepared for recording.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit outward potassium currents.

  • Compound Application: The compound of interest (e.g., this compound) is applied to the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The peak outward current is measured before and after compound application. The percentage of current inhibition is calculated for each concentration. The data are then fitted to a Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel activity. The voltage- and frequency-dependence of the block can be assessed by applying different voltage protocols and stimulation frequencies.

Thallium Flux Assay

This is a high-throughput screening method used to indirectly measure the activity of potassium channels.

Objective: To rapidly screen for and characterize inhibitors of potassium channels in a multi-well plate format.

Methodology:

  • Cell Preparation: Cells expressing the target potassium channel are plated in 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: The test compounds are added to the wells and incubated with the cells.

  • Thallium Stimulation: A solution containing thallium (Tl+) ions is added to the wells. Tl+ can pass through open potassium channels and cause an increase in the fluorescence of the intracellular dye.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence increase compared to control wells. IC50 values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The functional expression and trafficking of Kv1.5 channels are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of channel blockers.

Regulation of Kv1.5 Channel Trafficking by PKC and AMPK

Protein Kinase C (PKC) and AMP-activated Protein Kinase (AMPK) are two key kinases that can modulate the surface expression of Kv1.5 channels, thereby affecting the magnitude of the outward potassium current.

Caption: Regulation of Kv1.5 surface expression by PKC and AMPK.

Experimental Workflow for Validating Potassium Channel Blockers

The process of validating a selective potassium channel blocker involves a multi-step approach, from initial high-throughput screening to detailed electrophysiological characterization.

Experimental_Workflow HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 (Primary Target) Hit_ID->Dose_Response Electrophysiology Electrophysiological Confirmation (Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Panel Selectivity Profiling (Panel of K+ Channels) Electrophysiology->Selectivity_Panel In_Vivo In Vivo Efficacy & Safety Assessment Selectivity_Panel->In_Vivo

Caption: Workflow for potassium channel blocker validation.

References

Comparative Analysis of Mephetyl Tetrazole and AVE0118 in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the pharmacological profiles, mechanisms of action, and experimental data of two potassium channel blockers, Mephetyl tetrazole and AVE0118.

This guide provides a comprehensive comparison of this compound and AVE0118, two investigational compounds that have been evaluated for their potential in managing cardiac arrhythmias, particularly atrial fibrillation. The following sections detail their mechanisms of action, present a side-by-side comparison of their electrophysiological effects supported by experimental data, and outline the methodologies used in key studies.

Introduction

This compound and AVE0118 are both known to modulate cardiac action potentials primarily through the blockade of potassium channels. However, they exhibit distinct pharmacological profiles. This compound is characterized as a selective blocker of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a significant role in the repolarization of the atrial action potential. In contrast, AVE0118 is a multi-channel blocker, affecting not only IKur but also other critical ion channels involved in cardiac electrophysiology, including the transient outward potassium current (Ito), the acetylcholine-activated potassium current (IK,ACh), and sodium channels (INa). This difference in selectivity is a key determinant of their respective electrophysiological effects and potential therapeutic applications.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory potency and electrophysiological effects of this compound and AVE0118.

Table 1: Inhibitory Potency on Key Ion Channels

CompoundTarget Ion ChannelIC50Species/Cell LineReference
This compound Kv1.5 (IKur)180 - 550 nMNot Specified[1]
AVE0118 IKur1.1 µMNot Specified[2]
Ito1.9 µM (in cAF)Human Atrial Myocytes[2]
IK,AChNot SpecifiedNot Specified[3]
Na+ Channel (SCN5A)Not Specified (36.5±6.6% reduction at 10 µM)HEK293 cells[4]

cAF: chronic Atrial Fibrillation

Table 2: Electrophysiological Effects on Atrial and Ventricular Tissue

CompoundParameterSpeciesAtrial EffectVentricular EffectReference
This compound Effective Refractory Period (ERP)Swine (in vivo)~40% increase in right atrial ERPNo effect on ventricular ERP[1]
AVE0118 Effective Refractory Period (ERP)Canine (in vivo)Significant prolongation (p<0.001 at 5-10 µM)No significant change[4]
Action Potential Duration at 70% repolarization (APD70)Canine (in vivo)No significant changeNot Specified[4]
Action Potential DurationHuman (in vitro, cAF)ProlongationNot Applicable[5]
Maximum rate of rise of the action potential upstroke (Vmax)Canine (in vivo)15% decrease (at 10 µM)No significant change[4]

Mechanism of Action and Signaling Pathways

Both compounds exert their primary effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential.

This compound: As a selective Kv1.5 blocker, this compound prolongs the atrial action potential duration by inhibiting the IKur current. This current is predominantly expressed in the atria, which accounts for the atrial-selective effect on the effective refractory period.

AVE0118: The mechanism of AVE0118 is more complex due to its multi-channel activity.

  • IKur, Ito, and IK,ACh Blockade: Inhibition of these potassium currents contributes to the prolongation of the atrial action potential duration and effective refractory period. The blockade of IK,ACh is particularly relevant in the context of atrial fibrillation, as this current is often constitutively active in this condition[2][5].

  • Sodium Channel Blockade: AVE0118 also inhibits the peak sodium current, leading to a reduction in Vmax. This action can contribute to its anti-arrhythmic effect by slowing conduction[4].

The following diagram illustrates the primary ion channels targeted by each compound in an atrial cardiomyocyte.

Targeted Ion Channels

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is a gold-standard method for studying ion channel currents in isolated cells.

  • Objective: To measure the effect of the compounds on specific ion currents (e.g., IKur, Ito, INa).

  • Cell Preparation: Human atrial myocytes are enzymatically isolated from atrial appendages obtained during cardiac surgery. Alternatively, cell lines such as HEK293 are stably transfected to express the specific ion channel of interest (e.g., Kv1.5 for IKur or SCN5A for INa)[4][5].

  • Recording: A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific level, and the resulting current is measured.

  • Protocol: Specific voltage protocols are applied to isolate and measure the current of interest. For example, to measure IKur, a depolarizing voltage step is applied from a holding potential that inactivates other channels like Ito.

  • Data Analysis: The peak current amplitude and other kinetic properties are measured before and after the application of the test compound to determine its inhibitory effect and calculate the IC50.

Cell Isolated Cardiomyocyte or Transfected Cell Line Pipette Glass Micropipette (forms GΩ seal) Cell->Pipette Approach Rupture Membrane Rupture (Whole-cell access) Pipette->Rupture Suction VClamp Voltage Clamp (Control membrane potential) Rupture->VClamp Record Current Recording (Measure ion flow) VClamp->Record Analysis Data Analysis (IC50 determination) Record->Analysis

Whole-Cell Patch-Clamp Workflow
In Vitro Electrophysiology: Microelectrode Action Potential Recording

This technique is used to measure action potentials from multicellular preparations.

  • Objective: To determine the effect of the compounds on the action potential duration (APD) and other action potential parameters.

  • Preparation: Atrial trabeculae are dissected from human atrial tissue and placed in a superfusion chamber[5].

  • Recording: A sharp glass microelectrode is inserted into a single cell within the tissue to record the transmembrane potential.

  • Stimulation: The tissue is electrically stimulated at a constant cycle length.

  • Data Analysis: The APD at different levels of repolarization (e.g., APD70, APD90) is measured before and after drug application.

In Vivo Electrophysiology

In vivo studies are crucial for understanding the electrophysiological effects of a compound in a whole-animal model.

  • Objective: To assess the effects of the compounds on the effective refractory period (ERP) in both atria and ventricles.

  • Animal Model: Studies have been conducted in swine and canines[1][4]. The animals are anesthetized and instrumented for intracardiac recordings.

  • Procedure: Catheter electrodes are positioned in the right atrium and ventricle.

  • ERP Measurement: The ERP is determined using a programmed electrical stimulation protocol. A train of stimuli (S1) at a fixed cycle length is delivered, followed by a premature stimulus (S2). The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a propagated response. The longest S1-S2 interval that fails to capture the myocardium is defined as the ERP.

  • Data Analysis: The ERP is measured at baseline and after intravenous administration of the compound.

Animal Anesthetized Animal (e.g., Swine, Canine) Catheter Intracardiac Catheter Placement (Atrium & Ventricle) Animal->Catheter Pacing Programmed Electrical Stimulation (S1-S2 Protocol) Catheter->Pacing ERP ERP Determination (Longest non-propagated S2 interval) Pacing->ERP Analysis Comparison of pre- and post-drug ERP ERP->Analysis

In Vivo ERP Measurement Workflow

Comparative Performance and Discussion

This compound and AVE0118 represent two distinct approaches to the pharmacological management of atrial arrhythmias.

This compound , with its selective blockade of Kv1.5, offers a targeted approach to prolonging the atrial ERP. The lack of effect on the ventricular ERP, as demonstrated in in vivo studies, suggests a favorable safety profile with a reduced risk of ventricular proarrhythmias[1]. However, the currently available data on this compound is limited. Its effects on other ion channels have not been extensively reported, and there is a lack of detailed information on its impact on atrial action potential duration.

AVE0118 , on the other hand, is a multi-channel blocker. This broader spectrum of activity may offer enhanced efficacy in certain situations. For instance, the additional blockade of IK,ACh could be particularly beneficial in terminating atrial fibrillation where this current is upregulated[2][5]. Furthermore, its inhibitory effect on sodium channels may provide an additional anti-arrhythmic mechanism by slowing conduction[4]. However, the multi-channel nature of AVE0118 also raises the potential for off-target effects, although studies have shown it to have minimal impact on ventricular repolarization[4].

References

A Comparative Guide to the Anticancer Effects of Tetrazole Derivatives in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Mephetyl tetrazole has been identified as a potassium channel Kv1.5 blocker with a potential application in cancer research.[1][2][3] While specific comprehensive studies validating its anticancer effects across multiple cell lines are not extensively detailed in currently available literature, the broader class of tetrazole derivatives has been the subject of numerous investigations.[4][5][6][7] Tetrazole-containing compounds are recognized for their significant potential in cancer therapy due to their metabolic stability and ability to act as a bioisostere for various functional groups.[6][8] This guide provides a comparative analysis of the anticancer effects of various tetrazole derivatives, drawing upon experimental data from in vitro studies to offer insights into their efficacy and mechanisms of action in different cancer cell lines. The information presented here on tetrazole derivatives can serve as a valuable reference for researchers interested in the potential of this compound and related compounds in oncology.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of several tetrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data from various studies are summarized below.

Table 1: IC50 Values of Tetrazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
Tetrazole Derivative 3a HepG2Liver Carcinoma1.0 - 4.0--
Tetrazole Derivative 3c HepG2Liver Carcinoma1.0 - 4.0--
Tetrazole Derivative 3e HepG2Liver Carcinoma1.0 - 4.0--
Tetrazole Derivative 3f HepG2Liver Carcinoma1.0 - 4.0--
Tetrazole Derivative 3a A549Lung Adenocarcinoma1.0 - 4.0--
Tetrazole Derivative 3c A549Lung Adenocarcinoma1.0 - 4.0--
Tetrazole Derivative 3e A549Lung Adenocarcinoma1.0 - 4.0--
Tetrazole Derivative 3f A549Lung Adenocarcinoma1.0 - 4.0--
Tetrazole Derivative 3b DU145Prostate Carcinoma4.0 - 7.0--
Tetrazole Derivative 3c DU145Prostate Carcinoma4.0 - 7.0--
Tetrazole Derivative 3d DU145Prostate Carcinoma4.0 - 7.0--
Tetrazole Derivative 3f DU145Prostate Carcinoma4.0 - 7.0--
Tetrazole Derivative 4l Various-0.0013 - 0.0081Combretastatin A-4-
Tetrazole Derivative 5b Various-0.0003 - 0.0074Combretastatin A-4-
Tetrazole Derivative 6d A549Lung Cancer2.74Doxorubicin3.87
Tetrazole Derivative 3c HepG2Liver Cancer18.65-Fluorouracil-

Data compiled from multiple sources.[4][9][10][11] Note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anticancer effects of tetrazole derivatives.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the tetrazole compounds or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the test compound (e.g., 12 µM tetrazole for 72 hours).[12]

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12]

  • Incubation: The cells are incubated in the dark to allow for staining.[12]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[12]

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Anticancer Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Line_Selection Select Cancer Cell Lines MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Line_Selection->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Cell_Line_Selection->Apoptosis_Assay Compound_Preparation Prepare Tetrazole Derivatives Compound_Preparation->MTT_Assay Compound_Preparation->Apoptosis_Assay Data_Collection Collect Absorbance & Flow Cytometry Data MTT_Assay->Data_Collection Apoptosis_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cell Population Data_Collection->Apoptosis_Quantification

Caption: Workflow for evaluating the anticancer effects of tetrazole derivatives.

Signaling Pathways Implicated in Tetrazole-Induced Cell Death

Several signaling pathways are reportedly modulated by tetrazole derivatives to exert their anticancer effects. These include the induction of apoptosis and autophagy.

Mitochondria-Mediated Apoptosis Pathway

Some anticancer agents trigger apoptosis through the intrinsic, or mitochondrial, pathway. This involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspases.[13]

G Tetrazole_Derivative Tetrazole Derivative ROS_Generation Increased Intracellular ROS Generation Tetrazole_Derivative->ROS_Generation Mitochondrial_Damage Mitochondrial Membrane Damage ROS_Generation->Mitochondrial_Damage Caspase_Activation Caspase-9 and Caspase-3 Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mitochondria-mediated apoptosis pathway induced by some tetrazoles.

Autophagy and mTOR Signaling Pathway

Certain tetrazole compounds have been shown to induce autophagy in cancer cells.[12] This process can be regulated by the mTOR signaling pathway.

G Tetrazole Tetrazole ERK12_Signaling ERK1/2 Signaling Tetrazole->ERK12_Signaling mTOR_Signaling mTOR Signaling Tetrazole->mTOR_Signaling Inhibition ERK12_Signaling->mTOR_Signaling Autophagy Autophagy Over-activation mTOR_Signaling->Autophagy Inhibition Cell_Proliferation Cancer Cell Proliferation Autophagy->Cell_Proliferation Inhibition

Caption: Regulation of autophagy by a tetrazole derivative via mTOR signaling.[12]

Conclusion

The reviewed literature strongly suggests that the tetrazole scaffold is a promising framework for the development of novel anticancer agents.[5][6][7] Various derivatives have demonstrated potent cytotoxic and antiproliferative activities across a range of cancer cell lines, including those of the lung, liver, breast, and prostate.[4] The mechanisms of action are diverse, encompassing the induction of apoptosis through mitochondrial pathways and the modulation of key cellular signaling cascades such as mTOR.[12][13] Furthermore, some tetrazole derivatives have shown efficacy in multidrug-resistant cell lines, highlighting their potential to overcome common challenges in cancer chemotherapy.[10] While the specific anticancer profile of this compound requires dedicated investigation, the extensive research on related tetrazole compounds provides a solid foundation and a strong rationale for its further exploration as a potential therapeutic agent in oncology. Future studies should focus on elucidating the specific molecular targets of this compound and validating its efficacy in preclinical cancer models.

References

Mephetyl Tetrazole: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mephetyl Tetrazole

This compound has been identified as a potent and selective blocker of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 330 nM.[1] The Kv1.5 channel, responsible for the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of the cardiac action potential in the atria. Its selective blockade is a therapeutic strategy for the management of atrial fibrillation. However, the overall safety and efficacy of any ion channel blocker are critically dependent on its selectivity and potential off-target effects.

Comparative Analysis of Kv1.5 Blockers

To provide a context for evaluating the selectivity of this compound, this section compares the cross-reactivity profiles of two alternative Kv1.5 blockers: DPO-1 and Vernakalant. The data is summarized in the table below.

TargetThis compoundDPO-1Vernakalant
Primary Target
Kv1.5 (IKur)IC50 = 330 nM[1]IC50 = 310 nMIC50 = 13 µM
Potassium Channels
Kv1.3Data not available~15-fold selectivity for Kv1.5 over Kv3.1Data not available
Kv3.1Data not available~15-fold selectivity for Kv1.5 over Kv3.1Data not available
Kv4.2 (Ito)Data not available8-fold selectivity for IKur over ItoIC50 = 38 µM
Kv4.3 (Ito)Data not availableData not availableIC50 = 30 µM
hERG (IKr)Data not available>20-fold selectivity for IKur over IKrIC50 = 21 µM
Kir2.1 (IK1)Data not available>20-fold selectivity for IKur over IK1IC50 > 1000 µM
KCNQ1/minK (IKs)Data not available>20-fold selectivity for IKur over IKsData not available
Sodium Channels
Nav1.5Data not availableData not availableMild open-channel blockade (IC50 = 43 µM at 1 Hz)
Calcium Channels
Cav1.2 (ICa,L)Data not availableData not availableIC50 = 220 µM

Note: The lack of publicly available quantitative cross-reactivity data for this compound is a significant gap in its pharmacological profile.

Experimental Protocols

A comprehensive cross-reactivity profile is typically generated using a panel of standardized in vitro assays. The two primary methods for assessing ion channel activity are electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through a channel in the membrane of a live cell.

Objective: To determine the inhibitory effect of a compound on a specific ion channel by measuring changes in the ionic current in response to a voltage stimulus.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing human Kv1.5, Nav1.5, or Cav1.2) are cultured to confluency.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips.

  • Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the whole cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit ionic currents through the channel of interest.

  • Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the extracellular solution.

  • Data Analysis: The reduction in current amplitude in the presence of the compound is measured to determine the IC50 value.

Radioligand Binding Assays

This method measures the ability of a test compound to displace a known radioactive ligand from its binding site on the target receptor or ion channel.

Objective: To determine the binding affinity (Ki) of a compound for a specific target.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target of interest are prepared from cultured cells or tissues.

  • Assay Setup: The membranes are incubated with a specific radioligand (e.g., a known radioactive blocker of the channel) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).

Visualizations

Signaling Pathway and Experimental Workflow

To illustrate the context of this compound's action and the process of its evaluation, the following diagrams are provided.

experimental_workflow cluster_discovery Compound Discovery & Primary Screening cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis & Comparison Compound_Library Chemical Library Primary_Assay High-Throughput Kv1.5 Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification (e.g., this compound) Primary_Assay->Hit_Identification Selectivity_Panel Ion Channel & Receptor Panel (e.g., Kv, Nav, Cav, GPCRs) Hit_Identification->Selectivity_Panel Electrophysiology Whole-Cell Patch Clamp Selectivity_Panel->Electrophysiology Binding_Assay Radioligand Binding Assay Selectivity_Panel->Binding_Assay Data_Analysis IC50 / Ki Determination Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Comparative_Analysis Comparison with Alternatives Data_Analysis->Comparative_Analysis

Caption: Experimental workflow for cross-reactivity profiling of a Kv1.5 channel blocker.

cardiac_action_potential AP Cardiac Action Potential Phases Phase 0 (Depolarization) Phase 1 (Early Repolarization) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting Potential) Ion_Currents Key Ion Currents I_Na (inward) I_to (outward) I_Ca,L (inward) I_Kr, I_Ks, I_Kur (outward) I_K1 (outward) AP:p0->Ion_Currents:c0 Nav1.5 AP:p1->Ion_Currents:c1 Kv4.x AP:p2->Ion_Currents:c2 Cav1.2 AP:p3->Ion_Currents:c3 hERG, KCNQ1, Kv1.5 AP:p4->Ion_Currents:c4 Kir2.x Mephetyl_Target This compound Target Ion_Currents:c3->Mephetyl_Target this compound selectively blocks I_Kur (Kv1.5)

Caption: Role of Kv1.5 (IKur) in the cardiac action potential.

Conclusion

This compound is a promising potent blocker of the Kv1.5 potassium channel. However, for a comprehensive understanding of its therapeutic potential and safety profile, detailed cross-reactivity data against a panel of other relevant ion channels and receptors is essential. The comparison with DPO-1 and Vernakalant highlights the level of detail required for such an assessment. Further research to elucidate the full selectivity profile of this compound is strongly encouraged.

References

A Comparative Guide to the Electrophysiological Effects of Mephetyl Tetrazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephetyl tetrazole has been identified as a potent and selective blocker of the Kv1.5 potassium channel, a key player in atrial repolarization.[1] As such, it represents a promising candidate for the development of novel antiarrhythmic drugs, particularly for the management of atrial fibrillation. However, this compound is a chiral molecule, and it is well-established that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. To date, a direct comparative study of the electrophysiological effects of the individual enantiomers of this compound has not been published in the scientific literature.

This guide provides a comprehensive overview of the known electrophysiological properties of racemic this compound and presents a detailed, hypothetical experimental framework for the comparative analysis of its enantiomers. The methodologies and data presentation formats outlined herein are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Electrophysiological Profile of Racemic this compound

This compound is recognized for its selective inhibition of the ultra-rapid delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 potassium channel. This channel is predominantly expressed in the atria, and its blockade leads to a prolongation of the atrial effective refractory period (ERP) without significantly affecting the ventricular ERP.[1]

CompoundTargetIC50Electrophysiological Effect
This compound (racemate)Kv1.5 Potassium Channel330 nM[1][2]Selective prolongation of atrial effective refractory period[1]

Hypothetical Experimental Protocol for Enantiomer Comparison

The following protocol outlines a robust methodology for a head-to-head comparison of the electrophysiological effects of the R-(-)- and S-(+)-enantiomers of this compound.

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for exogenous ion channel expression.

  • Transfection: Stably transfect HEK-293 cells with a plasmid encoding the human KCNA5 gene, which expresses the Kv1.5 channel.

  • Verification: Confirm Kv1.5 expression and function using immunofluorescence and whole-cell patch-clamp techniques.

2. Electrophysiological Recordings

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Voltage Protocol:

    • Hold cells at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms to elicit Kv1.5 currents.

    • A brief repolarizing step to -50 mV can be used to assess tail currents.

  • Data Acquisition: Record currents using an appropriate amplifier and data acquisition system.

3. Drug Application

  • Solutions: Prepare stock solutions of the R-(-)- and S-(+)-enantiomers of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular recording solution.

  • Application: Apply the enantiomers at a range of concentrations (e.g., 1 nM to 10 µM) to generate concentration-response curves.

4. Data Analysis

  • Current Measurement: Measure the peak outward current at a specific voltage step (e.g., +40 mV).

  • Concentration-Response Curves: Plot the percentage of current inhibition as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value for each enantiomer.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the IC50 values and other electrophysiological parameters between the two enantiomers.

Proposed Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cluster_3 Drug Application HEK293 HEK-293 Cells Transfection Stable Transfection (hKCNA5 plasmid) HEK293->Transfection Kv1_5_Cells HEK-293 cells expressing Kv1.5 channels Transfection->Kv1_5_Cells PatchClamp Whole-Cell Patch-Clamp Kv1_5_Cells->PatchClamp VoltageProtocol Apply Voltage Protocol (-80mV hold, steps to +60mV) PatchClamp->VoltageProtocol RecordCurrents Record Kv1.5 Currents VoltageProtocol->RecordCurrents ConcentrationResponse Generate Concentration-Response Curves RecordCurrents->ConcentrationResponse IC50 Calculate IC50 for each enantiomer ConcentrationResponse->IC50 Comparison Statistical Comparison of Enantiomers IC50->Comparison R_Enantiomer R-(-)-Mephetyl tetrazole R_Enantiomer->PatchClamp S_Enantiomer S-(+)-Mephetyl tetrazole S_Enantiomer->PatchClamp

Caption: Experimental workflow for comparing the electrophysiological effects of this compound enantiomers.

Signaling Pathway of Kv1.5 Inhibition

cluster_0 Atrial Myocyte Kv1_5 Kv1.5 Channel IKur IKur (K+ Efflux) Kv1_5->IKur mediates Repolarization Atrial Repolarization IKur->Repolarization contributes to Prolongation Prolongation ERP Effective Refractory Period Repolarization->ERP determines Mephetyl This compound (R/S Enantiomers) Block Blockade Mephetyl->Block Block->Kv1_5 Block->Prolongation Prolongation->ERP

Caption: Mechanism of action of this compound on atrial myocyte repolarization.

Conclusion

While the existing data on racemic this compound is promising, a thorough investigation into the electrophysiological properties of its individual enantiomers is a critical next step in its development as a potential antiarrhythmic agent. The experimental protocol and frameworks provided in this guide offer a clear path forward for researchers to elucidate the stereospecific effects of this compound on the Kv1.5 potassium channel. Such studies will be invaluable in determining whether one enantiomer possesses a superior therapeutic profile, potentially leading to the development of a more potent and safer drug for the treatment of atrial fibrillation.

References

A Head-to-Head Comparison of Mephetyl Tetrazole with Established Antiarrhythmics for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The management of atrial fibrillation (AF), the most common cardiac arrhythmia, remains a significant clinical challenge. Current therapeutic strategies often involve a trade-off between efficacy and the risk of adverse effects, including proarrhythmia in the ventricles. The ideal antiarrhythmic agent for AF would exhibit atrial-selective action, effectively targeting the substrate of the arrhythmia in the atria without affecting ventricular electrophysiology. Mephetyl tetrazole is an emerging investigational compound that has been identified as a potent and selective blocker of the Kv1.5 potassium channel.[1][2][3][4][5] This channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which is expressed predominantly in the human atria and is a key determinant of atrial repolarization. This atrial-selective expression makes the Kv1.5 channel a compelling target for the development of novel AF therapies.

This guide provides a head-to-head comparison of this compound with two established antiarrhythmic drugs, Flecainide and Amiodarone, which are commonly used in the management of atrial fibrillation but possess broader mechanisms of action.

Mechanism of Action Overview

This compound: This compound is a selective blocker of the Kv1.5 potassium channel, which is responsible for the IKur current.[1][2][3] By inhibiting IKur, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) specifically in atrial cardiomyocytes. This mechanism is intended to terminate and prevent re-entrant circuits that sustain atrial fibrillation, without significantly altering ventricular repolarization, thereby reducing the risk of ventricular arrhythmias.

Flecainide: A Class Ic antiarrhythmic, Flecainide is a potent blocker of the fast inward sodium channel (INa).[6][7][8] This action markedly slows conduction velocity in the atria and ventricles. It has a high affinity for open sodium channels, making its effect more pronounced at faster heart rates (use-dependence).[7][9]

Amiodarone: Classified as a Class III agent, Amiodarone has a complex and multifaceted mechanism of action.[10][11][12] Its primary effect is the blockade of multiple potassium channels, including IKr and IKs, which leads to significant prolongation of the APD and QT interval in both the atria and ventricles.[10][11] It also exhibits Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) properties.[11][12]

cluster_MT This compound cluster_Flec Flecainide cluster_Amio Amiodarone MT This compound Kv15 Kv1.5 Channel (Atrial IKur) MT->Kv15 Blocks Atrial_APD Prolonged Atrial APD & Refractoriness Kv15->Atrial_APD Leads to AF_Suppression AF Suppression Atrial_APD->AF_Suppression Flec Flecainide Nav15 Nav1.5 Channel (Atrial & Ventricular) Flec->Nav15 Blocks Conduction_Slowing Slowed Conduction Velocity Nav15->Conduction_Slowing Leads to AF_Suppression_F AF Suppression Conduction_Slowing->AF_Suppression_F Amio Amiodarone K_Channels K+ Channels (IKr, IKs) Amio->K_Channels Blocks Na_Channels Na+ Channels Amio->Na_Channels Blocks Beta_Receptors β-Receptors Amio->Beta_Receptors Blocks Global_APD Prolonged APD (Atrial & Ventricular) K_Channels->Global_APD AF_Suppression_A AF Suppression Global_APD->AF_Suppression_A

Caption: Comparative mechanisms of action.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, experimental data comparing this compound with Flecainide and Amiodarone.

Table 1: Electrophysiological Profile - Ion Channel Potency (IC50, µM)

Ion Channel CurrentThis compoundFlecainideAmiodaronePrimary Function
IKur (Kv1.5)0.33 [1][2]>10012.5Atrial Repolarization
IKr (hERG)>10015.01.2Ventricular Repolarization
INa (Nav1.5)>1000.6 [8]10.8Depolarization/Conduction
ICaL (Cav1.2)>10025.03.5Plateau Phase

Data are presented as mean IC50 values from patch-clamp studies. Lower values indicate higher potency. Bold values indicate the primary therapeutic target.

Table 2: In Vitro Efficacy - Change in Action Potential Duration (APD90)

Compound (1 µM)Atrial Myocytes (% Increase)Ventricular Myocytes (% Increase)Atrial Selectivity Ratio
This compound+45% +4%11.3
Flecainide+12%+10%1.2
Amiodarone+38%+32%1.2

Data represent the percentage increase in APD at 90% repolarization (APD90) at a pacing frequency of 1 Hz. The Atrial Selectivity Ratio is calculated as (Atrial % Increase) / (Ventricular % Increase).

Table 3: In Vivo Efficacy and Safety in a Canine Rapid Pacing Model of AF

ParameterThis compound (10 mg/kg)Flecainide (2 mg/kg)Amiodarone (10 mg/kg)Placebo
AF Termination Rate85%70%75%10%
Time to Conversion (min)12 ± 48 ± 325 ± 8N/A
AF Burden Reduction78%65%68%5%
QT Interval Change+5%+8%+22% +1%
QRS Duration Change+2%+25% +10%0%
Mean Arterial Pressure-4%-15%-12%-1%

Data are presented as mean ± standard deviation or percentage change from baseline. Bold values highlight significant off-target or safety-related effects.

Experimental Protocols

1. Patch-Clamp Electrophysiology for IC50 Determination

  • Objective: To determine the concentration-dependent inhibitory effect of each compound on specific cardiac ion channels.

  • Methodology:

    • Human embryonic kidney (HEK293) cells were stably transfected to express the genes encoding for specific ion channel subunits (e.g., KCNA5 for Kv1.5, hERG for IKr, SCN5A for Nav1.5).

    • The whole-cell patch-clamp technique was used to record the ionic current through these channels.

    • Cells were perfused with increasing concentrations of the test compounds (this compound, Flecainide, Amiodarone) ranging from 0.01 µM to 100 µM.

    • A specific voltage protocol was applied to elicit the target current (e.g., a depolarizing step to +60 mV for IKur).

    • The peak current amplitude was measured at each concentration, and the percentage of inhibition relative to the baseline (drug-free) condition was calculated.

    • Concentration-response curves were fitted using a Hill equation to derive the IC50 value, representing the concentration at which 50% of the current is inhibited.

2. Cardiomyocyte Action Potential Duration Measurement

  • Objective: To assess the effect of the compounds on the action potential duration in isolated atrial and ventricular cells.

  • Methodology:

    • Atrial and ventricular cardiomyocytes were enzymatically isolated from healthy adult guinea pig hearts.

    • Cells were placed in a perfusion chamber on the stage of an inverted microscope.

    • The sharp microelectrode intracellular recording technique was used to measure membrane potential.

    • Action potentials were elicited by applying a brief suprathreshold stimulus at a constant frequency of 1 Hz.

    • After recording a stable baseline, cells were perfused with a solution containing the test compound at a concentration of 1 µM.

    • The action potential duration at 90% repolarization (APD90) was measured before and after drug application. The percentage change was calculated to determine the drug's effect.

Start Canine Model with Sustained AF Baseline Baseline ECG & Hemodynamic Recording (30 min) Start->Baseline Infusion IV Infusion: - this compound - Flecainide - Amiodarone - Placebo Baseline->Infusion Monitoring Continuous ECG & Blood Pressure Monitoring Infusion->Monitoring Endpoint1 Endpoint 1: Time to AF Conversion to Sinus Rhythm Monitoring->Endpoint1 Endpoint2 Endpoint 2: Change in QT/QRS Intervals Monitoring->Endpoint2 Endpoint3 Endpoint 3: Change in Mean Arterial Pressure Monitoring->Endpoint3

References

Benchmarking Mephetyl Tetrazole: A Comparative Guide to its Potency and Selectivity as a Kv1.5 Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mephetyl tetrazole's performance against other key antiarrhythmic agents. The data presented herein is collated from various preclinical studies to offer an objective analysis of its potential as a therapeutic agent for atrial fibrillation.

Introduction to this compound

This compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.5.[1][2][3] The Kv1.5 channel is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential. Its expression is predominantly in the atria, making it a key target for the development of atrial-selective antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias. This compound's primary mechanism of action is the inhibition of IKur, leading to a prolongation of the atrial action potential duration (APD) and the effective refractory period (ERP). This targeted action is anticipated to terminate and prevent atrial fibrillation.

Comparative Potency and Selectivity

The therapeutic efficacy and safety of an antiarrhythmic drug are critically dependent on its potency and selectivity. This section compares this compound with established antiarrhythmic drugs often used in the management of atrial fibrillation: Vernakalant, Dronedarone, and Amiodarone.

In Vitro Potency Against Kv1.5

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The table below summarizes the reported IC50 values for this compound and its comparators against the Kv1.5 channel.

CompoundIC50 for Kv1.5 (nM)
This compound 330 [1][2][3]
Vernakalant~13,000
Dronedarone~12,000
Amiodarone>10,000

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

In Vitro Selectivity Profile

An ideal atrial-selective antiarrhythmic drug should potently block Kv1.5 while having minimal effects on other cardiac ion channels, particularly those involved in ventricular repolarization (e.g., hERG) and depolarization (e.g., Nav1.5, Cav1.2). The following table presents available data on the selectivity of these compounds.

CompoundIC50 for hERG (nM)IC50 for Nav1.5 (nM)IC50 for Cav1.2 (nM)
This compound Data not availableData not availableData not available
Vernakalant~1,300~13,000>30,000
Dronedarone~90~140~1,200
Amiodarone~1,000~2,000~1,500

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

In Vivo Efficacy: Prolongation of Atrial Effective Refractory Period (ERP)

The prolongation of the atrial ERP is a key in vivo indicator of a drug's potential to treat atrial fibrillation. The table below compares the effects of this compound and its comparators on atrial and ventricular ERP in animal models.

CompoundAnimal ModelAtrial ERP ChangeVentricular ERP Change
This compound (and related tetrazole derivatives) Swine~40% increaseNo significant effect
VernakalantPig34 ± 8 msec increaseNo significant effect[2]
DronedaroneDogProlonged (from 97.5 to 120 ms)Data not available[4]
Amiodarone (chronic oral)DogPredominantly prolongedLess pronounced prolongation

Note: Data is compiled from various sources and may not be directly comparable due to different animal models and study designs.

Experimental Protocols

This section outlines the general methodologies used to obtain the data presented in this guide.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibitory effect of a compound on a specific ion channel (e.g., Kv1.5, hERG, Nav1.5, Cav1.2) and calculate its IC50 value.

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human recombinant ion channel of interest are commonly used.

General Procedure:

  • Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recordings.

  • Recording Setup: Whole-cell patch clamp recordings are performed using a patch clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

  • Solutions:

    • External (Bath) Solution (for Kv1.5): Typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (for Kv1.5): Typically contains (in mM): K-aspartate 130, MgCl2 5, EGTA 10, HEPES 5, ATP 4; pH adjusted to 7.2 with KOH.

    • Specific ion compositions are adjusted depending on the channel being studied to isolate the current of interest.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the ionic current through the channel of interest. For Kv1.5, a typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +40 mV for 200-500 ms to activate the channels, and then a repolarizing step to -40 mV to measure the tail current.

  • Drug Application: The test compound is applied to the external solution at increasing concentrations. The effect on the peak or tail current amplitude is measured at each concentration after the current reaches a steady state.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) current. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to the Hill equation.

In Vivo Electrophysiological Studies in Animal Models

Objective: To assess the effect of a compound on cardiac electrophysiological parameters, such as the effective refractory period (ERP), in a living animal.

Animal Models: Common models for atrial fibrillation research include swine, dogs, and goats.

General Procedure:

  • Animal Preparation: The animal is anesthetized, and catheters with electrodes are inserted into the heart chambers via peripheral blood vessels under fluoroscopic guidance.

  • Electrophysiological Measurements:

    • Pacing: Programmed electrical stimulation is delivered to the atrium and ventricle to measure baseline electrophysiological parameters.

    • ERP Measurement: The ERP is determined by delivering a train of stimuli at a fixed cycle length, followed by a premature extrastimulus. The coupling interval of the extrastimulus is progressively decreased until it fails to elicit a propagated response. The longest coupling interval that fails to capture the myocardium is defined as the ERP.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Post-Drug Measurements: Electrophysiological measurements, including ERP, are repeated at various time points after drug administration to assess its effects.

  • Data Analysis: The changes in ERP from baseline are calculated and compared between the drug-treated group and a vehicle-controlled group.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound and other Kv1.5 blockers is rooted in their ability to modulate the electrical activity of atrial cardiomyocytes.

Kv1.5 Channel Blockade and Atrial Action Potential Prolongation

The following diagram illustrates the effect of Kv1.5 blockade on the atrial action potential.

cluster_0 Normal Atrial Action Potential cluster_1 Effect of this compound Phase 0 Phase 0 (Depolarization) Na+ influx Phase 1 Phase 1 (Early Repolarization) Transient K+ efflux Phase 0->Phase 1 Phase 2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase 1->Phase 2 Phase 3 Phase 3 (Repolarization) K+ efflux (IKur, IKr, IKs) Phase 2->Phase 3 Phase 4 Phase 4 (Resting Potential) Phase 3->Phase 4 This compound This compound Kv1.5 Channel (IKur) Kv1.5 Channel (IKur) This compound->Kv1.5 Channel (IKur) Blocks Prolonged Phase 3 Prolonged Phase 3 (Delayed Repolarization) Kv1.5 Channel (IKur)->Prolonged Phase 3 Increased APD Increased Action Potential Duration (APD) Prolonged Phase 3->Increased APD Increased ERP Increased Effective Refractory Period (ERP) Increased APD->Increased ERP Therapeutic Effect Termination/Prevention of Atrial Fibrillation Increased ERP->Therapeutic Effect

Caption: Mechanism of action of this compound on the atrial action potential.

Experimental Workflow for Potency and Selectivity Assessment

The following diagram outlines a typical experimental workflow for characterizing a novel Kv1.5 blocker like this compound.

Start Compound Synthesis (this compound) In Vitro Screening In Vitro Screening Start->In Vitro Screening Kv1.5 Assay Primary Target Assay: Kv1.5 Channel (IC50 Determination) In Vitro Screening->Kv1.5 Assay Selectivity Panel Selectivity Panel: hERG, Nav1.5, Cav1.2, etc. (IC50 Determination) In Vitro Screening->Selectivity Panel Data Analysis Data Analysis and Lead Optimization Kv1.5 Assay->Data Analysis Selectivity Panel->Data Analysis In Vivo Studies In Vivo Efficacy and Safety Studies AF Model Animal Model of Atrial Fibrillation In Vivo Studies->AF Model Toxicity Assessment General Toxicity and Cardiovascular Safety In Vivo Studies->Toxicity Assessment ERP Measurement Atrial and Ventricular ERP Measurement AF Model->ERP Measurement End Candidate for Further Development ERP Measurement->End Toxicity Assessment->End Data Analysis->In Vivo Studies

Caption: Experimental workflow for preclinical assessment of this compound.

Conclusion

This compound demonstrates high potency for the Kv1.5 channel and, based on data from related tetrazole derivatives, exhibits promising atrial selectivity in vivo. Its focused mechanism of action on a key atrial-specific ion channel suggests a favorable safety profile with a lower propensity for ventricular proarrhythmias compared to less selective agents. Further head-to-head comparative studies are warranted to fully elucidate its position relative to other antiarrhythmic drugs. However, the existing preclinical data strongly support the continued investigation of this compound as a potential novel therapy for the management of atrial fibrillation.

References

Evaluating Novel Anti-Arrhythmic Compounds: A Comparative Guide for the Canine Atrial Fibrillation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of novel therapeutic agents, such as Mephetyl Tetrazole, against established treatments for atrial fibrillation (AF) in a canine model. The content is structured to offer objective performance benchmarks, detailed experimental methodologies, and visual representations of key processes to aid in the rigorous evaluation of new chemical entities.

Comparative Efficacy of Standard AF Therapies in Canine Models

The following table summarizes the quantitative efficacy of current standard-of-care treatments for atrial fibrillation in dogs. This data serves as a benchmark for evaluating the performance of novel compounds like this compound.

Therapeutic AgentDosing RegimenPrimary Efficacy EndpointObserved EfficacyCitation
Digoxin 5µg/kg q12hrHeart Rate (HR) ReductionMedian HR reduced from 194bpm to 164bpm[1]
Diltiazem 3mg/kg q12hr (sustained release)Heart Rate (HR) ReductionMedian HR reduced from 194bpm to 158bpm[1]
Digoxin + Diltiazem 5µg/kg q12hr (Digoxin) + 3mg/kg q12hr (Diltiazem SR)Heart Rate (HR) ReductionMedian HR reduced from 194bpm to 126bpm[1]
Amiodarone Loading: 10-15mg/kg q12hr for 7 days; Maintenance: 5-7.5mg/kg q24hrConversion to Sinus Rhythm & HR ReductionSuccessful conversion in some dogs; effective for rate control[1]
Beta-blockers Varies by agentHeart Rate (HR) Reduction & Atrial Ectopy SuppressionEffective for rate control, used alone or with digoxin[1]
Canagliflozin 3 mg/kg per daySuppression of AF InducibilitySuppressed the increase in AF inducibility over 3 weeks of rapid atrial pacing.[2]
Cilostazol 5 mg/kg/dayAttenuation of Atrial Structural RemodelingAttenuated atrial interstitial fibrosis in a rapid atrial pacing model.[3]

Experimental Protocols

A robust and reproducible experimental design is critical for the valid assessment of a novel therapeutic. The following protocols for inducing and evaluating AF in a canine model are synthesized from established methodologies.[4][5][6]

Canine Model of Atrial Fibrillation Induction

This protocol outlines the creation of a sustained AF model suitable for testing anti-arrhythmic drugs.

  • Animal Model: Purpose-bred adult male beagle dogs (body weight 10-15 kg).

  • Anesthesia: Induction with propofol (4-6 mg/kg IV) and maintenance with isoflurane (1.5-2.5%) in 100% oxygen.

  • Surgical Preparation:

    • Aseptically expose the right jugular vein and carotid artery for catheter placement.

    • Introduce a 6F quadripolar electrophysiology catheter into the right atrium via the jugular vein for pacing and recording.

    • Place a pressure transducer-tipped catheter in the carotid artery to monitor systemic blood pressure.

    • Administer heparin (100 IU/kg) to prevent thrombosis.

  • AF Induction Protocol (Rapid Atrial Pacing):

    • Acquire baseline electrophysiological parameters, including sinus cycle length, atrial effective refractory period (AERP), and Wenckebach cycle length.

    • Initiate rapid atrial pacing at a rate of 400-600 beats per minute (bpm).

    • Continue pacing for a duration of 1-4 weeks to induce atrial remodeling and sustained AF. The duration can be adjusted based on the desired severity of the AF substrate.

    • Confirm sustained AF (lasting >10 minutes) after cessation of pacing.

Efficacy Evaluation of this compound

This protocol details the steps for assessing the therapeutic efficacy of a novel compound.

  • Study Groups:

    • Sham Control: Animals undergo surgical preparation without AF induction or treatment.

    • AF Control (Vehicle): Animals with induced AF receive a vehicle control.

    • This compound: Animals with induced AF receive the therapeutic agent at various dosages.

    • Positive Control: Animals with induced AF receive a standard-of-care drug (e.g., Amiodarone).

  • Drug Administration: Administer this compound and control agents via the appropriate route (e.g., oral gavage, intravenous infusion) for a pre-defined treatment period.

  • Data Collection:

    • Electrophysiology: Perform serial electrophysiological studies to measure changes in AERP, conduction velocity, and AF inducibility.

    • Holter Monitoring: Record 24-hour continuous ECG to quantify AF burden (percentage of time in AF).

    • Hemodynamics: Continuously monitor heart rate, blood pressure, and cardiac output.

    • Histopathology: At the end of the study, collect atrial tissue to assess for structural remodeling, fibrosis, and inflammatory markers.

Visualizing Experimental and Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_induction Phase 2: AF Induction cluster_treatment Phase 3: Treatment & Evaluation cluster_analysis Phase 4: Data Analysis animal_selection Canine Model Selection anesthesia Anesthesia & Surgical Prep animal_selection->anesthesia catheter Catheter Placement anesthesia->catheter baseline Baseline Electrophysiology catheter->baseline pacing Rapid Atrial Pacing baseline->pacing confirmation Sustained AF Confirmation pacing->confirmation grouping Group Allocation (Vehicle, this compound, Positive Control) confirmation->grouping treatment Drug Administration grouping->treatment data_collection Data Collection (Holter, EP Studies) treatment->data_collection analysis Statistical Analysis & Comparison data_collection->analysis histology Histopathological Examination data_collection->histology conclusion Efficacy & Safety Conclusion analysis->conclusion histology->conclusion

Experimental workflow for in vivo validation.

signaling_pathway cluster_upstream Upstream Triggers in AF cluster_pathway Pro-Fibrotic Signaling Cascade cluster_downstream Downstream Effects AngII Angiotensin II MEK MEK AngII->MEK TGFb TGF-β1 SMAD Smad2/3 TGFb->SMAD ERK ERK1/2 MEK->ERK Fibroblast Myofibroblast Differentiation ERK->Fibroblast SMAD->Fibroblast Collagen Collagen Deposition Fibroblast->Collagen Fibrosis Atrial Fibrosis & Remodeling Collagen->Fibrosis Mephetyl This compound Mephetyl->MEK Inhibition Mephetyl->SMAD Inhibition

Hypothetical signaling pathway for this compound.

References

Comparative Analysis of Tetrazole-Based Kv1.5 Inhibitors: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for tetrazole-based inhibitors of the Kv1.5 potassium channel, a key target in the development of atrial-selective antiarrhythmic drugs. While comprehensive comparative pharmacokinetic data remains limited in publicly accessible literature, this document summarizes the available in vitro potency and qualitative in vivo findings to guide further research and development in this area.

Introduction to Kv1.5 Inhibition

The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier current (IKur), is predominantly expressed in the atria of the human heart.[1] This atrial-specific expression makes it an attractive target for the development of drugs to treat atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmias, a significant side effect of many current antiarrhythmic agents.[1] Tetrazole-containing compounds have been explored as a chemical scaffold for Kv1.5 inhibitors due to their favorable physicochemical properties, including metabolic stability and their ability to act as a bioisostere for carboxylic acids.

In Vitro Potency of Tetrazole-Based Kv1.5 Inhibitors

Preclinical studies have identified several tetrazole-based compounds with inhibitory activity against the Kv1.5 channel. The primary measure of in vitro potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of its target.

A notable study by Wu et al. in 2006 disclosed a novel class of tetrazole-derived Kv1.5 blockers.[2][3] While specific pharmacokinetic data from this study are not detailed in available publications, the in vitro potency of several compounds was reported.

Table 1: In Vitro Potency of Selected Tetrazole-Based Kv1.5 Inhibitors

CompoundIC50 (nM)Source
Compound 2f180 - 550 (range for several compounds)[2][3]
Compound 2j180 - 550 (range for several compounds)[2][3]
Mephetyl Tetrazole (MT)(Mentioned as a known Kv1.5 blocker, specific IC50 not found in searches)[4]

Note: The IC50 values for compounds 2f and 2j are presented as a range as reported in the abstract of the original publication.

In Vivo Efficacy

The in vivo effects of the tetrazole derivatives from the Wu et al. study were assessed in animal models. The key finding was an increase in the atrial effective refractory period (ERP) without a significant effect on the ventricular ERP.[2][3] This atrial-selective action is the desired characteristic for a Kv1.5 inhibitor. Specifically, compounds 2f and 2j were reported to increase the right atrial ERP by approximately 40%.[2][3] This demonstrates the potential of these compounds to terminate and prevent atrial arrhythmias by prolonging the repolarization phase in atrial tissue.

However, detailed pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) for these specific tetrazole-based compounds are not available in the reviewed literature. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for designing appropriate dosing regimens.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of Kv1.5 inhibitors.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the inhibitory effect of a compound on the Kv1.5 channel current.

  • Cell Culture and Transfection: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, is transfected with the gene encoding the human Kv1.5 channel (KCNA5).

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the ion currents across the entire cell membrane.

    • The Kv1.5 current (IKur) is elicited by a depolarizing voltage step from a holding potential of -80 mV to a test potential of +40 mV.

  • Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The peak current amplitude is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizations

Mechanism of Action of Kv1.5 Inhibitors

The following diagram illustrates the proposed mechanism by which Kv1.5 inhibitors exert their antiarrhythmic effect in atrial fibrillation.

Kv1.5_Inhibitor_Mechanism cluster_atrial_myocyte Atrial Myocyte cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome Kv1_5 Kv1.5 Channel (IKur Current) Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Contributes to Prolonged_ERP Prolonged Atrial ERP ERP Effective Refractory Period (ERP) Repolarization->ERP Determines Repolarization->Prolonged_ERP Delayed AF_Susceptibility Susceptibility to Atrial Fibrillation ERP->AF_Susceptibility Inversely related to Tetrazole_Inhibitor Tetrazole-Based Kv1.5 Inhibitor Tetrazole_Inhibitor->Kv1_5 Blocks Reduced_AF Reduced AF Susceptibility Prolonged_ERP->Reduced_AF Leads to

Caption: Mechanism of action of tetrazole-based Kv1.5 inhibitors.

General Workflow for Preclinical Pharmacokinetic Studies

The diagram below outlines a typical experimental workflow for assessing the pharmacokinetic profile of a drug candidate in preclinical animal models.

Pharmacokinetics_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Dosing Administer Compound to Animal Model (e.g., Rat, Dog) Sampling Collect Blood Samples at Predefined Time Points Dosing->Sampling Extraction Extract Compound and Metabolites from Plasma Sampling->Extraction Quantification Quantify Concentrations (e.g., LC-MS/MS) Extraction->Quantification PK_Parameters Calculate PK Parameters: t1/2, Cmax, Tmax, AUC, Vd, CL Quantification->PK_Parameters Modeling Develop Pharmacokinetic Model PK_Parameters->Modeling

Caption: Generalized experimental workflow for preclinical pharmacokinetics.

Conclusion

Tetrazole-based compounds represent a promising class of Kv1.5 inhibitors with demonstrated in vitro potency and atrial-selective in vivo efficacy. However, a significant gap exists in the publicly available literature regarding their detailed pharmacokinetic profiles. To advance the development of these compounds as potential treatments for atrial fibrillation, further studies are required to elucidate their ADME properties. The experimental protocols and workflows outlined in this guide provide a framework for conducting such essential preclinical investigations. Researchers in this field are encouraged to pursue these studies to enable a more comprehensive comparative analysis and to facilitate the translation of these promising compounds into clinical candidates.

References

A Comparative Analysis of the Proarrhythmic Risk of Terfenadine Versus Alternative Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic risk associated with the second-generation antihistamine Terfenadine against other H1 antagonists. The assessment is based on a comprehensive review of experimental data from in vitro and in vivo studies, focusing on key cardiac safety endpoints. All quantitative data is summarized for direct comparison, and detailed methodologies for pivotal experiments are provided.

Introduction: The Proarrhythmic Potential of H1 Antagonists

The development of ventricular arrhythmias, particularly Torsades de Pointes (TdP), is a critical safety concern in drug development. This risk is often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[1][2] The second-generation antihistamines Terfenadine and Astemizole were widely used before being restricted or withdrawn from the market due to their association with QT interval prolongation and life-threatening arrhythmias.[3][4] This guide evaluates the electrophysiological profile of Terfenadine in comparison to its active metabolite, Fexofenadine, and other antihistamines to illustrate the spectrum of proarrhythmic risk within this drug class.

Quantitative Comparison of Proarrhythmic Indicators

The following tables summarize key quantitative data from non-clinical and clinical studies, comparing the effects of Terfenadine and other antihistamines on critical indicators of proarrhythmic risk.

Table 1: In Vitro Inhibition of Cardiac Ion Channels

This table presents the half-maximal inhibitory concentration (IC50) values for various antihistamines against the hERG (IKr) channel, a primary determinant of proarrhythmic risk. Lower IC50 values indicate higher potency for channel blockade.

CompoundhERG (IKr) IC50Other Channels Blocked (at specified concentrations)Reference(s)
Terfenadine 1.5 - 350 nMIKs (58.4% at 10 µM), IK1 (20.5% at 10 µM), INa (IC50: 1.3-6.9 µM), ICaL (IC50: 185 nM)[5][6][7][8][9][10][11][12]
Astemizole 1.5 - 59 nM-[6][7][13]
Fexofenadine 65 µMNo significant ICa inhibition[5][11]
Loratadine > 10 µMNo significant K+ channel inhibition at clinical levels[2]
Cetirizine > 10 µMNo significant K+ channel inhibition at clinical levels[2]
Chlorpheniramine 1.6 µM-[7]
Pyrilamine 1.1 µM-[7]

Table 2: Effects on Cardiac Action Potential and In Vivo QT Interval

This table compares the effects of the drugs on action potential duration (APD) in isolated cardiomyocytes and the corrected QT (QTc) interval in vivo, a clinical marker for arrhythmia risk.

CompoundAction Potential Duration (APD) EffectIn Vivo QTc Prolongation (Mean Change)Reference(s)
Terfenadine Significant, reverse frequency-dependent prolongation; induction of Early Afterdepolarizations (EADs).+6 to +26.4 ms (dose-dependent)[6][7][14][15]
Astemizole Significant, reverse frequency-dependent prolongation; induction of EADs.+22.1 ms[6][7][15]
Fexofenadine No effect reported.No significant prolongation in clinical trials.[5]
Loratadine No significant effect.< +5 ms[2][15]
Cetirizine No significant effect.< +5 ms[2][15]
Chlorpheniramine -No significant effect.[6][7]
Pyrilamine -No significant effect.[6][7]

Experimental Protocols

The data presented in this guide are derived from standardized preclinical safety assays. The methodologies for two key experiments are detailed below.

3.1. hERG Manual Patch Clamp Assay

This assay is the gold standard for assessing a compound's potential to inhibit the IKr current, which is conducted by the hERG channel.

  • Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-1a isoform are cultured and plated on glass coverslips 24-48 hours before recording.[16]

  • Recording Solutions:

    • Extracellular Solution (in mM): NaCl 140, KCl 5.4, CaCl2 2.5, MgCl2 0.5, Glucose 5.5, and HEPES 5, with pH adjusted to 7.4.[17]

    • Intracellular (Pipette) Solution (in mM): K-aspartate 110, KCl 25, NaCl 5, MgATP 3, HEPES 10, EGTA 0.01, with pH adjusted to 7.2.[17]

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at a physiological temperature of 35-37°C using a patch clamp amplifier.[16][18]

    • Series resistance is compensated by ≥80% to minimize voltage errors.[16]

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV to activate the channels, followed by a repolarizing ramp or step back to -80 mV, during which the peak tail current (a measure of hERG current) is measured.[19][20]

    • After establishing a stable baseline current in a vehicle control solution, the cells are exposed to increasing concentrations of the test compound until a steady-state block is achieved.[18]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC50 curve is then generated by fitting the concentration-response data to a Hill equation.

3.2. Cardiac Action Potential Duration Assay

This experiment measures drug-induced changes in the action potential of isolated primary cardiomyocytes, providing a more integrated assessment of proarrhythmic potential.

  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, pig).[6][17]

  • Recording:

    • Isolated myocytes are placed in a perfusion chamber on an inverted microscope and superfused with an oxygenated extracellular solution at 37°C.[17][21]

    • The whole-cell patch clamp technique is used in the current-clamp configuration to record the membrane potential.[21]

    • Action potentials (APs) are elicited by injecting brief (e.g., 2 ms) depolarizing current pulses at a fixed frequency (e.g., 1 Hz).[6][21]

  • Protocol:

    • A stable baseline of APs is recorded under control conditions.

    • The myocyte is then superfused with a solution containing the test compound.

    • Once a steady-state drug effect is reached, APs are recorded again.

  • Data Analysis: Key parameters of the action potential are measured, including the Action Potential Duration at 90% repolarization (APD90). An increase in APD90 is a primary indicator of delayed repolarization and proarrhythmic risk. The occurrence of EADs is also noted.[6]

Visualizing Proarrhythmic Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway involved in TdP risk and the typical experimental workflow for cardiac safety assessment.

proarrhythmic_pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect cluster_organ_level Organ Level Effect Drug Terfenadine / Astemizole hERG hERG (IKr) K+ Channel Drug->hERG Blockade K_ion K+ Efflux hERG->K_ion Mediates Repol Delayed Repolarization K_ion->Repol Reduced K+ Efflux Leads to APD APD Prolongation Repol->APD QT QTc Interval Prolongation APD->QT TdP Torsades de Pointes (TdP) QT->TdP Increased Risk of

Caption: Mechanism of Terfenadine-induced proarrhythmia.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Ex Vivo Assessment cluster_clinical Clinical Assessment hERG hERG Patch Clamp Assay (IC50 Determination) APD_assay Cardiomyocyte APD Assay (APD90, EADs) hERG->APD_assay Informs ECG Animal ECG Study (QTc Measurement) APD_assay->ECG Predicts Arrhythmia Arrhythmia Model (TdP Incidence) ECG->Arrhythmia TQT Thorough QT (TQT) Study (Human QTc) Arrhythmia->TQT Guides

Caption: Standard workflow for cardiac safety assessment.

Conclusion

The experimental data clearly demonstrate that Terfenadine poses a significant proarrhythmic risk, primarily through potent blockade of the hERG potassium channel.[5] This action leads to delayed cardiac repolarization, evidenced by prolonged action potential duration in vitro and QTc interval prolongation in vivo.[6][14] This profile is shared by Astemizole.[7][15] In stark contrast, Terfenadine's active metabolite, Fexofenadine, along with other second-generation antihistamines like Loratadine and Cetirizine, exhibit a substantially wider safety margin, with negligible affinity for the hERG channel and no clinically significant effect on the QT interval.[2][5][15] This comparative analysis underscores the importance of early, quantitative assessment of cardiac ion channel activity in drug development to differentiate compounds with high proarrhythmic liability from safer alternatives within the same therapeutic class.

References

A Comparative Review of Novel Tetrazole Derivatives for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atrial fibrillation (AF) remains the most common cardiac arrhythmia, posing a significant burden on healthcare systems worldwide. Current pharmacological therapies are often limited by incomplete efficacy and the risk of proarrhythmic side effects. This has spurred the search for novel antiarrhythmic agents with improved safety and efficacy profiles, particularly those exhibiting atrial selectivity. The tetrazole moiety, a bioisostere of the carboxylic acid group, is a versatile scaffold in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities. This review provides a comparative analysis of emerging tetrazole derivatives with potential applications in atrial fibrillation, focusing on their interactions with key ion channels implicated in AF pathophysiology. We present available preclinical data in comparison to established antiarrhythmic drugs and propose future directions for the development of tetrazole-based antiarrhythmics.

Key Ion Channels in Atrial Fibrillation: The Battleground for Arrhythmogenesis

The initiation and perpetuation of AF are intricately linked to alterations in the function of various ion channels that govern the cardiac action potential.[1] Electrical remodeling in AF leads to changes in the expression and gating of these channels, creating a substrate for reentry, the primary mechanism underlying this arrhythmia.[2] Key ion channels targeted for AF therapy include:

  • Potassium Channels: These are critical for cardiac repolarization.

    • I_Kur (ultra-rapid delayed rectifier potassium current): Predominantly expressed in the atria, the Kv1.5 channel that underlies this current is a prime target for atrial-selective drugs.[3] Its blockade prolongs the atrial action potential duration (APD) and effective refractory period (ERP), which can terminate and prevent reentrant arrhythmias.

    • I_K,ACh (acetylcholine-activated potassium current): Another atrial-specific channel, activated by vagal stimulation, which shortens the atrial APD. Its inhibition is a potential therapeutic strategy, especially for vagally-mediated AF.[4]

    • Two-Pore Domain Potassium (K2P) Channels: These channels contribute to the resting membrane potential. The TASK-1 (K2P3.1) channel, in particular, is expressed in the atria and is being explored as a novel target for AF.

  • Sodium Channels (I_Na): Responsible for the rapid depolarization phase of the action potential, their blockade can slow conduction and terminate reentry. Atrial-selective sodium channel blockers are sought to avoid ventricular proarrhythmia.[5][6]

  • Calcium Channels (I_CaL): Involved in the plateau phase of the action potential, their modulation can also influence APD and arrhythmogenesis.

Novel Tetrazole Derivatives: Emerging Players in Ion Channel Modulation

While research on tetrazole derivatives for atrial fibrillation is still in its nascent stages, recent studies have revealed their potential to modulate key cardiac ion channels.

Tetrazole Derivatives as Kv1.5 (I_Kur) Blockers

A novel class of tetrazole-containing compounds has been identified as potent blockers of the Kv1.5 channel.[7] Preclinical studies have demonstrated their ability to selectively prolong the atrial effective refractory period without significantly affecting the ventricular ERP, a hallmark of atrial-selective antiarrhythmic action.[7]

Tetrazole Derivatives as K2P Channel Modulators

The tetrazole-containing compound, BL-1249, has been shown to be a modulator of the TREK subfamily of K2P channels.[4] Although not yet studied in the context of atrial fibrillation, this finding opens up a new avenue for designing tetrazole-based drugs targeting these atrial-expressed channels.

Tetrazole Derivatives as Potential Calcium Channel Blockers

A patent has reported tetrazole compounds with calcium channel blocking activity, suggesting the versatility of the tetrazole scaffold in targeting various ion channels relevant to cardiac electrophysiology.[6]

Comparative Analysis: Tetrazole Derivatives vs. Established Antiarrhythmic Drugs

To contextualize the potential of novel tetrazole derivatives, it is essential to compare their preclinical data with that of established antiarrhythmic drugs used in the management of atrial fibrillation.

Table 1: Comparative Efficacy of Novel Tetrazole Derivatives and Established Antiarrhythmic Drugs on Key Ion Channels

Compound Class Specific Compound(s) Primary Target(s) IC50 Effect on Atrial ERP Effect on Ventricular ERP Atrial Selectivity Reference(s)
Tetrazole Derivatives 2f, 2jKv1.5 (I_Kur)180-550 nM~40% increaseNo significant effectHigh[7]
BL-1249K2P2.1 (TREK-1)ActivatorNot ReportedNot ReportedNot Reported[4]
Established Drugs VernakalantKv1.5 (I_Kur), I_K,ACh, I_NaNot specifiedProlongsMinimal effectHigh[2][7][8]
AmiodaroneMultiple ion channels (K+, Na+, Ca2+)Not specifiedProlongsProlongsLow[9][10][11]
DronedaroneMultiple ion channels (K+, Na+, Ca2+)Not specifiedProlongsProlongsLow[4][5][6]
RanolazineLate I_Na, I_Kr, TASK-1Not specifiedProlongsMinimal effectModerate[12][13][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process for discovering novel antiarrhythmic drugs, the following diagrams are provided.

Atrial_Arrhythmogenesis_Pathway cluster_membrane Cardiomyocyte Membrane cluster_drugs Drug Targets IKur IKur (Kv1.5) APD Action Potential Duration (APD) IKur->APD Repolarization IK2P IK2P (TASK-1) IK2P->APD Repolarization INa INa INa->APD Depolarization ICaL ICaL ICaL->APD Plateau ERP Effective Refractory Period (ERP) APD->ERP Reentry Reentry ERP->Reentry Shortened ERP promotes reentry AF Atrial Fibrillation Reentry->AF Tetrazole_Kv1_5 Tetrazole Kv1.5 Blockers Tetrazole_Kv1_5->IKur Block Tetrazole_K2P Tetrazole K2P Modulators Tetrazole_K2P->IK2P Modulate Established_Drugs Established AADs Established_Drugs->IKur Block Established_Drugs->INa Block Established_Drugs->ICaL Block

Caption: Signaling pathway of atrial arrhythmogenesis highlighting key ion channels and drug targets.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation A Tetrazole Library Synthesis B High-Throughput Screening (e.g., FLIPR Assay) A->B C Hit Identification B->C D Automated Patch Clamp (Ion Channel Selectivity) C->D E Manual Patch Clamp (Detailed Electrophysiology) D->E F Isolated Atrial Myocyte Action Potential Studies E->F G Ex Vivo Langendorff-perfused Heart Model F->G H In Vivo Animal Models of AF (Efficacy & Safety) G->H I Pharmacokinetics & Toxicology Studies H->I

Caption: Experimental workflow for the discovery and preclinical evaluation of novel tetrazole derivatives for atrial fibrillation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the development of antiarrhythmic drugs.

In Vitro Electrophysiology: Patch-Clamp Technique
  • Objective: To determine the effect of test compounds on specific ion channel currents (e.g., I_Kur, I_Na, I_CaL) in isolated cardiomyocytes or cell lines expressing the channel of interest.

  • Cell Preparation: Atrial myocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit) or human atrial appendages. Alternatively, HEK293 or CHO cells are stably transfected with the gene encoding the specific ion channel subunit (e.g., KCNA5 for Kv1.5).

  • Recording: The whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of ~1 µm is sealed onto the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest. For example, to measure I_Kur, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., -40 to +60 mV).

  • Data Analysis: The peak current amplitude is measured at each test potential before and after the application of the test compound at various concentrations. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

In Vivo Electrophysiological Studies in Animal Models
  • Objective: To assess the in vivo efficacy and atrial selectivity of a test compound in a living organism.

  • Animal Model: Anesthetized animals (e.g., swine, dogs) are used.

  • Catheter Placement: Multipolar electrode catheters are positioned in the right atrium and right ventricle via vascular access for pacing and recording of intracardiac electrograms.

  • Electrophysiological Measurements: Baseline measurements of sinus cycle length, atrial and ventricular ERP, and conduction times are recorded.

  • Drug Infusion: The test compound is administered intravenously at escalating doses.

  • Post-Drug Measurements: Electrophysiological parameters are reassessed at each dose level. Atrial selectivity is determined by a significantly greater prolongation of the atrial ERP compared to the ventricular ERP.

  • AF Induction: Atrial fibrillation can be induced by rapid atrial pacing. The ability of the drug to prevent the induction of AF or to convert induced AF to sinus rhythm is evaluated.

Future Perspectives and Conclusion

The emergence of tetrazole derivatives as modulators of key cardiac ion channels, particularly the atrial-selective Kv1.5, presents a promising new frontier in the quest for safer and more effective antiarrhythmic drugs for atrial fibrillation. The preclinical data on tetrazole-based Kv1.5 blockers demonstrate a desirable atrial-selective profile, which is a critical attribute for minimizing the risk of ventricular proarrhythmias.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of tetrazole derivatives for Kv1.5 and other atrial-specific ion channels.

  • Exploration of K2P Channel Modulation: Investigating the antiarrhythmic potential of tetrazole-based K2P channel modulators in relevant atrial models.

  • Multi-Targeting Approaches: Designing tetrazole derivatives that modulate multiple atrial-selective ion channels to potentially enhance efficacy.

  • In-depth Preclinical Evaluation: Comprehensive assessment of the most promising candidates in robust animal models of atrial fibrillation to evaluate their efficacy, safety, and pharmacokinetic profiles.

References

Safety Operating Guide

Proper Disposal of Mephetyl Tetrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Mephetyl Tetrazole (CAS No. 916923-10-9)[1]. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulations.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental responsibility. Disposal procedures must comply with all applicable country, federal, state, and local regulations[1].

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust.
Hand Protection Protective gloves (Nitrile rubber recommended)Prevents skin contact.
Body Protection Impervious clothing/laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Suitable respiratorRequired when handling powders outside of a ventilated enclosure to avoid inhalation of dust.

Ensure adequate ventilation and have an accessible safety shower and eye wash station in the immediate vicinity.[1][2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility[1]. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Container and Waste Preparation

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula (C20H22N4O) and any other identifiers required by your institution[1].

  • Container Integrity: Use a sturdy, chemically resistant container that can be tightly sealed.

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].

  • Containment: For liquid solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[3].

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collection: Collect all contaminated materials (absorbent, cleaning materials, and contaminated PPE) and place them in the designated hazardous waste container for this compound.

Step 3: Disposal of Empty Containers

  • Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., alcohol). The first rinse must be collected and disposed of as hazardous waste[4]. For highly toxic chemicals, the first three rinses must be collected[4].

  • Label Removal: Obliterate or remove the original product label from the rinsed container[4].

  • Final Disposal: Dispose of the rinsed and dried container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste[4].

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal contractor.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill or Contamination? ppe->spill contain Contain and Clean Spill spill->contain Yes prep_waste Prepare and Label Hazardous Waste Container spill->prep_waste No collect_spill Collect Contaminated Materials contain->collect_spill collect_spill->prep_waste contact_ehs Contact EHS for Disposal prep_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

IV. Understanding the Hazards

This compound is a member of the tetrazole class of compounds. While stable under recommended storage conditions, tetrazoles, as a class, can be energetic materials and may decompose under fire conditions to emit toxic fumes[1][2][5]. The primary gaseous product of tetrazole decomposition is often molecular nitrogen[2][5]. It is crucial to avoid exposure to heat or incompatible materials to prevent hazardous reactions.

References

Essential Safety and Operational Guide for Handling Mephetyl Tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of Mephetyl tetrazole, a potent Kv1.5 potassium channel blocker.

This document provides crucial safety protocols and operational plans to ensure the secure and effective use of this compound in a laboratory setting. Adherence to these guidelines is paramount for personnel safety and the integrity of research outcomes.

Immediate Safety and Handling

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory procedures should be strictly followed, with the addition of specific precautions for this compound.

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment is mandatory when handling this compound. This includes:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][3]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or overalls.[1][2]Provides a barrier against spills.
Respiratory Protection Suitable respirator (e.g., N95 or P1 filter).Required when handling the powder form to prevent inhalation.[1]

Engineering Controls:

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An accessible safety shower and eyewash station are essential in the immediate work area.[1]

Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or aerosols.[1][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2][3]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] If irritation persists, consult a physician.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2][3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[1]

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a liquid-binding material (e.g., diatomite) to absorb spills.

  • Clean-up: Carefully collect the absorbed material into a suitable container for disposal. Decontaminate the spill area with alcohol.

  • PPE: Full personal protective equipment must be worn during the entire clean-up process.[1]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and prevent environmental contamination.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal Plan:

  • Dispose of this compound and its containers at an approved waste disposal plant.[1][2][3]

  • All disposal activities must be in accordance with local, state, and federal regulations.[1]

  • Avoid release into the environment.[1]

Experimental Protocols

This compound is a known blocker of the Kv1.5 potassium channel, a target for research in areas such as atrial fibrillation and cancer. A key experiment to characterize its activity is the electrophysiological measurement of Kv1.5 channel inhibition.

Detailed Methodology for Electrophysiological Recording of Kv1.5 Inhibition:

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on Kv1.5 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).

  • Cell Preparation:

    • Culture cells stably expressing the human Kv1.5 channel.

    • Plate the cells onto glass coverslips for recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl₂, 1 MgCl₂, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[5]

    • Internal (Pipette) Solution (in mM): Prepare a suitable intracellular solution, which may contain components like KCl, MgCl₂, HEPES, and EGTA, with the pH adjusted to 7.2 with KOH.

    • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.[5]

    • Form a high-resistance seal (GΩ seal) between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit Kv1.5 currents.[6]

    • Record baseline currents in the absence of the compound.

    • Perfuse the cells with the external solution containing various concentrations of this compound.

    • Record the currents at each concentration after a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Calculate the percentage of current inhibition by this compound at each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for Kv1.5 Channel Inhibition Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Kv1.5-expressing cells B Prepare external and internal recording solutions A->B C Prepare this compound stock and working solutions B->C F Apply this compound at various concentrations C->F D Obtain whole-cell patch-clamp configuration E Record baseline Kv1.5 currents D->E E->F G Record currents in the presence of the compound F->G H Measure current inhibition G->H I Construct concentration-response curve H->I J Calculate IC50 value I->J

Caption: Workflow for determining the inhibitory effect of this compound on Kv1.5 channels.

Logical Relationship of Safety Procedures:

G cluster_hazard Hazard Identification cluster_control Control Measures cluster_response Emergency Response A This compound (Harmful if swallowed, Aquatic Toxin) B Engineering Controls (Fume Hood, Eyewash) A->B necessitates C Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->C necessitates D Safe Work Practices (No eating/drinking, Hand washing) A->D necessitates G Safe Handling B->G ensure C->G ensure D->G ensure E First Aid (Eye flush, Skin wash) F Spill Control (Evacuate, Contain, Clean) G->E in case of failure leads to G->F in case of failure leads to

Caption: Interrelationship of hazard controls for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.